molecular formula C16H14N2O3 B065077 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one CAS No. 179688-01-8

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Numéro de catalogue: B065077
Numéro CAS: 179688-01-8
Poids moléculaire: 282.29 g/mol
Clé InChI: ZCUFFSHMOAEEIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one (CAS 179688-01-8) is a versatile and high-purity quinazoline derivative of significant interest in medicinal chemistry and anticancer drug discovery. It serves as a crucial synthetic intermediate for the development of 4-anilinoquinazoline-based compounds, a privileged scaffold found in several FDA-approved receptor tyrosine kinase inhibitors such as Erlotinib, Gefitinib, and Vandetanib . This compound is specifically validated as a key precursor in the synthesis of 6,7-disubstituted-4-anilinoquinazoline analogues, which are extensively investigated for their potent antitumor activity against various cancers, including non-small cell lung cancer (NSCLC) . Researchers utilize this scaffold to perform structural modifications, exploring structure-activity relationships (SAR) to develop novel therapeutic agents that can overcome drug resistance, a common challenge with single-target therapies . The quinazoline core is known for its diverse biological activities, making this compound a valuable building block for constructing molecules with potential as EGFR inhibitors and for targeting other critical pathways such as Wnt/β-catenin signaling . Key Specifications: • CAS Number: 179688-01-8 • Molecular Formula: C₁₆H₁₄N₂O₃ • Molecular Weight: 282.30 g/mol • SMILES: COC1=C(C=C2C(=C1)C(=O)N=CN2)OCC3=CC=CC=C3 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

6-methoxy-7-phenylmethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-7-12-13(17-10-18-16(12)19)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUFFSHMOAEEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441530
Record name 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-01-8
Record name 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one. This compound is a key intermediate in the synthesis of several potent tyrosine kinase inhibitors used in targeted cancer therapy.

Core Chemical Properties

This compound is a solid, white to off-white powder at room temperature.[1] Its core structure consists of a quinazolinone scaffold substituted with a methoxy group at the 6-position and a benzyloxy group at the 7-position.

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₃[1]
Molecular Weight 282.29 g/mol [2]
CAS Number 179688-01-8[1]
Appearance White to off-white powder[1]
Melting Point >245 °C[1]
InChI InChI=1S/C16H14N2O3/c1-20-14-7-12-13(17-10-18-16(12)19)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19)[2]
SMILES COC1=C(C=C2C(=C1)C(=O)NC=N2)OCC3=CC=CC=C3[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆) δ: 8.41 (s, 1H, 2-H), 7.48 (s, 1H, 5-H), 7.47 (m, 2H, 1'-H, 5'-H), 7.42 (t, 1H, J = 7.05 Hz, 3'-H), 7.35 (d, 2H, J = 7.05 Hz, 2'-H, 4'-H), 7.23 (s, 1H, 8-H), 5.26 (s, 2H, -CH₂O-), 3.88 (s, 3H, -OCH₃).[3]

Mass Spectrometry (MS)
  • ESI-MS: m/z (%) = 283 (100) [M+H]⁺.[3]

  • ESI-HRMS: m/z calculated for C₁₆H₁₅N₂O₃ [M+H]⁺: 283.10772; found: 283.10797.[3]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the oxidation of 6-methoxy-7-benzyloxy-quinazoline.[3]

Materials:

  • 6-methoxy-7-benzyloxy-quinazoline

  • Ethanol

  • 40% Peracetic acid

  • Concentrated sulfuric acid

Procedure:

  • Dissolve 100 mg (0.37 mmol) of 6-methoxy-7-benzyloxy-quinazoline in 10 mL of ethanol.

  • Add 0.34 mL (1.4 mmol) of 40% peracetic acid and 0.05 mL of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to 60°C and maintain for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid is collected by filtration.

This protocol provides a direct route to the target compound. The quinazolinone core is a versatile scaffold in medicinal chemistry, and various synthetic strategies have been developed for its derivatives.[4][5]

Biological Significance and Signaling Pathways

This compound is a crucial intermediate in the synthesis of several first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib. These drugs are used in the treatment of various cancers, particularly non-small cell lung cancer.

The quinazolinone scaffold is a key pharmacophore that enables these molecules to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[6] This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway and TKI Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[7][8] These pathways ultimately regulate gene expression and drive cellular processes like proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.

EGFR_Signaling_Pathway cluster_PI3K PI3K-AKT Pathway cluster_MAPK RAS-MAPK Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates PI3K PI3K Dimerization->PI3K Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TKI Tyrosine Kinase Inhibitor (TKI) TKI->Dimerization Inhibits (ATP Competition) TKI_Mechanism EGFR_inactive Inactive EGFR (Monomer) EGFR_active Active EGFR (Dimer) EGFR_inactive->EGFR_active Ligand Binding Phospho_Substrate Phosphorylated Substrate EGFR_active->Phospho_Substrate Phosphorylation No_Signal Signal Blocked EGFR_active->No_Signal ATP ATP ATP->EGFR_active Binds to Active Site Substrate Substrate Protein Substrate->EGFR_active Downstream Downstream Signaling Phospho_Substrate->Downstream TKI Tyrosine Kinase Inhibitor (TKI) TKI->EGFR_active Competitively Binds to Active Site

References

In-Depth Technical Guide: 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one (CAS: 179688-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one is a pivotal heterocyclic compound within medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted anticancer therapies. Its quinazolinone core structure serves as a versatile scaffold, enabling the development of potent and selective inhibitors of crucial cellular signaling pathways implicated in oncogenesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significance in the development of kinase inhibitors, particularly focusing on the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling cascades.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 179688-01-8[1]
Molecular Formula C₁₆H₁₄N₂O₃[1]
Molecular Weight 282.29 g/mol [1]
IUPAC Name 7-(benzyloxy)-6-methoxy-3H-quinazolin-4-one[1]
Synonyms 7-(Benzyloxy)-6-methoxy-4(3H)-quinazolinoneN/A
Melting Point >245 °CN/A
Solubility Soluble in DMSO and DMFN/A
Appearance White to off-white powderN/A

Role in Drug Discovery and Development

The quinazolinone scaffold is a well-established pharmacophore in modern drug discovery, with several approved drugs featuring this core structure.[2] this compound is a critical building block for the synthesis of a class of anticancer agents known as tyrosine kinase inhibitors (TKIs).

Intermediate in the Synthesis of Gefitinib

This compound is most notably a precursor in the synthesis of Gefitinib (Iressa®), a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The benzyloxy group at the 7-position serves as a protecting group for the hydroxyl functionality, which is later deprotected and alkylated to introduce the morpholino side chain characteristic of Gefitinib.

Significance as a Kinase Inhibitor Scaffold

The 4-anilinoquinazoline core, for which this compound provides the foundational structure, is crucial for high-affinity binding to the ATP-binding pocket of EGFR kinase.[3] Modifications at the 6- and 7-positions of the quinazoline ring have been extensively explored to enhance potency and selectivity against various EGFR mutants.[3]

While direct quantitative biological data for this compound is not extensively available in public literature, its utility as a scaffold is validated by the potent inhibitory activities of its derivatives against key oncogenic kinases. The table below presents inhibitory data for Gefitinib, a prominent drug synthesized from this intermediate.

CompoundTargetIC₅₀ (nM)Cell LineReference(s)
GefitinibEGFR38.9N/A[3]

Experimental Protocols

Synthesis of this compound

Reaction: Cyclization of 2-amino-4-benzyloxy-5-methoxybenzamide with a formylating agent.

Reagents and Materials:

  • 2-amino-4-benzyloxy-5-methoxybenzamide

  • Triethyl orthoformate

  • Acetic anhydride

  • Pyridine (as catalyst, optional)

  • Ethanol or another suitable solvent

Procedure:

  • A mixture of 2-amino-4-benzyloxy-5-methoxybenzamide, triethyl orthoformate, and a catalytic amount of pyridine in ethanol is refluxed for several hours.

  • Acetic anhydride is added, and the mixture is refluxed for an additional period to ensure complete cyclization and dehydration.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and then dried under vacuum to yield this compound.

Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Signaling Pathways and Mechanism of Action

As a core scaffold, this compound contributes to the inhibition of key signaling pathways in cancer progression by its derivatives. The primary targets are the EGFR and PI3K/Akt signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a signaling cascade that promotes cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream pathways. Quinazolinone-based inhibitors, derived from the core compound, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Quinazolinone_Inhibitor Quinazolinone Inhibitor Quinazolinone_Inhibitor->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases. It plays a central role in cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature of many cancers. Certain quinazolinone derivatives have been shown to directly or indirectly inhibit the PI3K/Akt pathway, further contributing to their anticancer effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Quinazolinone_Inhibitor Quinazolinone Inhibitor Quinazolinone_Inhibitor->RTK Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Cell_Survival_Growth Cell Survival & Growth Akt->Cell_Survival_Growth Promotes

Caption: The role of quinazolinone inhibitors in the PI3K/Akt signaling pathway.

Conclusion

This compound is a compound of significant interest in the field of oncology drug development. Its value lies not in its intrinsic biological activity, which is not extensively documented, but in its role as a highly adaptable and crucial synthetic intermediate. The quinazolinone core provides a privileged scaffold for the design of potent kinase inhibitors that have demonstrated clinical success. Further research into derivatives of this core structure holds promise for the development of next-generation targeted therapies with improved efficacy and resistance profiles. This guide serves as a foundational resource for researchers and developers working with this important class of molecules.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for the compound 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one. This quinazolinone derivative is of interest in medicinal chemistry and drug discovery due to the established biological activities of the quinazolinone scaffold.[1] The data herein is compiled to facilitate research and development activities involving this molecule.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

The predicted ¹H and ¹³C NMR data are based on the analysis of similar 6,7-disubstituted quinazolin-4-ones. The chemical shifts are referenced to standard solvents.

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~12.1 (s, 1H)N-H
~8.05 (s, 1H)H-2
~7.55 (s, 1H)H-5
~7.45-7.30 (m, 5H)Phenyl H (benzyloxy)
~7.15 (s, 1H)H-8
~5.20 (s, 2H)-CH₂- (benzyloxy)
~3.90 (s, 3H)-OCH₃
Table 2: Mass Spectrometry (MS) Data

The mass spectrometry data is based on predicted values for various adducts of the molecule (C₁₆H₁₄N₂O₃, Monoisotopic Mass: 282.1004 Da).[2]

Adduct Calculated m/z
[M+H]⁺283.1077
[M+Na]⁺305.0897
[M+K]⁺321.0636
[M-H]⁻281.0932
Table 3: Infrared (IR) Spectroscopy Data (Predicted)

The predicted key IR absorption bands are based on characteristic vibrational modes for the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment
~3200-3000N-H stretch
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-OCH₃, -CH₂-)
~1680C=O stretch (amide)
~1620C=N stretch
~1600, ~1500Aromatic C=C stretch
~1250C-O stretch (aryl ether)
~1050C-O stretch (alkyl ether)

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from general methods for the synthesis of quinazolin-4-ones.

Synthesis of this compound

This synthesis involves a two-step process starting from 2-amino-4-benzyloxy-5-methoxybenzoic acid.

Step 1: Synthesis of 2-Amino-4-benzyloxy-5-methoxybenzamide

  • To a solution of 2-amino-4-benzyloxy-5-methoxybenzoic acid (1 eq.) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.).

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of aqueous ammonia (excess).

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-amino-4-benzyloxy-5-methoxybenzamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Cyclization to this compound

  • Suspend the 2-amino-4-benzyloxy-5-methoxybenzamide (1 eq.) in formamide (excess).

  • Heat the mixture to 120-140 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a quinazolinone derivative like this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting_Materials 2-Amino-4-benzyloxy- 5-methoxybenzamide + Formamide Reaction Cyclization (Heating) Starting_Materials->Reaction 1. Mix Crude_Product Crude Product Reaction->Crude_Product 2. Work-up Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step 3. Purify Pure_Product Pure 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one Purification_Step->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR

Caption: General workflow for the synthesis and characterization of this compound.

This document serves as a foundational guide for researchers working with this compound. The provided data and protocols are intended to support the synthesis, characterization, and further investigation of this compound in various research and development settings.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, a quinazolinone derivative of significant interest in medicinal chemistry and drug development.[1] This document presents predicted spectral data based on the analysis of structurally related compounds, outlines a comprehensive experimental protocol for acquiring NMR data, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Chemical Structure

This compound possesses a core quinazolinone scaffold substituted with a methoxy group at the 6-position and a benzyloxy group at the 7-position.[1]

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 12.5br s1HN3-H
~8.0 - 8.2s1HH2
~7.6s1HH5
~7.3 - 7.5m5HPhenyl-H (benzyl)
~7.1s1HH8
~5.2 - 5.4s2HO-CH₂-Ph
~3.9 - 4.0s3HO-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~160 - 162C4 (C=O)
~155C7
~149C8a
~147C2
~145C6
~136C1' (ipso-benzyl)
~128 - 129C2', C3', C4'
~120C4a
~115C5
~108C8
~70O-CH₂-Ph
~56O-CH₃

Solvent: DMSO-d₆

Experimental Protocols

The following section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for quinazolinone derivatives, adaptable for this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) may be used, but chemical shifts will vary. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample concentration.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals.

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

Experimental Workflow

The logical flow for the NMR analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration for ¹H peak_picking Peak Picking calibration->peak_picking integration->peak_picking assignment Spectral Assignment peak_picking->assignment

Caption: Workflow for NMR analysis of organic compounds.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical protocol for obtaining high-quality spectral data. For unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

Mass Spectrometry of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, a quinazolinone derivative with significant applications in medicinal chemistry and pharmaceutical research.[1][2] Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quality control in drug discovery and development processes.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a quinazolinone core substituted with a benzyloxy and a methoxy group. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] The molecular formula for this compound is C₁₆H₁₄N₂O₃, with a monoisotopic mass of 282.1004 Da.[3]

Mass Spectrometric Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to minimize fragmentation and observe the protonated molecular ion.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

The table below summarizes the predicted m/z values for various adducts of this compound, which are essential for its unambiguous identification.

AdductPredicted m/z
[M+H]⁺283.1077
[M+Na]⁺305.0897
[M+K]⁺321.0636
[M+NH₄]⁺300.1343

Data sourced from PubChem predictions.[3]

Proposed Fragmentation Pattern

While an experimental spectrum for this specific molecule is not publicly available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of quinazolinone derivatives and related structures under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The primary fragmentation is expected to involve the cleavage of the benzylic ether bond, which is a common and energetically favorable fragmentation pathway.

The proposed major fragment ions are detailed in the table below.

Proposed Fragment Ion (m/z)Description of Neutral Loss
283.1077Protonated molecular ion [M+H]⁺
192.0658Loss of the benzyl group (C₇H₇•) as a radical
91.0542Formation of the tropylium ion (C₇H₇⁺)

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The following protocol outlines a general procedure for the analysis of this compound using ESI-MS.

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and study its fragmentation pattern.

Materials and Reagents:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • Mass spectrometer with an ESI source (e.g., a quadrupole-time-of-flight (Q-TOF) or Orbitrap instrument)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ESI source parameters. Typical settings for a small molecule like this would be:

      • Ionization Mode: Positive (to observe [M+H]⁺)

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizing Gas (Nitrogen) Pressure: 30 - 50 psi

      • Drying Gas (Nitrogen) Flow Rate: 5 - 10 L/min

      • Drying Gas Temperature: 300 - 350 °C

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire the full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • For fragmentation studies (MS/MS), select the protonated molecular ion (m/z 283.1) as the precursor ion.

    • Apply collision energy (typically 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis:

    • Process the acquired spectra using the instrument's software.

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship in the proposed primary fragmentation of this compound in the gas phase during mass spectrometric analysis.

fragmentation_pathway parent [M+H]⁺ This compound m/z = 283.1077 fragment1 Fragment Ion [C₉H₉N₂O₃]⁺ m/z = 192.0658 parent->fragment1 Loss of C₇H₇• (Benzyl radical) fragment2 Tropylium Ion [C₇H₇]⁺ m/z = 91.0542 parent->fragment2 Formation of Tropylium ion

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of ESI-MS and an understanding of quinazolinone fragmentation, is a cornerstone for its structural verification and purity assessment in pharmaceutical development. The predicted data and proposed fragmentation pathways in this guide offer a robust framework for researchers working with this and structurally related compounds. Accurate mass measurements and tandem mass spectrometry are indispensable tools for the confident identification of such molecules in complex matrices.

References

Solubility and stability of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile quinazolinone derivative with significant potential in medicinal chemistry and pharmaceutical research, often serving as a key intermediate in the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery, formulation development, and manufacturing. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, alongside detailed experimental protocols for its characterization. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the standard methodologies for determining these critical parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O₃[1]
Molecular Weight 282.3 g/mol [1]
Appearance White to off-white powder[1]
Melting Point > 245 °C[1]
Storage Store at 0-8 °C[1]

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design.

Reported Solubility Data

Quantitative solubility data for this compound in a range of common solvents is not widely available in the literature. A safety data sheet notes its qualitative solubility in hot dimethylformamide (DMF).

SolventSolubility
Hot Dimethylformamide (DMF)Slightly soluble[2]
WaterNo information available
Other Organic SolventsNo information available
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol outlines the general procedure.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Prepare the desired solvents and buffers.

  • Addition of Compound: Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed to further separate the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the concentration determined and the dilution factor.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Add excess compound to vial prep_solvent Add known volume of solvent prep_compound->prep_solvent agitate Agitate at constant temperature (24-48h) prep_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter_sample Filter supernatant centrifuge->filter_sample dilute Dilute filtered sample filter_sample->dilute hplc Quantify concentration by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Workflow for Solubility Determination

Stability

The chemical stability of a pharmaceutical compound is a critical quality attribute that can affect its safety and efficacy. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life.

General Stability of the Quinazolinone Core

The quinazolinone scaffold is generally considered to be stable under mild acidic and alkaline conditions. However, it can be susceptible to degradation, such as hydrolysis, under more extreme conditions like boiling in acidic or alkaline solutions.[3] Oxidation can also lead to the formation of 3,4-dihydro-4-oxo quinazoline.[3]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[4][6]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution (e.g., at 60 °C) for a specified period.

    • Withdraw samples at different time points, neutralize, and analyze by HPLC.

    • If no degradation is observed, repeat with 1 M HCl and/or at a higher temperature.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

    • Keep the solution at room temperature or heat if necessary.

    • Withdraw samples at different time points, neutralize, and analyze by HPLC.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation over time by HPLC.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a controlled temperature oven (e.g., 60-80 °C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples by HPLC.

Analysis of Results: For each condition, the extent of degradation should be monitored. A target degradation of 5-20% is generally considered appropriate to ensure that the primary degradation products are formed without complete destruction of the molecule.[6][7] The chromatograms should be analyzed for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Peak purity of the parent compound should be assessed using a PDA detector. The mass balance should be calculated to account for all the material. The structure of significant degradation products should be elucidated using techniques like LC-MS/MS and NMR.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis and Characterization acid Acid Hydrolysis (HCl) hplc HPLC-PDA Analysis acid->hplc base Base Hydrolysis (NaOH) base->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal (Heat) thermal->hplc photo Photolytic (Light) photo->hplc purity Peak Purity Assessment hplc->purity mass_balance Mass Balance Calculation hplc->mass_balance lcms LC-MS/MS for Degradant ID hplc->lcms nmr NMR for Structure Elucidation lcms->nmr start This compound start->acid start->base start->oxidation start->thermal start->photo

Forced Degradation Study Workflow

Potential Degradation Pathways

Based on the general chemistry of the quinazolinone core and the functional groups present in this compound (a benzyloxy ether and a methoxy ether), the following degradation pathways can be postulated under forced degradation conditions:

  • Hydrolysis of the Amide Bond: Strong acidic or basic conditions could lead to the opening of the pyrimidine ring.

  • Debenzylation: The benzyloxy group may be cleaved under acidic or oxidative conditions.

  • Demethylation: The methoxy group could potentially be cleaved under harsh acidic conditions.

  • Oxidation: The quinazolinone ring may be susceptible to oxidation.

G Potential Degradation Pathways cluster_degradation Degradation Products parent This compound hydrolysis Ring-opened product parent->hydrolysis Acid/Base Hydrolysis debenzylation 7-Hydroxy-6-methoxy-3H-quinazolin-4-one parent->debenzylation Acid/Oxidation demethylation 7-Benzyloxy-6-hydroxy-3H-quinazolin-4-one parent->demethylation Strong Acid oxidation Oxidized quinazolinone parent->oxidation Oxidation

Potential Degradation Pathways

Conclusion

While this compound is a compound of significant interest in pharmaceutical development, there is a notable lack of comprehensive, publicly available data regarding its quantitative solubility and stability. This guide provides a framework for researchers and drug development professionals to systematically characterize these critical properties. The outlined experimental protocols for solubility determination and forced degradation studies, based on established scientific principles and regulatory guidelines, offer a robust approach to generating the necessary data for informed decision-making in the development of new medicines. Further research to generate and publish specific data for this compound would be of great value to the scientific community.

References

The Diverse Biological Activities of Quinazolinone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the significant pharmacological properties of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of reported activities and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Quinazolinone derivatives have garnered significant attention for their potent anticancer properties, with several compounds having advanced to clinical use.[1] Their mechanisms of action are diverse, primarily targeting key players in cancer cell proliferation and survival.

Mechanism of Action: EGFR Inhibition

A prominent mechanism of anticancer action for many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] Overexpression and mutation of EGFR are common in various cancers, leading to uncontrolled cell growth.[2] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1]

Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Quinazolinone Quinazolinone Derivative Quinazolinone->P_EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Other Anticancer Mechanisms

Beyond EGFR inhibition, quinazolinone derivatives exhibit a range of other anticancer mechanisms, including:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[4][5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cell division.[6]

  • Inhibition of Tubulin Polymerization: Some quinazolinones disrupt microtubule dynamics, leading to mitotic arrest and cell death.[6]

  • PARP Inhibition: Certain derivatives inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair, which can be particularly effective in cancers with existing DNA repair deficiencies.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinazolinone derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineAssayActivity (IC50/GI50)Reference
6d NCI-H460 (NSC Lung)In vitro antiproliferativeGI50 = 0.789 µM[2]
6d -EGFR inhibitionIC50 = 0.069 ± 0.004 µM[2]
Compound 44 MCF-7 (Breast)In vitro anticancerMore potent than cisplatin[4]
Compound 101 L1210 and K562 (Leukemia)In vitro antiproliferativeIC50 = 5.8 µM[6]
Compound 5k PC-3 and SMMC-7721In vitro biological activitySuperior to Gefitinib[3]
Compound 5k -EGFRwt-TK inhibitionIC50 = 10 nM[3]

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[7][8]

Mechanism of Action

The antimicrobial mechanisms of quinazolinones are not as extensively studied as their anticancer effects. However, proposed mechanisms include:

  • Inhibition of DNA Gyrase: Some derivatives are thought to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[9]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some quinazolinones may facilitate their interaction with and disruption of the bacterial cell membrane.[10]

  • Inhibition of Folate Synthesis: Certain sulfonamide-bearing quinazolinones may act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme involved in bacterial folate synthesis.[11]

Quantitative Data on Antimicrobial Activity

The following table presents the antimicrobial activity of representative quinazolinone derivatives.

Compound/DerivativeMicroorganismAssayActivity (Inhibition Zone/MIC)Reference
Novel derivatives Staphylococcus aureus, Streptococcus pneumoniaeSerial dilutionPronounced antimicrobial activity[10]
Compound A-1 S. aureus, S. pyogenesDisc diffusionVery good activity[8]
Compound A-3 A. nigerDisc diffusionExcellent activity[8]
Compound A-4 P. aeruginosaDisc diffusionExcellent activity[8]
Compound 15 Pseudomonas syringae pv. actinidiaeIn vitro antibacterialEC50 = 45.6 mg/L[12]
Compound 15 Xanthomonas oryzae pv. oryzaeIn vitro antibacterialInhibition rate of 79.3% at 100 mg/L[12]

Anti-inflammatory Activity

Several quinazolinone derivatives have exhibited potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[11][13]

Mechanism of Action

The anti-inflammatory effects of quinazolinones are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as:

  • Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins involved in inflammation.[1]

  • Inhibition of Pro-inflammatory Cytokines: Quinazolinones can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected quinazolinone derivatives.

Compound/DerivativeAnimal ModelAssayActivity (% Inhibition of Edema)Reference
Compound 9 -In vitro anti-inflammatory20.4%[13]
Compound 21 -In vitro anti-inflammatory32.5%[13]
Compounds 32-36 -In vitro anti-inflammatory10.28–53.33%[14]
Compound 39 -In vivo anti-inflammatory62.2–80.7% reduction in edema volume[14]
Compounds QA-2 & QA-6 Carrageenan-induced rat paw edemaIn vivo anti-inflammatory82.75% and 81.03% reduction of volume[15]

Anticonvulsant Activity

Quinazolinone derivatives have a long history of investigation for their central nervous system (CNS) activity, with some showing promising anticonvulsant effects.[16]

Mechanism of Action

The anticonvulsant activity of quinazolinones is often linked to their modulation of neurotransmitter systems, including:

  • GABAergic System Enhancement: Some derivatives are believed to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[17]

  • Carbonic Anhydrase Inhibition: Inhibition of brain carbonic anhydrase can lead to an increase in CO2 concentration, which has been associated with better seizure control.[17]

Quantitative Data on Anticonvulsant Activity

The following table presents the anticonvulsant activity of representative quinazolinone derivatives.

Compound/DerivativeAnimal ModelAssayActivity (% Protection)Reference
Compound A-1 Albino miceMES methodHighest activity among tested compounds[18]
Compounds 1a-9a & 1b-9b MicePentylenetetrazole (PTZ)-induced seizure16.67% to 100% protection[17]
Compounds IIa,b -MES induced seizuresComparable to diazepam
Compounds 6l and 8i MiceMES- and scMet-induced seizuresGood protection[19]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a foundation for researchers to replicate and expand upon the existing findings.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of quinazolinone derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[8]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Objective: To assess the antimicrobial activity of quinazolinone derivatives.

Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the quinazolinone derivative solution (at a known concentration) to each well. A control with the solvent and a standard antibiotic should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of quinazolinone derivatives.

Principle: Carrageenan, when injected into the paw of a rodent, induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Dosing: Administer the quinazolinone derivative or a reference anti-inflammatory drug (e.g., indomethacin) to a group of rats or mice via a suitable route (e.g., intraperitoneal or oral). A control group receives the vehicle.

  • Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.[13][20]

Anticonvulsant Activity Assay (Maximal Electroshock Seizure Test)

Objective: To screen quinazolinone derivatives for their potential anticonvulsant activity.

Principle: The maximal electroshock seizure (MES) test is a widely used animal model to identify compounds that are effective against generalized tonic-clonic seizures. The test involves inducing a seizure by applying an electrical stimulus to the brain.

Protocol:

  • Animal Dosing: Administer the quinazolinone derivative or a standard anticonvulsant drug (e.g., phenytoin) to a group of mice or rats. A control group receives the vehicle.

  • Electrical Stimulation: At the time of peak effect of the drug, deliver a short, high-frequency electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The anticonvulsant activity is expressed as the percentage of animals in the treated group that are protected from the tonic hindlimb extension compared to the control group. The ED50 (the dose that protects 50% of the animals) can also be determined.[18][21]

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the inhibitory activity of quinazolinone derivatives against the EGFR kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. The amount of phosphorylation can be quantified using various methods, such as radiometric assays or luminescence-based assays that measure ATP consumption.

Protocol (Luminescence-based):

  • Reaction Setup: In a 96-well plate, combine the quinazolinone derivative at various concentrations, a peptide substrate for EGFR, and ATP.

  • Enzyme Addition: Initiate the kinase reaction by adding a purified recombinant EGFR enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • ATP Detection: Stop the reaction and measure the amount of remaining ATP using a luciferase-based reagent. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition of EGFR kinase activity for each concentration of the compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: To investigate the effect of quinazolinone derivatives on apoptosis and cell cycle progression in cancer cells.

Principle: Flow cytometry is a powerful technique that allows for the analysis of individual cells in a population. For apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI). For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., PI), and the fluorescence intensity, which is proportional to the DNA content, is measured.

Protocol:

  • Cell Treatment: Treat cancer cells with the quinazolinone derivative for a specified time.

  • Cell Harvesting and Staining:

    • For Apoptosis: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

    • For Cell Cycle: Harvest the cells, fix them in ethanol, and then stain them with a PI solution containing RNase to degrade RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Apoptosis: Quantify the percentage of cells in different populations (viable, early apoptotic, late apoptotic, and necrotic) based on their Annexin V and PI staining patterns.

    • Cell Cycle: Generate a DNA content histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[18]

Visualizations

Experimental Workflow: Biological Activity Screening

experimental_workflow Start Quinazolinone Derivatives Anticancer Anticancer Screening Start->Anticancer Antimicrobial Antimicrobial Screening Start->Antimicrobial Antiinflammatory Anti-inflammatory Screening Start->Antiinflammatory Anticonvulsant Anticonvulsant Screening Start->Anticonvulsant Cytotoxicity Cytotoxicity Assay (MTT) Anticancer->Cytotoxicity Antibacterial Antibacterial Assay (Agar Diffusion) Antimicrobial->Antibacterial Antifungal Antifungal Assay Antimicrobial->Antifungal PawEdema Carrageenan-Induced Paw Edema Antiinflammatory->PawEdema MES Maximal Electroshock Seizure Test Anticonvulsant->MES Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism EGFR EGFR Inhibition Assay Mechanism->EGFR Apoptosis Apoptosis Assay Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Lead Lead Compound Identification Mechanism->Lead Antibacterial->Lead Antifungal->Lead PawEdema->Lead MES->Lead drug_discovery Synthesis Synthesis of Quinazolinone Derivatives Screening Biological Screening (In Vitro & In Vivo) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Preclinical Preclinical Studies (Toxicology, Pharmacokinetics) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Clinical->Drug

References

The Pivotal Role of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this versatile class of compounds, 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one emerges as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. Its strategic substitution pattern makes it an essential building block for potent enzyme inhibitors, most notably in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and paramount role of this compound in the landscape of drug discovery.

Core Compound Profile

PropertyValue
IUPAC Name 7-(Benzyloxy)-6-methoxy-3H-quinazolin-4-one
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.29 g/mol
CAS Number 179688-01-8
Appearance White to off-white powder
Melting Point >245 °C
Solubility Soluble in DMSO and DMF

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a detailed method adapted from established synthetic routes, including those outlined in patent literature.

Experimental Protocol:

Step 1: Synthesis of 6-Hydroxy-7-methoxy-3H-quinazolin-4-one

This initial step involves the formation of the core quinazolinone ring system.

  • Materials: 2-Amino-4-methoxy-5-hydroxybenzoic acid, Formamide.

  • Procedure:

    • A mixture of 2-amino-4-methoxy-5-hydroxybenzoic acid and an excess of formamide is heated at 120-130°C for 2-3 hours.

    • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

    • The crude product is washed with water and then ethanol to remove impurities.

    • The resulting solid is dried under vacuum to yield 6-hydroxy-7-methoxy-3H-quinazolin-4-one.

Step 2: Benzylation of 6-Hydroxy-7-methoxy-3H-quinazolin-4-one

This step introduces the benzyloxy group at the 7-position, a key feature of the target molecule.

  • Materials: 6-Hydroxy-7-methoxy-3H-quinazolin-4-one, Benzyl chloride, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 6-hydroxy-7-methoxy-3H-quinazolin-4-one in DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes.

    • Benzyl chloride is then added dropwise to the suspension.

    • The reaction mixture is heated to 60-70°C and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to afford pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate1 Intermediate cluster_step2 Step 2: Benzylation cluster_final Final Product 2_Amino_5_hydroxy_4_methoxybenzoic_acid 2-Amino-5-hydroxy- 4-methoxybenzoic acid Cyclization Heat with Formamide 2_Amino_5_hydroxy_4_methoxybenzoic_acid->Cyclization Formamide Formamide Formamide->Cyclization 6_Hydroxy_7_methoxy_3H_quinazolin_4_one 6-Hydroxy-7-methoxy- 3H-quinazolin-4-one Cyclization->6_Hydroxy_7_methoxy_3H_quinazolin_4_one Benzylation Benzyl Chloride, K2CO3, DMF 6_Hydroxy_7_methoxy_3H_quinazolin_4_one->Benzylation Final_Product 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one Benzylation->Final_Product

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors

While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a key synthetic intermediate is of paramount importance. The benzyloxy and methoxy groups at the 7 and 6 positions, respectively, are crucial for the binding affinity and selectivity of many quinazolinone-based kinase inhibitors.

The primary application of this compound is in the synthesis of EGFR inhibitors. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Transformation to a Pharmacologically Active Scaffold:

The 4-oxo group of this compound can be converted to a 4-chloro derivative, which then serves as a versatile electrophilic center for the introduction of various aniline moieties. This nucleophilic aromatic substitution is a key step in creating a diverse library of potential EGFR inhibitors.

Logical_Relationship A 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one B Chlorination (e.g., SOCl2 or POCl3) A->B Activation C 7-Benzyloxy-6-methoxy- 4-chloroquinazoline B->C D Nucleophilic Aromatic Substitution with Substituted Anilines C->D Derivatization E Library of 4-Anilinoquinazoline Derivatives D->E F Potent EGFR Inhibitors (e.g., Gefitinib) E->F Leads to

Caption: Role as a key intermediate in developing EGFR inhibitors.

Application in the Synthesis of Gefitinib

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of Gefitinib prominently features a derivative of this compound. Although the exact industrial synthesis may vary, the core strategy involves the coupling of a 4-chloroquinazoline intermediate with a substituted aniline. The methoxy and a modified benzyloxy (which becomes a morpholinopropoxy side chain) groups at the 6 and 7 positions are critical for the drug's interaction with the ATP-binding pocket of the EGFR kinase domain.

Biological Activity of Downstream Derivatives

While direct biological activity data for this compound is not extensively reported due to its primary role as an intermediate, the derivatives synthesized from it exhibit potent biological effects.

Derivative ClassTargetExample IC₅₀ Values (nM)Cancer Cell Lines
4-AnilinoquinazolinesEGFR10 - 100A549 (Lung), MCF-7 (Breast), PC-3 (Prostate)
4-AnilinoquinazolinesVEGFR250 - 200HUVEC (Endothelial)
Fused QuinazolinonesAurora Kinase A20 - 150HCT116 (Colon)
Quinazolinone-hybridsPI3K/HDAC<10 (for some derivatives)Various hematological and solid tumors

Note: The IC₅₀ values presented are representative for the class of derivatives and not for this compound itself. The specific activity depends on the nature of the substitutions at the 4-position and other modifications.

Signaling Pathway Context

The downstream products derived from this compound, particularly the 4-anilinoquinazoline derivatives, primarily target the EGFR signaling pathway. By competitively binding to the ATP pocket of the EGFR tyrosine kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Conclusion

This compound stands as a testament to the importance of well-designed intermediates in the field of medicinal chemistry. While not a therapeutic agent in itself, its structural features provide an ideal platform for the synthesis of highly potent and selective kinase inhibitors. The ability to readily derivatize this core scaffold has been instrumental in the development of targeted cancer therapies, most notably EGFR inhibitors. For researchers and drug development professionals, a thorough understanding of the synthesis and chemical reactivity of this key intermediate is essential for the continued innovation of novel quinazolinone-based therapeutics. Its strategic importance ensures its continued relevance in the ongoing quest for more effective and targeted treatments for a range of diseases.

The Quinazolinone Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinazolinone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated significant potential in treating a wide array of diseases, including cancer, microbial infections, inflammation, and central nervous system disorders.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of quinazolinone-based compounds, with a focus on their application in drug development.

Synthetic Strategies for Quinazolinone Scaffolds

The synthesis of the quinazolinone core and its derivatives can be achieved through various chemical strategies. A widely employed method involves the acylation of anthranilic acid, followed by cyclization.[3]

General Experimental Protocol: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol outlines a common synthetic route to generate diverse quinazolinone derivatives.

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dioxane), add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add acetic anhydride (3 equivalents) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.[3]

Step 2: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinone

  • A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one intermediate (1 equivalent) and a primary amine (1.2 equivalents) in a high-boiling solvent (e.g., glacial acetic acid or ethanol) is refluxed for 4-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice to precipitate the product.

  • Filter the solid, wash with a saturated sodium bicarbonate solution and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2,3-disubstituted 4(3H)-quinazolinone.[5]

Biological Activities and Therapeutic Applications

Quinazolinone derivatives have been extensively investigated for a multitude of biological activities. Their prominence in oncology is particularly noteworthy, with several compounds progressing to clinical use.

Anticancer Activity

The anticancer effects of quinazolinones are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and tubulin.[4][6]

Mechanism of Action: EGFR Inhibition

Many quinazolinone-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that regulate cell growth and division.[2][7] Overexpression or mutation of EGFR is a common feature in various cancers. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling and inhibiting tumor growth.[7]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative quinazolinone derivatives from various studies.

Table 1: In Vitro Cytotoxicity of Quinazolinone Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
5k A549 (Lung)12.30 ± 4.12[4]
5k PC-3 (Prostate)17.08 ± 3.61[4]
5k SMMC-7721 (Liver)15.68 ± 1.64[4]
3b VariousBroad-spectrum[5]
3d VariousBroad-spectrum[5]
Compound 5 RD (Rhabdomyosarcoma)14.65[8]
Compound 6 MDA-MB-231 (Breast)10.62[8]
Compound 7 MDA-MB-231 (Breast)8.79[8]
Compound 21 HeLa (Cervical)1.85 - 2.81[9]
Compound 22 HeLa (Cervical)1.85 - 2.81[9]
Compound 23 HeLa (Cervical)1.85 - 2.81[9]
Compound 21 MDA-MB-231 (Breast)1.85 - 2.81[9]
Compound 22 MDA-MB-231 (Breast)1.85 - 2.81[9]
Compound 23 MDA-MB-231 (Breast)1.85 - 2.81[9]

Table 2: EGFR Kinase Inhibitory Activity of Quinazolinone Derivatives

Compound IDEGFR KinaseIC50 (µM)Reference
5k EGFRwt-TK0.010 ± 0.001[4]
8b EGFR-TK0.00137[7]
6d EGFR0.069 ± 0.004[2]

Table 3: Tubulin Polymerization Inhibitory Activity

Compound IDTubulin PolymerizationIC50 (µM)Reference
Compound E Tubulin Polymerization6.24[10]
Q19 Tubulin PolymerizationPotent Inhibition[11]

Detailed Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Reaction Setup: In a 96-well plate, add the recombinant human EGFR kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.[2]

Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the assembly of microtubules from tubulin protein.[10]

  • Tubulin Preparation: Prepare a solution of purified tubulin protein in a polymerization buffer.

  • Compound Incubation: Incubate the tubulin solution with different concentrations of the test compound or a vehicle control at 37°C.

  • Monitoring Polymerization: Monitor the polymerization of tubulin into microtubules over time by measuring the increase in light scattering or fluorescence in a spectrophotometer or fluorometer.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the extent of inhibition. Calculate the IC50 value for tubulin polymerization inhibition.[10]

Visualizations

Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Quinazolinone Compound (Varying Conc.) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the in vitro cytotoxicity of quinazolinone compounds using the MTT assay.

Logical Relationship: Structure-Activity Relationship (SAR) of Quinazolinone Anticancer Agents

SAR_Quinazolinone core Quinazolinone Scaffold sub_r2 Substitution at R2 core->sub_r2 sub_r3 Substitution at R3 core->sub_r3 sub_r6_r7 Substitution at R6/R7 core->sub_r6_r7 activity Anticancer Activity sub_r2->activity Modulates Target Selectivity (e.g., Kinases) sub_r3->activity Influences Potency and Pharmacokinetics sub_r6_r7->activity Enhances Binding Affinity (e.g., to EGFR)

Caption: Key structural modifications on the quinazolinone scaffold influencing anticancer activity.

FDA-Approved Drugs Featuring the Quinazolinone Scaffold

The therapeutic success of the quinazolinone scaffold is exemplified by the number of drugs that have received FDA approval, particularly in the field of oncology.

  • Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[13]

  • Erlotinib (Tarceva®): Another EGFR tyrosine kinase inhibitor used for NSCLC and pancreatic cancer.[13]

  • Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and HER2, approved for breast cancer.[13]

  • Afatinib (Gilotrif®): An irreversible kinase inhibitor targeting EGFR, HER2, and HER4, used for NSCLC.[13]

  • Vandetanib (Caprelsa®): A multi-kinase inhibitor targeting VEGFR, EGFR, and RET, approved for medullary thyroid cancer.[13]

This guide underscores the significance of the quinazolinone scaffold in contemporary drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures that it will remain a focal point of research and development for novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, a valuable intermediate in medicinal chemistry and drug discovery. The described synthetic route is a robust three-step process commencing from the readily available starting material, isovanillic acid. The protocol details the benzylation of the phenolic hydroxyl group, subsequent regioselective nitration, and a final reductive cyclization to yield the target quinazolinone. This document includes detailed experimental procedures, tabulated quantitative data for each step, and visualizations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have made them a focal point of research in drug development. This compound serves as a key building block for the synthesis of more complex pharmaceutical agents, particularly as an intermediate for kinase inhibitors used in targeted cancer therapy. The benzyloxy group at the 7-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships. This protocol outlines a reliable and efficient method for the preparation of this important synthetic intermediate.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a three-step sequence starting from isovanillic acid. The overall transformation is depicted below:

Overall Synthesis Scheme cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reductive Cyclization Isovanillic_Acid Isovanillic Acid Benzylated_Intermediate 4-Benzyloxy-3-methoxybenzoic Acid Isovanillic_Acid->Benzylated_Intermediate Benzyl_Bromide Benzyl Bromide (BnBr, K2CO3, DMF) Nitro_Intermediate 4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid Benzylated_Intermediate->Nitro_Intermediate Nitrating_Agent Nitrating Agent (HNO3, H2SO4) Final_Product 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one Nitro_Intermediate->Final_Product Reducing_Agent Reduction & Cyclization (Fe/AcOH or H2/Pd-C, then Formamide)

Caption: Overall synthetic scheme for this compound.

Data Presentation

Table 1: Summary of Synthetic Steps and Quantitative Data

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)Melting Point (°C)
1BenzylationIsovanillic acidBenzyl bromide, K₂CO₃, DMF4-Benzyloxy-3-methoxybenzoic acid85-95165-168
2Nitration4-Benzyloxy-3-methoxybenzoic acidHNO₃, H₂SO₄4-Benzyloxy-5-methoxy-2-nitrobenzoic acid80-90188-191
3Reductive Cyclization4-Benzyloxy-5-methoxy-2-nitrobenzoic acidFe/AcOH or H₂/Pd-C, FormamideThis compound75-85>245[1]

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzoic Acid

This procedure describes the protection of the phenolic hydroxyl group of isovanillic acid as a benzyl ether.

Materials and Reagents:

  • Isovanillic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of isovanillic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford pure 4-Benzyloxy-3-methoxybenzoic acid.

Step 2: Synthesis of 4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid

This protocol details the regioselective nitration of the benzylated intermediate.

Materials and Reagents:

  • 4-Benzyloxy-3-methoxybenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

Procedure:

  • Carefully add 4-Benzyloxy-3-methoxybenzoic acid (1 equivalent) to pre-cooled (0 °C) concentrated sulfuric acid with stirring.

  • Maintain the temperature at 0 °C and slowly add fuming nitric acid (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the precipitate to warm to room temperature and then filter the solid.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product under vacuum to yield 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group followed by cyclization with formamide in a one-pot procedure.

Materials and Reagents:

  • 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Formamide

  • Ethanol

  • Deionized water

Procedure:

  • Suspend 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid (1 equivalent) in a mixture of glacial acetic acid and water.

  • Heat the suspension to 80-90 °C and add iron powder (5 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture vigorously at this temperature for 2-4 hours, monitoring the reduction of the nitro group by TLC.

  • After completion of the reduction, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot acetic acid.

  • To the filtrate, add an excess of formamide (10-20 equivalents).

  • Heat the mixture to reflux (around 150-160 °C) and maintain for 4-6 hours.

  • Monitor the cyclization by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain pure this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway Isovanillic_Acid Isovanillic Acid Benzylated_Intermediate 4-Benzyloxy-3-methoxybenzoic Acid Isovanillic_Acid->Benzylated_Intermediate Step 1: BnBr, K2CO3, DMF Nitro_Intermediate 4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid Benzylated_Intermediate->Nitro_Intermediate Step 2: HNO3, H2SO4 Amino_Intermediate 2-Amino-4-benzyloxy-5-methoxybenzoic Acid Nitro_Intermediate->Amino_Intermediate Step 3a: Reduction (Fe/AcOH) Final_Product 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one Amino_Intermediate->Final_Product Step 3b: Cyclization (Formamide)

Caption: Detailed three-step synthetic pathway.

Experimental Workflow

Experimental_Workflow cluster_Step1 Step 1: Benzylation cluster_Step2 Step 2: Nitration cluster_Step3 Step 3: Reductive Cyclization S1_Start Mix Isovanillic Acid, K2CO3 in DMF S1_Add_BnBr Add Benzyl Bromide S1_Start->S1_Add_BnBr S1_Heat Heat to 80°C (4-6h) S1_Add_BnBr->S1_Heat S1_Workup Aqueous Workup & Extraction S1_Heat->S1_Workup S1_Purify Recrystallization S1_Workup->S1_Purify S1_Product Product 1 S1_Purify->S1_Product S2_Start Dissolve Product 1 in conc. H2SO4 at 0°C S1_Product->S2_Start S2_Add_HNO3 Add Fuming HNO3 S2_Start->S2_Add_HNO3 S2_Stir Stir at 0-5°C (2-3h) S2_Add_HNO3->S2_Stir S2_Quench Pour onto Ice S2_Stir->S2_Quench S2_Filter Filter and Dry S2_Quench->S2_Filter S2_Product Product 2 S2_Filter->S2_Product S3_Start Suspend Product 2 in AcOH/H2O S2_Product->S3_Start S3_Reduce Add Fe Powder, Heat to 80-90°C (2-4h) S3_Start->S3_Reduce S3_Filter Filter Hot S3_Reduce->S3_Filter S3_Cyclize Add Formamide, Reflux (4-6h) S3_Filter->S3_Cyclize S3_Precipitate Pour into Water S3_Cyclize->S3_Precipitate S3_Purify Filter and Recrystallize S3_Precipitate->S3_Purify S3_Final_Product Final Product S3_Purify->S3_Final_Product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one is a pivotal pharmaceutical intermediate, primarily utilized in the synthesis of targeted anti-cancer therapies. Its quinazolinone core is a key pharmacophore in a class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. EGFR is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of advanced pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₄N₂O₃[1]
Molecular Weight282.29 g/mol [1]
AppearanceWhite to Almost white powder/crystal
CAS Number179688-01-8
Purity>98.0% (HPLC)

Application in Pharmaceutical Synthesis

This compound serves as a crucial building block in the multi-step synthesis of several EGFR inhibitors. The benzyloxy group at the 7-position acts as a protecting group for the hydroxyl functionality, which can be deprotected in later stages to introduce further modifications or to yield the final active pharmaceutical ingredient (API). The methoxy group at the 6-position is a common feature in many potent EGFR inhibitors.

A primary application of this intermediate is in the synthesis of Gefitinib, a first-generation EGFR inhibitor. The general synthetic workflow involves the chlorination of the 4-position of the quinazolinone ring, followed by a nucleophilic aromatic substitution with an appropriate aniline derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a multi-step synthesis starting from methyl 4-hydroxy-3-methoxybenzoate.[2]

Step 1: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate

  • To a solution of methyl 4-hydroxy-3-methoxybenzoate in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH).

  • Add benzyl bromide or benzyl chloride dropwise at room temperature.

  • Heat the reaction mixture and stir until the starting material is consumed (monitor by TLC).

  • After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 4-(benzyloxy)-3-methoxybenzoate.

Step 2: Nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate

  • Dissolve the product from Step 1 in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cool the solution in an ice bath and add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.

  • Stir the reaction at low temperature until completion (monitor by TLC).

  • Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro compound from Step 2 in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).

  • Add a reducing agent such as iron powder, tin(II) chloride, or perform catalytic hydrogenation (e.g., H₂ with Pd/C).

  • Heat the mixture if necessary and stir until the reduction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the catalyst or inorganic salts.

  • Concentrate the filtrate to obtain methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.

Step 4: Cyclization to form the Quinazolinone Ring

  • Heat a mixture of the amino-benzoate from Step 3 with formamide or a mixture of formic acid and formamide.[3]

  • Maintain the temperature (e.g., 100-150 °C) for several hours until the cyclization is complete (monitor by TLC).[3]

  • Cool the reaction mixture, and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to afford this compound.

Protocol 2: Chlorination of this compound

This protocol describes the conversion of the quinazolinone to the corresponding 4-chloroquinazoline.

  • Suspend this compound in an excess of phosphorus oxychloride (POCl₃).[4][5][6]

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reflux the mixture for several hours (typically 2-4 hours), monitoring the reaction progress by TLC.[6]

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.

Quantitative Data for Synthesis

StepProductStarting MaterialReagentsConditionsYieldReference
Synthesis 7-(Benzyloxy)-4-chloro-6-methoxyquinazolineMethyl 4-hydroxy-3-methoxybenzoate1. Benzyl halide, base2. Nitrating agent3. Reducing agent4. Formic acid/Formamide5. POCl₃Multi-step29.2% (overall)[2]

Spectroscopic Data

SpectroscopyExpected Data
¹H NMR Signals for the methoxy group (~3.9 ppm), benzylic protons (~5.2 ppm), aromatic protons of the quinazoline and benzyl rings (in the range of 7.0-8.5 ppm), and the N-H proton (broad singlet, >10 ppm).
¹³C NMR Resonances for the methoxy carbon (~56 ppm), benzylic carbon (~70 ppm), aromatic carbons, and the carbonyl carbon of the quinazolinone ring (~160-165 ppm).
IR (KBr) Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), C=N stretching (~1610 cm⁻¹), and C-O stretching (~1250 cm⁻¹).
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z 283.1.[7]

EGFR Signaling Pathway

Gefitinib, synthesized from the title intermediate, functions by inhibiting the tyrosine kinase activity of EGFR. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events that promote cell growth and proliferation. Gefitinib competitively binds to the ATP-binding site in the kinase domain of EGFR, preventing its autophosphorylation and the activation of downstream pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 P2 P EGFR->P2 Ras Ras P1->Ras PI3K PI3K P2->PI3K P3 P P4 P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Synthetic Workflow

The overall synthetic strategy for utilizing this compound as an intermediate in the synthesis of a Gefitinib analogue is depicted below.

Synthetic_Workflow cluster_synthesis Synthesis of Intermediate cluster_modification Functionalization and Coupling cluster_final Final Product Synthesis Start Methyl 4-hydroxy- 3-methoxybenzoate Step1 Benzylation Start->Step1 Step2 Nitration Step1->Step2 Step3 Reduction Step2->Step3 Step4 Cyclization Step3->Step4 Intermediate 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one Step4->Intermediate Chlorination Chlorination (POCl3) Intermediate->Chlorination Chloroquinazoline 7-(Benzyloxy)-4-chloro- 6-methoxyquinazoline Chlorination->Chloroquinazoline Coupling Nucleophilic Aromatic Substitution Chloroquinazoline->Coupling CoupledProduct Coupled Product Coupling->CoupledProduct Aniline Substituted Aniline Aniline->Coupling Deprotection Debenzylation CoupledProduct->Deprotection FinalProduct Final API (e.g., Gefitinib analogue) Deprotection->FinalProduct

Caption: Synthetic workflow from starting material to a final API.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of EGFR tyrosine kinase inhibitors. The protocols and data provided herein offer a comprehensive guide for researchers and drug development professionals working in the field of oncology. Careful execution of these synthetic steps and a thorough understanding of the underlying reaction mechanisms are crucial for the successful and efficient production of these life-saving therapeutics.

References

Application Notes and Protocols: Synthesis of Gefitinib Utilizing a Benzyloxy-Protected Quinazolinone Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The synthetic route described utilizes 6-Benzyloxy-7-methoxy-3H-quinazolin-4-one as a key intermediate. This approach involves the protection of the C6-hydroxyl group, followed by a series of core reactions including chlorination, nucleophilic aromatic substitution, deprotection, and final alkylation to yield Gefitinib. Quantitative data from relevant literature is summarized, and detailed step-by-step protocols for the key transformations are provided. Additionally, diagrams illustrating the mechanism of action and the experimental workflow are included to facilitate a comprehensive understanding.

Introduction: Gefitinib and its Mechanism of Action

Gefitinib (marketed as Iressa) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly for patients with specific activating mutations in the EGFR gene.[1][2] Structurally, it is a synthetic anilinoquinazoline compound that functions as a potent and selective ATP-competitive inhibitor of EGFR tyrosine kinase.[3][4][5] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] In many cancers, this pathway is overactive, leading to uncontrolled cell growth.[2]

Gefitinib selectively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[1][3] This reversible binding blocks the initiation of the downstream signaling cascade by preventing receptor autophosphorylation.[4] The subsequent inhibition of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[1][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pEGFR p-EGFR (Activated) EGFR->pEGFR Dimerization & Autophosphorylation ATP ATP ATP->pEGFR ADP ADP pEGFR->ADP RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binding Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP Binding Gefitinib_Synthesis Start 6-Benzyloxy-7-methoxy- 3H-quinazolin-4-one Step1 Chlorination (SOCl₂ or POCl₃) Start->Step1 Intermediate1 4-Chloro-6-benzyloxy- 7-methoxyquinazoline Step1->Intermediate1 Step2 SNA_r_ (3-Chloro-4-fluoroaniline) Intermediate1->Step2 Intermediate2 6-Benzyloxy-4-(3'-chloro- 4'-fluoroanilino)-7- methoxyquinazoline Step2->Intermediate2 Step3 Debenzylation (H₂, Pd/C) Intermediate2->Step3 Intermediate3 4-((3-Chloro-4-fluorophenyl)amino) -7-methoxyquinazolin-6-ol Step3->Intermediate3 Step4 O-Alkylation (4-(3-chloropropyl)morpholine) Intermediate3->Step4 End Gefitinib Step4->End

References

Application Notes and Protocols: Preparation of Quinazolinone Derivatives from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2][3][4][5] The unique structural features of the quinazolinone ring system have established it as a "privileged structure" in medicinal chemistry, leading to the development of a wide array of therapeutic agents. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[2][3][4][5][6] Notably, several quinazolinone-based drugs have been approved for clinical use, such as gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors for cancer therapy.[1][7]

The synthesis of quinazolinone derivatives often commences from readily available anthranilic acid, making it a versatile and economically viable starting material.[2][4][7] Various synthetic strategies have been developed to construct the quinazolinone core, ranging from classical condensation reactions to modern microwave-assisted protocols.[7][8][9] This document provides detailed application notes and protocols for the preparation of quinazolinone derivatives from anthranilic acid, aimed at researchers and professionals in the field of drug discovery and development.

Data Presentation: Comparison of Synthetic Protocols

The choice of synthetic methodology for the preparation of quinazolinone derivatives from anthranilic acid can significantly impact the reaction efficiency, yield, and purity of the final product. Below is a summary of quantitative data from various synthetic protocols.

MethodReactantsProductYield (%)Reference
Conventional Heating
Acylation with Chloroacyl ChlorideAnthranilic acid, 4-Chlorobutyrylchloride5-Bromo-2-(4-chlorobutanamido) benzoic acid79[10]
Anthranilic acid, 3-Chloropropionyl chloride2(3-chloropropanamido)- 5-nitrobenzoic acid70[10]
5-bromoanthranilic acid, 3-Chloropropionyl chloride5-Bromo-2-(3-chloropropanamido)benzoic acid65[10]
Reaction with Phthalic AnhydrideAnthranilic acid, Phthalic anhydride2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid48[4]
Microwave-Assisted Synthesis
One-pot, Three-component ReactionAnthranilic acid, Trimethyl orthoformate, Aniline3-phenylquinazolin-4(3H)-one85[7]
Anthranilic acid, Trimethyl orthoformate, 4-methoxyaniline3-(4-methoxyphenyl)quinazolin-4(3H)-one82[7]
Anthranilic acid, Trimethyl orthoformate, 4-aminobenzoic acid4-(4-oxoquinazolin-3(4H)-yl)benzoic acid75[7]
Self-cyclizationAnthranilic acid, Trimethyl orthoformate2-(4-oxoquinazolin-3(4H)-yl)benzoic acid35[7]

Experimental Protocols

Protocol 1: Synthesis of Fused Quinazolinones via Benzoxazinone Intermediate (Conventional Heating)

This protocol describes a two-step synthesis involving the acylation of anthranilic acid with a chloroacyl chloride to form an N-acyl anthranilic acid, followed by cyclization to a benzoxazinone intermediate and subsequent reaction with an amine.[4]

Step 1: Synthesis of N-acyl anthranilic acid

  • To a solution of anthranilic acid (0.5 mole) in dimethylformamide (250 mL), add 4-chlorobutyrylchloride (0.55 mole) dropwise with stirring at room temperature.

  • Continue stirring for 3 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under reduced pressure.

Step 2: Synthesis of the Benzoxazinone Intermediate

  • Dissolve the N-acyl anthranilic acid (0.25 mole) from Step 1 in acetic anhydride (180 mL).

  • Heat the mixture for one hour with vigorous stirring.

  • Remove the solvent by distillation under reduced pressure. The residue is the benzoxazinone intermediate and can be used in the next step without further purification.

Step 3: Synthesis of the Fused Quinazolinone

  • Dissolve the benzoxazinone intermediate (0.15 mole) from Step 2 and an excess of hydrazine hydrate in ethanol.

  • Reflux the mixture for 2 hours.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., CHCl₃-MeOH, 49:1) to obtain the desired fused quinazolinone.[4]

Protocol 2: One-Pot Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones

This protocol outlines a rapid and efficient one-pot synthesis of 3-substituted quinazolinones using microwave irradiation.[7]

  • In a microwave-safe reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired primary amine (6 mmol) in 10 mL of ethanol.

  • Seal the vessel and subject the reaction mixture to microwave irradiation at 120°C for 30 minutes.

  • After cooling, pour the reaction mixture over crushed ice.

  • Collect the precipitated crude product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.

Mandatory Visualizations

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for the synthesis of quinazolinone derivatives from anthranilic acid and a representative reaction mechanism.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product & Purification A Anthranilic Acid C Acylation / Condensation A->C B Acylating Agent / Orthoformate B->C D Cyclization to Benzoxazinone (Intermediate) C->D Two-step method E Reaction with Amine C->E One-pot method D->E F Crude Quinazolinone Derivative E->F G Purification (Recrystallization / Chromatography) F->G H Pure Quinazolinone Derivative G->H

Caption: General experimental workflow for quinazolinone synthesis.

reaction_mechanism cluster_step1 Step 1: Acylation & Cyclization cluster_step2 Step 2: Amination Anthranilic Acid Anthranilic Acid N-Acyl Anthranilic Acid N-Acyl Anthranilic Acid Anthranilic Acid->N-Acyl Anthranilic Acid + Acyl Chloride Benzoxazinone Benzoxazinone N-Acyl Anthranilic Acid->Benzoxazinone + Acetic Anhydride (Dehydration) Tetrahedral Intermediate Tetrahedral Intermediate Benzoxazinone->Tetrahedral Intermediate + R-NH2 Quinazolinone Quinazolinone Tetrahedral Intermediate->Quinazolinone - H2O

Caption: Representative reaction mechanism for quinazolinone synthesis.

Biological Signaling Pathway

Many quinazolinone derivatives exhibit their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.[1][7]

EGFR_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization inhibits PI3K PI3K Dimerization->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

References

Application Notes and Protocols for the Synthesis of 4(3H)-Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent cyclization methods for the synthesis of the 4(3H)-quinazolinone scaffold, a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2][3][4] This document details various synthetic strategies, from classical thermal condensations to modern catalytic and green chemistry approaches. Detailed experimental protocols for key methods are provided, along with comparative data in tabular format to facilitate method selection.

Introduction to 4(3H)-Quinazolinone Synthesis

The 4(3H)-quinazolinone core is a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrimidine ring. This scaffold is found in numerous natural products and synthetic compounds with significant pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities.[2][3][5][6] Consequently, the development of efficient and versatile synthetic methods for 4(3H)-quinazolinones is of great interest to the drug discovery and development community.

A variety of synthetic routes have been established, often involving the cyclization of substituted anthranilic acid derivatives or related precursors. The choice of method can be influenced by factors such as the desired substitution pattern, substrate availability, and desired reaction conditions (e.g., conventional heating vs. microwave-assisted synthesis).

Key Cyclization Methods and Protocols

Several key strategies for the synthesis of 4(3H)-quinazolinones are outlined below, each with distinct advantages and applications.

Niementowski Quinazolinone Synthesis

The Niementowski synthesis is a classical and widely used method that involves the thermal condensation of an anthranilic acid with an amide.[1][7][8] A common variation utilizes formamide to produce the parent quinazolin-4(3H)-one.[1][9] This method's versatility allows for the introduction of substituents on both the benzene and pyrimidine rings by using appropriately substituted starting materials.[1]

General Reaction Scheme:

Niementowski_Synthesis Anthranilic_Acid Anthranilic Acid reactants Anthranilic_Acid->reactants Amide Amide (e.g., Formamide) Amide->reactants Quinazolinone 4(3H)-Quinazolinone Water H₂O products reactants->products Δ (Heat) products->Quinazolinone products->Water

Caption: General scheme of the Niementowski quinazolinone synthesis.

Protocol 1: Conventional Heating

  • In a round-bottom flask, combine anthranilic acid (1.0 eq.) and an excess of formamide (5.0 eq.).[9]

  • Heat the reaction mixture at 130-160°C for 2-4 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into crushed ice with stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified 4(3H)-quinazolinone.[9]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields for the Niementowski synthesis.[1][8]

  • In a microwave-safe vessel, mix anthranilic acid (1.0 eq.) and formamide (5.0 eq.).[9]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-30 minutes).[5][9]

  • After the reaction is complete, cool the vessel and pour the contents into crushed ice.

  • Isolate and purify the product as described in the conventional heating protocol.

MethodTemperature (°C)TimeYield (%)Reference
Conventional130-1602-4 hVaries[9]
Microwave12030 minup to 48%[5]
Synthesis from Anthranilic Acid, Orthoesters, and Amines

This one-pot, three-component reaction is a highly efficient method for preparing 3-substituted-4(3H)-quinazolinones.[3][5]

General Reaction Scheme:

Three_Component_Synthesis Anthranilic_Acid Anthranilic Acid reactants Anthranilic_Acid->reactants Orthoester Orthoester (e.g., Trimethyl orthoformate) Orthoester->reactants Amine Primary Amine Amine->reactants Quinazolinone 3-Substituted 4(3H)-Quinazolinone products reactants->products Catalyst/Solvent Δ or MW products->Quinazolinone

Caption: Three-component synthesis of 3-substituted 4(3H)-quinazolinones.

  • Combine anthranilic acid (1.0 eq.), trimethyl orthoformate (1.2 eq.), and a primary amine (1.2 eq.) in ethanol in a microwave-safe vessel.[5]

  • Seal the vessel and irradiate in a microwave reactor at 120°C for 30 minutes.[5]

  • After cooling, pour the reaction mixture over crushed ice.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield the pure 3-substituted-4(3H)-quinazolinone.[5]

SubstratesConditionsYield (%)Reference
Anthranilic acid, trimethyl orthoformate, various aminesEtOH, MW, 120°C, 30 min48 (for 3-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one)[5]
Synthesis from Isatoic Anhydride

Isatoic anhydride is a versatile precursor for 4(3H)-quinazolinones, often used in multi-component reactions.

General Reaction Scheme:

Isatoic_Anhydride_Route Isatoic_Anhydride Isatoic Anhydride reactants Isatoic_Anhydride->reactants Amine Primary Amine Amine->reactants Carbon_Source Carbon Source (e.g., Benzyl Halide, Aldehyde) Carbon_Source->reactants Quinazolinone 4(3H)-Quinazolinone products reactants->products Base/Solvent Δ products->Quinazolinone

Caption: Synthesis of 4(3H)-quinazolinones from isatoic anhydride.

This method utilizes an in-situ oxidation of benzyl halides to aldehydes.[10]

  • To a solution of isatoic anhydride (1.0 eq.) and a primary amine (1.0 eq.) in DMSO, add K₂CO₃ (2.0 eq.).

  • Add the benzyl halide (1.0 eq.) to the mixture.

  • Heat the reaction at 90°C for 6 hours.[10]

  • After completion, cool the reaction and add water.

  • Collect the precipitate by filtration and wash with water.

  • The crude product can be purified by recrystallization.

Starting MaterialsConditionsYield (%)Reference
Isatoic anhydride, primary amines, benzyl halidesK₂CO₃, DMSO, 90°C, 6 h90-96[10]
Synthesis from 2-Aminobenzamides

2-Aminobenzamides are common precursors that can be cyclized with various carbonyl compounds, particularly aldehydes.

General Reaction Scheme:

Aminobenzamide_Route Aminobenzamide 2-Aminobenzamide reactants Aminobenzamide->reactants Aldehyde Aldehyde Aldehyde->reactants Quinazolinone 4(3H)-Quinazolinone products reactants->products Catalyst/Oxidant Solvent, Light/Heat products->Quinazolinone

Caption: Synthesis of 4(3H)-quinazolinones from 2-aminobenzamides.

This green chemistry approach utilizes visible light as a renewable energy source.[6][11]

  • In a reaction vessel, combine 2-aminobenzamide (1.0 eq.), an aldehyde (1.2 eq.), fluorescein (photocatalyst), and tert-butyl hydroperoxide (TBHP) as an oxidant in a suitable solvent.[6]

  • Irradiate the mixture with visible light at room temperature for the specified time.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired 4(3H)-quinazolinone.

Starting MaterialsConditionsYield (%)Reference
2-Aminobenzamides, aldehydesFluorescein, TBHP, visible lightGood to excellent[6]

Advanced and Catalytic Methods

Recent advances in organic synthesis have introduced several novel and efficient methods for 4(3H)-quinazolinone synthesis, often employing transition metal catalysis.

Metal-Catalyzed Syntheses

Transition metals such as copper, palladium, and cobalt have been employed to catalyze the formation of the quinazolinone ring system through various mechanisms, including C-H activation and cross-coupling reactions.[12][13][14]

  • Copper-Catalyzed Reactions: Copper catalysts can be used in the reaction of 2-halobenzamides with nitriles or in the oxidative cyclization of 2-arylindoles with amines.[15][16]

  • Palladium-Catalyzed C-H Activation: Palladium catalysts can direct the regioselective arylation of quinazolinones at the C-H bond.[17]

  • Cobalt-Catalyzed C-H Functionalization: Cobalt catalysts have been used for the synthesis of quinazolinones from primary amides and oxadiazolones.[14]

These methods offer high efficiency and functional group tolerance but may require specialized catalysts and ligands.

Green Chemistry Approaches

In line with the principles of green chemistry, several environmentally benign methods for 4(3H)-quinazolinone synthesis have been developed.

  • Microwave-Assisted Synthesis: As detailed in the protocols above, microwave irradiation significantly reduces reaction times and often improves yields.[1][5][8]

  • Deep Eutectic Solvents (DESs): These have been used as both reaction media and catalysts, offering a greener alternative to volatile organic solvents.[5]

  • Catalyst-Free and Solvent-Free Reactions: Some methods proceed under thermal conditions in the absence of any catalyst or solvent, minimizing waste.[18][19] For example, heating aldehydes and anthranilamides under air can provide 4(3H)-quinazolinones in good yields.[18]

Workflow for Method Selection and Optimization

Workflow cluster_Plan Planning cluster_Execution Execution cluster_Analysis Analysis & Optimization A Define Target Quinazolinone Structure B Review Synthetic Methods A->B C Select Appropriate Starting Materials B->C D Choose Reaction Conditions (Conventional vs. MW, Catalyst) C->D E Perform Synthesis D->E F Monitor Reaction (TLC, LC-MS) E->F G Isolate and Purify Product F->G I Optimize Conditions (Temperature, Time, Catalyst) F->I Low Yield/ Impurities H Characterize Product (NMR, MS, etc.) G->H I->D

Caption: A general workflow for the synthesis and optimization of 4(3H)-quinazolinones.

Conclusion

The synthesis of 4(3H)-quinazolinones can be achieved through a variety of cyclization methods, each with its own set of advantages. The classical Niementowski synthesis remains a robust method, while modern approaches utilizing microwave irradiation, multi-component reactions, and transition metal catalysis offer improved efficiency, shorter reaction times, and broader substrate scope. The choice of synthetic route should be guided by the specific target molecule, available resources, and a consideration of green chemistry principles. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Note and Experimental Protocol: Synthesis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, a key intermediate in the development of various pharmaceuticals, particularly in anti-cancer research.[1] The synthesis is a two-step process commencing with the benzylation and subsequent nitration and reduction of a vanillic acid derivative to yield 2-amino-4-benzyloxy-5-methoxybenzoic acid. This intermediate is then cyclized with formamide via the Niementowski quinazolinone synthesis to produce the target compound.[2][3] This protocol includes detailed methodologies, a summary of quantitative data, and workflow diagrams to ensure reproducibility and clarity for researchers in medicinal chemistry and drug development.

Introduction

Quinazolin-4(3H)-one derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry. The specific compound, this compound, serves as a crucial building block in the synthesis of more complex molecules, including potent enzyme inhibitors for cancer therapy. Its structure, featuring a benzyloxy group, offers a handle for further chemical modifications and structure-activity relationship (SAR) studies. The presented protocol outlines a reliable and reproducible method for the laboratory-scale preparation of this important synthetic intermediate.

Chemical Reaction Scheme

Reaction_Scheme start Vanillic Acid Derivative intermediate 2-amino-4-benzyloxy- 5-methoxybenzoic acid start->intermediate 1. Benzylation 2. Nitration 3. Reduction product 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one intermediate->product formamide Formamide formamide->product Experimental_Workflow start Start: 4-Hydroxy-3-methoxybenzoic acid benzylation Benzylation (Benzyl chloride, K₂CO₃, DMF, 80°C, 4h) start->benzylation nitration Nitration (HNO₃, H₂SO₄, 0-5°C, 2h) benzylation->nitration reduction Reduction (Fe, NH₄Cl, EtOH/H₂O, Reflux, 6h) nitration->reduction intermediate Intermediate: 2-amino-4-benzyloxy-5-methoxybenzoic acid reduction->intermediate cyclization Niementowski Cyclization (Formamide, 150-160°C, 3h) intermediate->cyclization purification Purification (Precipitation & Recrystallization) cyclization->purification product Final Product: This compound purification->product Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation Inhibitor Quinazoline Derivative (e.g., Gefitinib, Erlotinib) Inhibitor->Dimerization Inhibition

References

Application of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one in Anti-Cancer Research: A Focus on its Role as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one is a crucial heterocyclic compound that serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, particularly in the realm of anti-cancer drug development.[1] Its quinazolinone core is a well-established scaffold in medicinal chemistry, known for its ability to interact with various biological targets.[1] This compound's primary application in oncology research is not as a direct therapeutic agent, but as a foundational building block for the creation of potent and specific inhibitors of key signaling pathways implicated in cancer progression.

The most notable application of this compound is in the synthesis of Afatinib (BIBW 2992), an irreversible inhibitor of the ErbB family of receptors, which includes the Epidermal Growth Factor Receptor (EGFR), HER2, and ErbB4. Afatinib is a clinically approved therapeutic for non-small cell lung cancer (NSCLC) with specific EGFR mutations. This document will detail the application of this compound as a synthetic intermediate and provide insights into the anti-cancer properties of its derivatives.

Role as a Synthetic Intermediate: The Synthesis of Afatinib

This compound provides the core quinazolinone structure onto which other functional groups are added to create the final active pharmaceutical ingredient. The synthesis of Afatinib from this intermediate generally involves a multi-step process. A generalized synthetic scheme is presented below, followed by a more detailed experimental protocol.

Generalized Synthetic Workflow

Afatinib Synthesis Workflow A 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one B Chlorination A->B C 4-Chloro-7-benzyloxy- 6-methoxyquinazoline B->C D Nucleophilic Substitution (with 3-chloro-4-fluoroaniline) C->D E N-(3-chloro-4-fluorophenyl)-7-benzyloxy- 6-methoxyquinazolin-4-amine D->E F Debenzylation E->F G 4-((3-chloro-4-fluorophenyl)amino)- 6-methoxyquinazolin-7-ol F->G H Alkylation (with (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate) G->H I 4-((3-chloro-4-fluorophenyl)amino)-7- (((S)-tetrahydrofuran-3-yl)oxy)quinazoline H->I J Nitration I->J K 4-((3-chloro-4-fluorophenyl)amino)-6-nitro- 7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline J->K L Reduction K->L M N'-(4-((3-chloro-4-fluorophenyl)amino)-7- (((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide L->M N Acylation (with (E)-4-(dimethylamino)but-2-enoyl chloride) M->N O Afatinib N->O

Caption: Generalized workflow for the synthesis of Afatinib starting from this compound.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of Afatinib, derived from common organic synthesis methodologies for quinazoline derivatives.

Protocol 1: Chlorination of this compound
  • Objective: To convert the hydroxyl group at the 4-position of the quinazolinone ring to a chlorine atom, creating a reactive intermediate.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

    • Dimethylformamide (DMF) (catalytic amount)

    • Inert solvent (e.g., Toluene, Dichloromethane)

  • Procedure:

    • Suspend this compound in the inert solvent.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride or phosphorus oxychloride to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.

    • Extract the product with an organic solvent (e.g., Ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-7-benzyloxy-6-methoxyquinazoline.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution
  • Objective: To introduce the aniline moiety at the C4 position of the quinazoline ring.

  • Materials:

    • 4-Chloro-7-benzyloxy-6-methoxyquinazoline

    • 3-chloro-4-fluoroaniline

    • Solvent (e.g., Isopropanol, n-Butanol)

    • Acid or base catalyst (optional, depending on the specific procedure)

  • Procedure:

    • Dissolve 4-Chloro-7-benzyloxy-6-methoxyquinazoline and 3-chloro-4-fluoroaniline in the chosen solvent.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography.

Subsequent steps, including debenzylation, alkylation, nitration, reduction, and final acylation to yield Afatinib, would follow established organic synthesis procedures.

Application in Anti-Cancer Research: The Case of Afatinib

The ultimate utility of this compound in oncology is realized through the biological activity of its derivatives. Afatinib, synthesized from this intermediate, is a potent anti-cancer agent.

Mechanism of Action

Afatinib acts as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases. It covalently binds to the kinase domains of EGFR, HER2, and ErbB4, leading to the inhibition of their signaling pathways. These pathways are critical for cell growth, proliferation, and survival in many cancers.

Afatinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/ErbB Family PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Afatinib Afatinib Afatinib->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Afatinib irreversibly inhibits the EGFR/ErbB family, blocking downstream PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.

Quantitative Data: In Vitro Activity of Afatinib

The following table summarizes the inhibitory activity of Afatinib against various forms of EGFR and other kinases.

Target KinaseIC₅₀ (nM)Cell LineReference
EGFR (Wild-Type)0.5N/A[2]
EGFR (L858R mutant)0.4N/A[2]
EGFR (L858R/T790M double mutant)10N/A[2]
ErbB2 (HER2)14N/A[2]
ErbB4 (HER4)1N/A[2]
Application in Preclinical and Clinical Research
  • Non-Small Cell Lung Cancer (NSCLC): Afatinib is particularly effective in NSCLC patients harboring activating EGFR mutations.

  • Other Cancers: Research has explored its efficacy in other cancers with ErbB family dysregulation, such as breast and head and neck cancers.

Protocol 3: In Vitro Kinase Inhibition Assay (Generalized)
  • Objective: To determine the IC₅₀ value of a compound against a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., EGFR, HER2)

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • ATP (radiolabeled or for use with a detection antibody)

    • Test compound (e.g., Afatinib) dissolved in DMSO

    • Assay buffer

    • Microplate

    • Detection reagents (e.g., scintillation counter, luminescence reader)

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a microplate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set period.

    • Stop the reaction.

    • Quantify the kinase activity by measuring the amount of phosphorylated substrate.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 4: Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

  • Materials:

    • Cancer cell line (e.g., A549, NCI-H1975)

    • Cell culture medium and supplements

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Conclusion

This compound is a valuable chemical entity in the field of anti-cancer research. While not a direct therapeutic agent, its role as a key intermediate in the synthesis of potent kinase inhibitors like Afatinib is indispensable. The quinazolinone scaffold it provides is a privileged structure that, through further chemical modification, leads to the development of targeted therapies that have significantly impacted the treatment of various cancers. The protocols and data presented herein illustrate the journey from a synthetic intermediate to a clinically relevant anti-cancer drug, highlighting the critical importance of such foundational molecules in drug discovery and development.

References

Quinazolinone Derivatives in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes on the utility of quinazolinone derivatives as inhibitors of key kinases implicated in cancer, namely EGFR, VEGFR-2, and PI3K. Furthermore, it offers comprehensive, step-by-step protocols for the synthesis of these compounds and their biological evaluation.

Application Notes

Quinazolinone-Based Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Quinazolinone derivatives, particularly the 4-anilinoquinazoline scaffold, have been extensively developed as EGFR inhibitors.[3][4][5] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and downstream signaling cascades, such as the RAS/MAPK and PI3K/Akt pathways.[1][6]

Several FDA-approved EGFR inhibitors, including gefitinib and erlotinib, are based on the 4-anilinoquinazoline core.[3] Research continues to focus on developing next-generation inhibitors that can overcome acquired resistance, often mediated by mutations like T790M in the EGFR kinase domain.[1]

Quinazolinone Derivatives as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[7] Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of this process.[7] Quinazolinone-based compounds have emerged as potent inhibitors of VEGFR-2, functioning as anti-angiogenic agents.[4] Vandetanib is a clinically approved multi-kinase inhibitor with a quinazolinone core that targets VEGFR-2, EGFR, and RET tyrosine kinases.[4] These inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and subsequent signaling that leads to endothelial cell proliferation and migration.[7][8]

Quinazolinone Scaffold in Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is critical for cell growth, proliferation, and survival.[9] The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and is a key component of the B-cell receptor signaling pathway.[10] Aberrant PI3Kδ signaling is implicated in various hematological malignancies.[10] Quinazolinone derivatives have been successfully developed as selective PI3Kδ inhibitors. Idelalisib, an approved drug for the treatment of certain B-cell cancers, features a quinazolinone core.[10] These inhibitors target the ATP-binding site of the p110δ catalytic subunit of PI3K, leading to the inhibition of the PI3K/AKT/mTOR signaling cascade.[10]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative quinazolinone-based kinase inhibitors against their target kinases and cancer cell lines.

Compound Target Kinase IC50 (nM) Reference
GefitinibEGFR-[11]
ErlotinibEGFR-[3]
Compound 7iEGFR-[3]
VandetanibVEGFR-2-[4]
IdelalisibPI3Kδ-[10]
Compound 10aEGFR/VEGFR-2-[4]
Compound 10gEGFR/VEGFR-2-[4]

Note: IC50 values can vary depending on the assay conditions.

Compound Cell Line Cancer Type IC50 (µM) Reference
GefitinibA549, HepG2, SMMC7721Lung, Liver-[11]
Compound 13iA549, HepG2, SMMC7721Lung, Liver-[11]
Compound 13jA549, HepG2, SMMC7721Lung, Liver-[11]
Compound 7iA549, HT-29, MCF-7Lung, Colon, Breast2.25, 1.72, 2.81[3]
Compound 10aA549, H446Lung-[4]
Compound 10gA549, H446Lung-[4]

Note: IC50 values can vary depending on the cell line and assay duration.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones[12][13][14]

This protocol describes a common method for the synthesis of the quinazolinone core, which can be further modified to generate a library of kinase inhibitors.

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1.0 eq) in a suitable solvent (e.g., pyridine or acetic anhydride), add the corresponding acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-substituted-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one

  • A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or a solvent-free melt) is heated to reflux or microwave irradiated.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2,3-disubstituted quinazolin-4(3H)-one.

G cluster_synthesis General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones Anthranilic Acid Anthranilic Acid Benzoxazinone Benzoxazinone Anthranilic Acid->Benzoxazinone Acylation & Cyclization Acyl Halide/Anhydride Acyl Halide/Anhydride Acyl Halide/Anhydride->Benzoxazinone Quinazolinone Quinazolinone Benzoxazinone->Quinazolinone Amination & Cyclization Primary Amine Primary Amine Primary Amine->Quinazolinone

General synthesis workflow for 2,3-disubstituted quinazolin-4(3H)-ones.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)[8][15][16]

This protocol provides a general method for determining the IC50 value of a quinazolinone derivative against a target kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to achieve final assay concentrations. The final DMSO concentration should not exceed 1%.

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_kinase_assay Kinase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Kinase Reaction Kinase Reaction Prepare Reagents->Kinase Reaction Add inhibitor, kinase, substrate, ATP Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Kinase Reaction->Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Signal Generation Signal Generation Stop Reaction & Deplete ATP->Signal Generation Add Kinase Detection Reagent Luminescence Reading Luminescence Reading Signal Generation->Luminescence Reading Data Analysis (IC50) Data Analysis (IC50) Luminescence Reading->Data Analysis (IC50)

Workflow for the in vitro kinase inhibition assay.
Protocol 3: Cell Viability Assay (MTT Assay)[17][18]

This protocol is used to assess the cytotoxic effect of quinazolinone derivatives on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol 4: Western Blot Analysis of Phosphorylated Kinases[6][19][20][21]

This protocol is used to determine the effect of quinazolinone inhibitors on the phosphorylation status of target kinases and downstream signaling proteins.

  • Cell Treatment and Lysis:

    • Treat cancer cells with the quinazolinone inhibitor at the desired concentration and for the specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-EGFR, p-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane and reprobe with an antibody against the total form of the target kinase and a loading control (e.g., β-actin).

G cluster_pathway EGFR/VEGFR-2 and PI3K Signaling Pathways cluster_egfr_vegfr EGFR/VEGFR-2 Pathway cluster_pi3k PI3K Pathway Ligand Ligand EGFR/VEGFR-2 EGFR/VEGFR-2 Ligand->EGFR/VEGFR-2 Activation RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR/VEGFR-2->RAS/RAF/MEK/ERK Phosphorylation Cascade PI3K (Receptor-activated) PI3K EGFR/VEGFR-2->PI3K (Receptor-activated) Proliferation/Angiogenesis Proliferation/Angiogenesis RAS/RAF/MEK/ERK->Proliferation/Angiogenesis AKT AKT PI3K (Receptor-activated)->AKT Quinazolinone Inhibitor (EGFR/VEGFR) Quinazolinone Inhibitor (EGFR/VEGFR) Quinazolinone Inhibitor (EGFR/VEGFR)->EGFR/VEGFR-2 Inhibition PI3Kδ PI3Kδ PI3Kδ->AKT Phosphorylation mTOR mTOR AKT->mTOR Cell Survival/Growth Cell Survival/Growth mTOR->Cell Survival/Growth Quinazolinone Inhibitor (PI3K) Quinazolinone Inhibitor (PI3K) Quinazolinone Inhibitor (PI3K)->PI3Kδ Inhibition

Simplified signaling pathways targeted by quinazolinone kinase inhibitors.

References

Synthetic Route to 7-Benzyloxy-6-methoxy-4-quinazolinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 7-Benzyloxy-6-methoxy-4-quinazolinol, a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.[1] The protocols outlined below are based on established chemical transformations and offer a reliable pathway for the synthesis of this important quinazolinone derivative.

Overview of the Synthetic Strategy

The synthesis of 7-Benzyloxy-6-methoxy-4-quinazolinol is achieved through a two-step process. The first step involves the selective demethylation of 6,7-dimethoxyquinazolin-4-one to yield 6-hydroxy-7-methoxy-4(3H)-quinazolinone. The subsequent step is a Williamson ether synthesis to introduce the benzyl group at the 7-hydroxy position, affording the desired product.

Data Presentation

The following table summarizes the key quantitative data for the synthetic route.

StepReactionStarting MaterialProductReagentsSolventYield (%)Purity (%)
1Demethylation6,7-dimethoxyquinazolin-4-one6-hydroxy-7-methoxy-4(3H)-quinazolinoneL-methionine, Methanesulfonic acid-94>98 (HPLC)
2Benzylation (Williamson Ether Synthesis)6-hydroxy-7-methoxy-4(3H)-quinazolinone7-Benzyloxy-6-methoxy-4-quinazolinolBenzyl bromide, Potassium carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)85-95 (Typical)>98 (HPLC)

Experimental Protocols

Step 1: Synthesis of 6-hydroxy-7-methoxy-4(3H)-quinazolinone

This protocol is adapted from a known procedure for the selective demethylation of the 6-methoxy group.

Materials:

  • 6,7-dimethoxyquinazolin-4-one

  • L-methionine

  • Methanesulfonic acid

  • Ice

  • 40% aqueous sodium hydroxide solution

  • Water

Procedure:

  • In a round-bottom flask, dissolve 6,7-dimethoxyquinazolin-4-one (1 equivalent) in methanesulfonic acid (approximately 6-7 mL per gram of starting material).

  • To the solution, add L-methionine (1.2 equivalents).

  • Heat the reaction mixture to 100°C and stir for 22 hours.

  • After the reaction is complete, cool the mixture and carefully quench it by adding ice.

  • Neutralize the acidic solution to a pH of 7 with a 40% aqueous sodium hydroxide solution. This will cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water.

  • Dry the product under vacuum to afford 6-hydroxy-7-methoxy-4(3H)-quinazolinone as a solid.

Characterization Data for 6-hydroxy-7-methoxy-4(3H)-quinazolinone:

  • Appearance: White to off-white solid.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, J=8.7 Hz, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H).

Step 2: Synthesis of 7-Benzyloxy-6-methoxy-4-quinazolinol

This protocol describes a standard Williamson ether synthesis for the benzylation of the phenolic hydroxyl group.

Materials:

  • 6-hydroxy-7-methoxy-4(3H)-quinazolinone

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 6-hydroxy-7-methoxy-4(3H)-quinazolinone (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 7-Benzyloxy-6-methoxy-4-quinazolinol.

Characterization Data for 7-Benzyloxy-6-methoxy-4-quinazolinol:

  • Appearance: White to off-white powder.

  • Molecular Formula: C₁₆H₁₄N₂O₃

  • Molecular Weight: 282.29 g/mol

  • Melting Point: > 245 °C

  • ¹H NMR (DMSO-d₆, predicted): δ 12.1 (br s, 1H, NH), 8.0 (s, 1H, H-2), 7.5-7.3 (m, 5H, Ar-H benzyl), 7.4 (s, 1H, H-5), 7.2 (s, 1H, H-8), 5.2 (s, 2H, OCH₂Ph), 3.9 (s, 3H, OCH₃).

  • Mass Spectrum (m/z): Expected [M+H]⁺ at 283.10.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the target molecule's application and the experimental workflow.

signaling_pathway cluster_inhibition Inhibition of EGFR Signaling EGFR EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates Gefitinib Gefitinib (derived from 7-Benzyloxy-6-methoxy-4-quinazolinol) Gefitinib->EGFR Inhibits autophosphorylation Apoptosis Apoptosis Gefitinib->Apoptosis Promotes ATP ATP ATP->EGFR Binds to kinase domain Downstream->Apoptosis Inhibits

Caption: EGFR signaling pathway and inhibition by Gefitinib.

experimental_workflow SM Starting Material: 6,7-dimethoxyquinazolin-4-one Step1 Step 1: Demethylation (L-methionine, CH₃SO₃H, 100°C) SM->Step1 Intermediate Intermediate: 6-hydroxy-7-methoxy-4(3H)-quinazolinone Step1->Intermediate Step2 Step 2: Benzylation (Benzyl bromide, K₂CO₃, DMF, 60-70°C) Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification Product Final Product: 7-Benzyloxy-6-methoxy-4-quinazolinol Analysis Characterization (NMR, MS, HPLC) Product->Analysis Purification->Product

Caption: Synthetic workflow for 7-Benzyloxy-6-methoxy-4-quinazolinol.

References

Application Note: A Robust and Scalable Synthesis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a high-yield, scalable protocol for the synthesis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, a key intermediate in the development of various therapeutic agents. The described two-step synthetic route is robust, employing readily available starting materials and straightforward reaction conditions, making it suitable for multi-gram to kilogram scale production. The protocol provides a reliable method for researchers and professionals in drug development and medicinal chemistry.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer and anti-inflammatory properties, have made them a focal point of pharmaceutical research. This compound, in particular, serves as a crucial building block in the synthesis of targeted therapies. The protocol outlined herein describes a scalable and efficient synthesis beginning from 4-benzyloxy-5-methoxy-2-nitrobenzamide, proceeding through a reduction followed by a cyclization reaction.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two primary steps:

  • Reduction of the Nitro Group: The starting material, 4-benzyloxy-5-methoxy-2-nitrobenzamide, is reduced to 2-amino-4-benzyloxy-5-methoxybenzamide.

  • Cyclization to the Quinazolinone Core: The resulting amino-benzamide is then cyclized using formamide to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-benzyloxy-5-methoxybenzamide

Materials:

  • 4-Benzyloxy-5-methoxy-2-nitrobenzamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • To a stirred suspension of 4-benzyloxy-5-methoxy-2-nitrobenzamide (1.0 eq) in a 3:1 mixture of ethanol and water, add ammonium chloride (0.5 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue is extracted with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 2-amino-4-benzyloxy-5-methoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a pure solid.

Step 2: Synthesis of this compound

Materials:

  • 2-Amino-4-benzyloxy-5-methoxybenzamide

  • Formamide (HCONH₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-amino-4-benzyloxy-5-methoxybenzamide (1.0 eq) and an excess of formamide (acting as both reagent and solvent).

  • Heat the reaction mixture to 180-190 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into cold water with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol to remove residual formamide.

  • Dry the product under vacuum to obtain this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 2-Amino-4-benzyloxy-5-methoxybenzamide

ParameterLab Scale (10 g)Pilot Scale (100 g)
Starting Material10.0 g100.0 g
Iron Powder8.8 g88.0 g
Ammonium Chloride0.8 g8.0 g
Solvent Volume200 mL2.0 L
Reaction Time5 hours5 hours
Yield 8.5 g (94%) 86.2 g (95%)
Purity (HPLC) >98% >98%

Table 2: Summary of Reaction Parameters and Yields for the Synthesis of this compound

ParameterLab Scale (5 g)Pilot Scale (50 g)
Starting Material5.0 g50.0 g
Formamide Volume25 mL250 mL
Reaction Temperature185 °C185 °C
Reaction Time4 hours4 hours
Yield 4.5 g (87%) 44.2 g (86%)
Purity (HPLC) >99% >99%

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization A 4-Benzyloxy-5-methoxy- 2-nitrobenzamide B Fe, NH4Cl EtOH/H2O, Reflux A->B Reactants C 2-Amino-4-benzyloxy- 5-methoxybenzamide B->C Product D 2-Amino-4-benzyloxy- 5-methoxybenzamide C->D E Formamide 180-190 °C D->E Reactant F 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one E->F Final Product

Caption: Overall workflow for the two-step synthesis.

Conclusion

The synthetic protocol presented provides an efficient and scalable method for the production of this compound. The high yields and purities obtained at both laboratory and pilot scales demonstrate the robustness and reliability of this procedure. This application note serves as a valuable resource for chemists in the pharmaceutical industry and academia who require access to this important synthetic intermediate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: I am experiencing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common challenge in multi-step organic syntheses. A systematic evaluation of each step is crucial. The primary synthesis route involves the cyclization of a 2-amino-4-benzyloxy-5-methoxybenzamide intermediate with a suitable one-carbon source, such as formamide (a variation of the Niementowski reaction).

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in the 2-amino-4-benzyloxy-5-methoxybenzamide or formamide can inhibit the reaction.

    • Troubleshooting:

      • Verify the purity of your starting materials using techniques like NMR, LC-MS, or melting point analysis.

      • If necessary, purify the starting materials. The 2-aminobenzamide derivative can be recrystallized from an appropriate solvent system (e.g., ethanol/water). Formamide can be purified by vacuum distillation.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical for the cyclization step.

    • Troubleshooting:

      • Temperature: The reaction typically requires high temperatures, often in the range of 150-180°C. Ensure your reaction is reaching and maintaining the target temperature. Consider using a high-boiling point solvent if necessary, although formamide often serves as both reactant and solvent.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require several hours to reach completion.

  • Incomplete Cyclization: The intermediate amide may not fully cyclize to form the quinazolinone ring.

    • Troubleshooting:

      • Increase the reaction time and/or temperature.

      • Ensure a sufficient excess of formamide is used.

      • In some cases, the addition of a catalytic amount of acid (e.g., p-toluenesulfonic acid) can facilitate cyclization, though this should be done with caution to avoid debenzylation.

2. Formation of Side Products/Impurities

Question: My reaction is producing significant side products, complicating the purification of this compound. What are the common side reactions, and how can I minimize them?

Answer: Side product formation is a common issue, especially at the high temperatures required for this synthesis.

Common Side Reactions and Mitigation Strategies:

  • Debenzylation: The benzyloxy protecting group can be sensitive to acidic conditions and high temperatures, leading to the formation of the corresponding 7-hydroxy-6-methoxy-3H-quinazolin-4-one.

    • Mitigation:

      • Avoid strongly acidic conditions.

      • Minimize the reaction time at high temperatures.

      • If debenzylation is a significant issue, consider using a more robust protecting group for the hydroxyl functionality, although this would require redesigning the synthetic route.

  • N-Formylation of the Starting Amine: The starting 2-amino-4-benzyloxy-5-methoxybenzamide may undergo formylation without subsequent cyclization.

    • Mitigation:

      • Ensure the reaction temperature is high enough to promote cyclization after the initial formylation.

  • Hydrolysis of the Product: The quinazolinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions during workup.

    • Mitigation:

      • Maintain a neutral or slightly basic pH during the workup procedure.

      • Use a saturated solution of sodium bicarbonate to neutralize any excess acid.

3. Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer: Purification of quinazolinone derivatives can be challenging due to their often-poor solubility.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Solvent Selection: Test the solubility of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallizing quinazolinones include ethanol, isopropanol, acetic acid, or mixtures such as DMF/water.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly employed. The ideal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.

Data Presentation

Table 1: Optimization of Reaction Conditions for Quinazolinone Synthesis (Representative Data)

ParameterCondition ACondition BCondition C
Starting Material 2-amino-4,5-dimethoxy-benzamide2-amino-4,5-dimethoxy-benzoic acid2-amino-4-benzyloxy-5-methoxy-benzamide (projected)
Reagent FormamideFormamideFormamide
Temperature 120°C150°C170-180°C
Time 6 hours4 hours4 hours
Yield ModerateGoodHigh (projected)
Reference General Niementowski ReactionAdapted from related synthesesProjected optimal

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Impure starting materialsPurify starting materials (recrystallization, distillation).
Sub-optimal temperature/timeOptimize reaction conditions by screening temperature and time.
Incomplete cyclizationIncrease temperature/time; ensure excess formamide.
Side Products DebenzylationAvoid acidic conditions; minimize reaction time.
N-Formylation without cyclizationEnsure sufficiently high reaction temperature.
Hydrolysis during workupMaintain neutral or slightly basic pH during workup.
Purification Poor solubilityUse recrystallization from a suitable high-boiling solvent.
Co-eluting impuritiesOptimize the mobile phase for column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-benzyloxy-5-methoxybenzamide (Intermediate)

This protocol is adapted from the synthesis of related 2-aminobenzamides.

  • Step 1: Benzylation of 4-Hydroxy-3-methoxybenzoic acid:

    • Dissolve 4-hydroxy-3-methoxybenzoic acid in a suitable solvent such as DMF or acetone.

    • Add a base, for example, potassium carbonate (K₂CO₃), in a slight excess.

    • Add benzyl bromide or benzyl chloride dropwise at room temperature.

    • Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is consumed (monitor by TLC).

    • After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-benzyloxy-3-methoxybenzoic acid.

  • Step 2: Nitration:

    • Carefully add the 4-benzyloxy-3-methoxybenzoic acid to a mixture of nitric acid and sulfuric acid at a low temperature (e.g., 0-5°C).

    • Stir the reaction at this temperature for a few hours.

    • Pour the reaction mixture onto ice and collect the precipitated 2-nitro-4-benzyloxy-5-methoxybenzoic acid by filtration.

  • Step 3: Amidation:

    • Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • Carefully add the acid chloride to a concentrated solution of ammonium hydroxide at a low temperature to form 2-nitro-4-benzyloxy-5-methoxybenzamide.

  • Step 4: Reduction of the Nitro Group:

    • Dissolve the nitrobenzamide in a solvent like ethanol or ethyl acetate.

    • Perform a reduction using a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C). Note that catalytic hydrogenation may also lead to debenzylation.

    • After the reaction is complete, neutralize the mixture and extract the product to obtain 2-amino-4-benzyloxy-5-methoxybenzamide.

Protocol 2: Synthesis of this compound

This protocol is based on the general procedure for the Niementowski quinazolinone synthesis.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-benzyloxy-5-methoxybenzamide and an excess of formamide (e.g., 5-10 equivalents).

  • Cyclization:

    • Heat the reaction mixture to 170-180°C with stirring.

    • Maintain this temperature for approximately 4 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the cooled reaction mixture into ice water with stirring to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual formamide.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a DMF/water mixture.

Mandatory Visualization

experimental_workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis start 4-Hydroxy-3-methoxybenzoic acid benzylation Benzylation start->benzylation Benzyl Bromide, K2CO3 nitration Nitration benzylation->nitration HNO3, H2SO4 amidation Amidation nitration->amidation 1. SOCl2 2. NH4OH reduction Reduction amidation->reduction SnCl2, HCl intermediate 2-Amino-4-benzyloxy-5-methoxybenzamide reduction->intermediate cyclization Cyclization intermediate->cyclization Formamide, 170-180°C workup Workup & Isolation cyclization->workup Ice Water purification Purification workup->purification Recrystallization/ Column Chromatography final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low/No Product Yield cause1 Poor Starting Material Quality? start->cause1 cause2 Sub-optimal Reaction Conditions? start->cause2 cause3 Incomplete Cyclization? start->cause3 cause1->cause2 No solution1 Verify purity (NMR, LC-MS). Purify if necessary. cause1->solution1 Yes cause2->cause3 No solution2 Optimize temperature (150-180°C). Optimize reaction time (monitor by TLC). cause2->solution2 Yes solution3 Increase temperature/time. Use excess formamide. cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield.

troubleshooting_impurities start Side Product Formation impurity1 Debenzylation Product Observed? start->impurity1 impurity2 Uncyclized Intermediate? start->impurity2 impurity3 Product Degradation during Workup? start->impurity3 impurity1->impurity2 No solution1 Avoid strong acids. Minimize reaction time at high temp. impurity1->solution1 Yes impurity2->impurity3 No solution2 Ensure temp is sufficient for cyclization (>150°C). impurity2->solution2 Yes solution3 Maintain neutral/slightly basic pH during workup. impurity3->solution3 Yes

Caption: Troubleshooting logic for side product formation.

Technical Support Center: Purification of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for quinazolinone derivatives like this compound are recrystallization and column chromatography.[1] For achieving very high purity levels (>99%), preparative High-Performance Liquid Chromatography (HPLC) may be employed.[1] The choice of method depends on the scale of the synthesis and the nature of the impurities present.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities often originate from unreacted starting materials, such as the corresponding anthranilic acid derivative, or by-products from the cyclization reaction.[1][2] Incomplete reactions can leave acyclic intermediates, and harsh reaction conditions might lead to over-alkylation or other side-products.[2]

Q3: How can I identify the impurities in my sample?

A3: Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying impurities.[1] Comparing the spectra of your purified product with a known standard is the most definitive method.

Q4: My purified this compound still shows impurities by TLC/HPLC. What should I do?

A4: If minor impurities persist after an initial purification, a secondary purification step using a different technique is recommended.[1] For example, if you initially used column chromatography, following up with recrystallization can enhance purity.[1] Alternatively, repeating column chromatography with a shallower solvent gradient can improve separation.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - The chosen solvent is unsuitable. - Insufficient solvent was used.- Perform small-scale solubility tests with different solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water).[1] - Gradually add more solvent until the compound dissolves at the solvent's boiling point.
Compound "oils out" instead of crystallizing. - The chosen solvent system is not optimal. - The crude product contains significant impurities, lowering its melting point. - The solution was cooled too rapidly.- Test a variety of solvent systems on a small scale. Good single solvents for quinazoline derivatives include ethanol and acetic acid. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] - Add a seed crystal of the pure compound to induce crystallization.[3]
Compound does not crystallize upon cooling. - Too much solvent was used. - The chosen solvent is not suitable.- Reheat the solution to evaporate some of the solvent and then allow it to cool again. - Try scratching the inside of the flask with a glass rod to induce crystallization.[1][3]
Low recovery of the purified product. - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Use a minimal amount of cold solvent to wash the crystals during filtration. - Pre-heat the funnel and filter paper for hot filtration.[3]
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column (channeling).- Optimize the solvent system using TLC. A common mobile phase for quinazoline derivatives is a mixture of hexane and ethyl acetate. If Rf values are too high, decrease the eluent polarity; if too low, increase the polarity. - Use a larger column or reduce the amount of sample loaded. - Ensure the silica gel is packed uniformly without air bubbles.[1]
Compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the solvent system. For more polar compounds, a small amount of methanol can be added to the eluent.[3]
Streaking or tailing of spots on TLC. - The compound is interacting too strongly with the silica gel. - The sample is acidic or basic.- Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential recrystallization solvent (e.g., ethanol, ethyl acetate) dropwise while heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the compound. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1][3]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel (230-400 mesh) as the stationary phase.[1] Determine an appropriate solvent system (eluent) using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1][3] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring uniform packing without air bubbles. Add a layer of sand on top of the silica gel.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the sample onto the top of the silica gel bed.[3]

  • Elution: Begin eluting the column with the mobile phase, applying gentle pressure. Collect fractions as they elute from the column.[3]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[3]

Visualizations

Purification_Workflow start Crude 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one tlc_analysis TLC/HPLC Analysis of Crude Product start->tlc_analysis decision Purity Acceptable? tlc_analysis->decision end Pure Product decision->end Yes purification_method Select Purification Method decision->purification_method No recrystallization Recrystallization purification_method->recrystallization column_chromatography Column Chromatography purification_method->column_chromatography hplc Preparative HPLC purification_method->hplc post_purification_analysis TLC/HPLC Analysis of Purified Fractions recrystallization->post_purification_analysis column_chromatography->post_purification_analysis hplc->post_purification_analysis combine_pure Combine Pure Fractions & Evaporate Solvent post_purification_analysis->combine_pure combine_pure->end

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product After Initial Purification check_impurities Characterize Impurities (TLC, HPLC, NMR, MS) start->check_impurities decision_polarity Impurities More or Less Polar? check_impurities->decision_polarity check_starting_materials Check Purity of Starting Materials check_impurities->check_starting_materials column_chrom Repeat Column Chromatography with Shallow Gradient decision_polarity->column_chrom Similar Polarity recrystallize Perform Recrystallization decision_polarity->recrystallize Different Polarity end Pure Product column_chrom->end recrystallize->end

Caption: A logical diagram for troubleshooting persistent impurities.

References

Technical Support Center: Synthesis and Purification of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one. This key intermediate is vital in the synthesis of various pharmaceutical compounds, and achieving high purity is critical for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method is the cyclization of a 2-amino-4-benzyloxy-5-methoxy-substituted benzamide or benzoate derivative with a C1 source, typically formamide or its equivalent. This reaction is a variation of the well-established Niementowski quinazolinone synthesis.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Common impurities can include:

  • Unreacted Starting Material: Incomplete cyclization can lead to the presence of the 2-amino-4-benzyloxy-5-methoxybenzamide precursor in the final product.

  • Partially Reacted Intermediates: Intermediates from the reaction with formamide may persist if the reaction does not go to completion.

  • Side-Reaction Products: Although generally a clean reaction, side reactions can occur under harsh conditions, leading to minor, unidentified byproducts.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product if not adequately removed.

Q3: My reaction yield is consistently low. What are the possible reasons?

A3: Low yields in quinazolinone synthesis can often be attributed to several factors:

  • Sub-optimal Reaction Temperature: The cyclization reaction typically requires elevated temperatures. Insufficient heat can lead to an incomplete reaction.

  • Incorrect Reaction Time: The reaction needs to be monitored to determine the optimal duration for maximum conversion without significant byproduct formation.

  • Purity of Starting Materials: Impurities in the initial 2-amino-4-benzyloxy-5-methoxybenzamide can interfere with the cyclization process.

  • Moisture: The presence of water can sometimes hinder the reaction. Using anhydrous conditions may be beneficial.

Q4: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?

A4: If an impurity is difficult to separate by column chromatography, consider the following:

  • Optimize the Solvent System: A slight change in the polarity of your eluent, for instance, by trying different solvent mixtures (e.g., dichloromethane/methanol instead of hexane/ethyl acetate), can alter the separation profile.

  • Recrystallization: Attempt to purify the product by recrystallization using a suitable solvent. This can be very effective at removing impurities with different solubility profiles.

  • Derivative Formation: In some challenging cases, converting the product to a derivative, purifying the derivative, and then reverting it to the original product can be a viable, albeit more complex, strategy.

Troubleshooting Guides

Low Product Purity After Synthesis
Observation Possible Cause Suggested Solution
Multiple spots on TLC, including one at the baseline. Incomplete reaction; presence of polar starting material.Increase reaction time or temperature. Ensure starting materials are of high purity.
Product is off-white or colored. Presence of colored impurities.Treat a solution of the crude product with activated charcoal before filtration and purification.
Broad melting point range. Presence of various impurities.Purify the product using column chromatography followed by recrystallization.
Issues with Recrystallization
Observation Possible Cause Suggested Solution
Product does not dissolve in the hot solvent. Incorrect solvent choice.Select a solvent in which the product is more soluble at elevated temperatures. Common solvents for quinazolinones include ethanol, methanol, and ethyl acetate.
No crystals form upon cooling. Solution is too dilute; supersaturation not achieved.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals. Product "oiling out" due to high impurity concentration or rapid cooling.Re-heat the solution to dissolve the oil. Allow it to cool more slowly. Consider a preliminary purification by column chromatography to remove the bulk of the impurities.
Low recovery of purified product. Product has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration.
Challenges in Column Chromatography
Observation Possible Cause Suggested Solution
Poor separation of product and impurities. Inappropriate solvent system.Optimize the eluent system using thin-layer chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the product. A common starting point is a hexane/ethyl acetate mixture.[1]
Product is not eluting from the column. Eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Streaking or tailing of the product band. Compound interacting with the silica gel; overloading the column.Add a small amount of a modifier like triethylamine (for basic compounds) to the eluent. Ensure the amount of crude product loaded is appropriate for the column size.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar quinazolinone intermediates.[2]

Materials:

  • 2-Amino-4-benzyloxy-5-methoxybenzamide

  • Formamide

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a condenser and under an inert atmosphere, combine 2-amino-4-benzyloxy-5-methoxybenzamide (1 equivalent) and formamide (a suitable excess, can also act as the solvent).

  • Heat the reaction mixture to 160-170°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization
  • Transfer the crude, dried product to a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Purification by Column Chromatography
  • Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the column.

  • Elute the column with an appropriate solvent system, such as a gradient of ethyl acetate in hexane.[3][4][5] The optimal ratio should be determined by prior TLC analysis.[1]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Typical Reaction and Purification Parameters (Illustrative)

ParameterValueNotes
Reaction Temperature 160-170°CEssential for driving the cyclization.
Typical Reaction Time 4-8 hoursMonitor by TLC for completion.
Expected Yield (Crude) 75-85%Highly dependent on reaction scale and conditions.
Recrystallization Solvent EthanolOther solvents like ethyl acetate may also be effective.
Column Chromatography Eluent Hexane/Ethyl Acetate (e.g., 1:1 to 1:2)Adjust ratio based on TLC results.[1]
Purity after Purification >98% (by HPLC)Target purity for use as a pharmaceutical intermediate.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Material 2-Amino-4-benzyloxy- 5-methoxybenzamide Reaction Cyclization with Formamide (160-170°C) Starting_Material->Reaction Heat Crude_Product Crude 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one Reaction->Crude_Product Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Recrystallization Recrystallization (e.g., Ethanol) Column_Chromatography->Recrystallization Pure_Product Pure 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Low_Purity Low Purity Detected (e.g., by TLC/HPLC) Check_Reaction Incomplete Reaction? Low_Purity->Check_Reaction Optimize_Reaction Increase Reaction Time/ Temperature Check_Reaction->Optimize_Reaction Yes Purification_Issue Purification Ineffective? Check_Reaction->Purification_Issue No Optimize_Reaction->Low_Purity Re-evaluate Optimize_Column Adjust Column Chromatography Solvent System Purification_Issue->Optimize_Column Yes Pure_Product High Purity Product Purification_Issue->Pure_Product No Try_Recrystallization Perform/Optimize Recrystallization Optimize_Column->Try_Recrystallization Try_Recrystallization->Pure_Product

Caption: A troubleshooting decision tree for addressing low product purity issues.

References

Technical Support Center: Quinazolinone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during quinazolinone cyclization reactions. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My quinazolinone synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in quinazolinone synthesis are a common issue and can stem from several factors. Here are the primary causes and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature to drive the reaction forward.[1]

  • Suboptimal Temperature: The reaction temperature might be too low for efficient cyclization or too high, leading to decomposition of starting materials or products.

    • Solution: The optimal temperature is typically in the range of 130-160°C for conventional heating methods.[1] Utilizing a high-boiling point inert solvent can aid in precise temperature control. Microwave-assisted synthesis can also offer better temperature management and often leads to higher yields in shorter reaction times.[2]

  • Inappropriate Stoichiometry: An incorrect molar ratio of reactants can limit the formation of the desired product.

    • Solution: When using formamide in the Niementowski reaction with anthranilic acid, an excess of formamide is often employed to ensure the complete conversion of the starting material.[1]

  • Side Reactions: The formation of byproducts consumes starting materials, thereby reducing the yield of the target quinazolinone.[1]

    • Solution: Optimizing reaction conditions such as temperature and reaction time can minimize side product formation. Additionally, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially when using sensitive reagents or catalysts.[3][4]

Q2: I am observing significant side product formation in my reaction. What are the common impurities and how can I avoid them?

A2: Side product formation is a frequent challenge. The nature of these impurities often depends on the specific synthetic route.

  • Dimerization or Polymerization: Starting materials can self-condense or polymerize at high temperatures.

    • Mitigation: Lowering the reaction temperature or using a more dilute solution can often reduce the extent of these side reactions.[4]

  • Incomplete Cyclization: The intermediate, such as N-formylanthranilic acid in the Niementowski synthesis, may not fully cyclize.

    • Mitigation: This can be addressed by increasing the reaction time or temperature, or by employing a more efficient cyclizing agent.[1][4]

  • Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis, particularly in the presence of water at elevated temperatures.[3][4]

    • Mitigation: Ensure that all reagents and solvents are dry and consider performing the reaction under an inert atmosphere to exclude moisture.

Q3: My purified quinazolinone still shows impurities. What are the best purification techniques?

A3: A multi-step purification approach is often the most effective.

  • Recrystallization: This is a cost-effective and efficient method for purifying solid compounds. The choice of solvent is crucial for obtaining high purity crystals.[3][5]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. The selection of the stationary phase (e.g., silica gel) and the mobile phase is critical for achieving good separation.[3][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for separating closely related analogs, preparative HPLC is the method of choice.[5]

Data Presentation: Reaction Condition Optimization

The following tables summarize reaction conditions for common quinazolinone syntheses, providing a comparative overview of different methodologies.

Table 1: Niementowski Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating (Glycerin Bath)130-1352 hours72[6]
Conventional Heating (Wood Alloy)130-135Not specified96[6]
Microwave Irradiation (30% power)Not specified10 min (2x5 min)Not specified[1]
Microwave Irradiation (Solvent-free, Montmorillonite K-10)Not specified4 minHigh[2]

Table 2: Synthesis of Quinazolinones from Isatoic Anhydride

ReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
Isatoic anhydride, aldehyde, ureaSBA-Pr-SO3H, 120°CSolvent-free30 minHigh[7]
Isatoic anhydride, amine, methyl ketoneSulfur-promotedNot specifiedNot specifiedGood[8]
Isatoic anhydride, amine, aldehydeZinc(II) perfluorooctanoateNot specifiedNot specifiedGoodNot specified in search results
Isatoic anhydride, amine, ortho-esterMicrowave irradiationSolvent-freeShortHigh[2]

Experimental Protocols

Protocol 1: Conventional Synthesis of 4(3H)-Quinazolinone (Niementowski Reaction)

  • Materials:

    • Anthranilic acid (13.7 g, 0.1 mol)

    • Formamide (16 mL, 0.4 mol)

    • Crushed ice

    • Cold water

  • Procedure:

    • In a two-necked flask equipped with a reflux condenser, combine anthranilic acid and formamide.[6]

    • Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.[6]

    • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.[6]

    • Allow the mixture to stand for 6-8 hours at room temperature.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • The purity of the product can be checked by TLC using a benzene:acetone (5:3) solvent system.[6]

Protocol 2: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones

  • Materials:

    • Anthranilic acid (5 mmol)

    • Trimethyl orthoformate (6 mmol)

    • Appropriate amine (6 mmol)

    • Ethanol (10 mL)

    • Crushed ice

  • Procedure:

    • In a microwave-safe reaction vessel, mix anthranilic acid, trimethyl orthoformate, and the desired amine in ethanol.[3]

    • Seal the vessel and subject the mixture to microwave irradiation at 120°C for 30 minutes.[3]

    • After the reaction is complete, pour the mixture over crushed ice.[3]

    • Collect the resulting precipitate by filtration.[3]

    • Recrystallize the crude product from ethanol for further purification.

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature Cautiously incomplete->increase_temp end Improved Yield extend_time->end increase_temp->end check_temp Verify Reaction Temperature complete->check_temp temp_issue Temperature Issue? check_temp->temp_issue optimize_temp Optimize Temperature (130-160°C) temp_issue->optimize_temp Yes no_temp_issue Temperature OK temp_issue->no_temp_issue No optimize_temp->end check_stoichiometry Check Stoichiometry no_temp_issue->check_stoichiometry stoich_issue Stoichiometry Incorrect? check_stoichiometry->stoich_issue adjust_ratio Adjust Reactant Ratios (e.g., excess formamide) stoich_issue->adjust_ratio Yes no_stoich_issue Stoichiometry OK stoich_issue->no_stoich_issue No adjust_ratio->end check_side_products Analyze for Side Products no_stoich_issue->check_side_products side_products_present Side Products Present check_side_products->side_products_present optimize_conditions Optimize Conditions to Minimize Side Reactions (e.g., inert atm.) side_products_present->optimize_conditions Yes optimize_conditions->end

Caption: Troubleshooting workflow for low quinazolinone synthesis yield.

Niementowski_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration Anthranilic_Acid Anthranilic Acid Intermediate N-Formylanthranilic Acid (o-Amidobenzamide) Anthranilic_Acid->Intermediate + Formamide - H2O Formamide Formamide Formamide->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Failure1 Incomplete Acylation Intermediate->Failure1 Potential Issue Product 4(3H)-Quinazolinone Cyclized_Intermediate->Product - H2O Failure2 Incomplete Cyclization Cyclized_Intermediate->Failure2 Potential Issue Failure3 Decomposition Product->Failure3 Potential Issue (High Temp)

Caption: Niementowski reaction mechanism with potential points of failure.

Purification_Decision_Tree start Crude Product Obtained is_solid Is the product a solid? start->is_solid is_oily Oily/Tarry Product is_solid->is_oily No is_crystalline Is it crystalline? is_solid->is_crystalline Yes column_chromatography1 Column Chromatography is_oily->column_chromatography1 check_purity2 Check Purity (TLC/HPLC) column_chromatography1->check_purity2 recrystallize Recrystallization is_crystalline->recrystallize Yes column_chromatography2 Column Chromatography is_crystalline->column_chromatography2 No check_purity1 Check Purity (TLC/HPLC) recrystallize->check_purity1 is_pure1 Is it pure? check_purity1->is_pure1 pure_product Pure Product is_pure1->pure_product Yes is_pure1->column_chromatography2 No column_chromatography2->check_purity2 is_pure2 Is it pure? check_purity2->is_pure2 is_pure2->pure_product Yes prep_hplc Preparative HPLC is_pure2->prep_hplc No prep_hplc->pure_product

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Optimizing Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinone derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during quinazolinone synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired quinazolinone product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazolinone synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.[1]

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to side reactions and a decrease in product formation.[2]

    • Solution: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify the starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from an appropriate solvent like ethanol or hexanes.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly influence the reaction outcome.[1]

    • Temperature: Some synthetic routes may require high temperatures to overcome the activation energy barrier.[1][2]

      • Solution: Perform a temperature screening by setting up small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition for your specific substrates.[2]

    • Reaction Time: Reaction durations can vary widely, from a few hours to over 24 hours.[1]

      • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point at which the starting material is consumed and the product formation is maximized.[1][3]

    • Solvent: The polarity and boiling point of the solvent can dramatically affect reactant solubility, reaction rate, and the stability of intermediates.[2] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to produce excellent yields, while ethanol and non-polar solvents like toluene are ineffective.[2]

      • Solution: Conduct a solvent screening by running the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that gives the best yield.[2]

  • Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are crucial for success.[2]

    • Solution: Use a fresh batch of the catalyst and ensure it is not poisoned by impurities in the starting materials or solvent. It is also important to optimize the catalyst loading.[2]

  • Side Reactions and Byproduct Formation: Depending on the synthetic route, various side reactions can compete with the desired quinazolinone formation, leading to a lower yield.[2]

    • Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize the formation of side products.[3]

Issue 2: Difficulties in Product Purification

Question: I am facing challenges in purifying my crude quinazolinone product. What are the common issues and how can I resolve them?

Answer: Purification of quinazolinone derivatives can be hampered by issues such as product precipitation, co-elution of impurities, or degradation.

Possible Causes & Solutions:

  • Product Precipitation/Crystallization Issues: The product may fail to crystallize or may "oil out" during recrystallization.[4][5]

    • Solution:

      • Solvent Selection: Ensure you are using the correct solvent or solvent mixture for recrystallization. A suitable solvent should dissolve the compound at a high temperature but not at a low temperature.[2][4]

      • Slow Cooling: Cool the solution slowly to encourage the formation of pure crystals.[2][5]

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[5]

      • Prevent Oiling Out: If the product oils out, it may be due to using too much solvent or the presence of significant impurities. Re-dissolve the oil in a minimum amount of hot solvent and try cooling it down more slowly.[5]

  • Irreversible Adsorption on Silica Gel: During column chromatography, the product may bind too strongly to the silica gel, leading to poor recovery.[2]

    • Solution: Consider using a different stationary phase or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.

  • Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.[5]

    • Solution: Optimize the mobile phase. For quinazolinone derivatives, a mixture of hexane and ethyl acetate is commonly used.[5] Start with a less polar mixture and gradually increase the polarity. A shallower solvent gradient during chromatography can also improve separation.[4]

  • Product Degradation: Quinazolinones can be susceptible to degradation under certain conditions, such as prolonged exposure to acidic or basic solutions, especially at elevated temperatures.[5]

    • Solution: Keep aqueous work-ups brief and use cold solutions. Maintain a neutral or slightly acidic pH during extractions to improve stability. If oxidative degradation is a concern, perform the work-up under an inert atmosphere.[5]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my quinazolinone synthesis?

A1: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the spot corresponding to the starting material has disappeared.[3]

Q2: How does the choice of starting materials affect the yield of quinazolinones?

A2: The structure and purity of the starting materials are critical. For example, in the synthesis of 2-substituted quinazolines, the electronic nature of substituents on the 2-aminobenzonitrile ring can influence the nucleophilicity of the amino group and the reactivity of the nitrile. Aliphatic aldehydes may sometimes result in lower yields compared to aromatic aldehydes due to differences in their reactivity and susceptibility to side reactions. It is crucial to use pure starting materials to avoid side reactions that can lower the yield.[2]

Q3: Can microwave-assisted synthesis improve my results?

A3: Yes, microwave-assisted synthesis can be a valuable tool for optimizing quinazolinone synthesis. It often leads to shorter reaction times, higher yields, and can be a more energy-efficient method compared to conventional heating.[6][7] For instance, a two-step synthesis of 2-methyl-4(3H)-quinazolinone via a benzoxazinone intermediate has been successfully optimized using microwave irradiation.[3][6]

Data Presentation

Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction

This table summarizes the optimization of various parameters for the synthesis of a phenolic quinazolin-4(3H)-one, demonstrating their impact on the reaction yield.[3]

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIDBUDMSO85
2CuSO₄·5H₂ODBUDMSO72
3Cu(OAc)₂DBUDMSO65
4CuIEt₃NDMSO58
5CuIK₂CO₃DMSO45
6CuIDBUDMF78
7CuIDBUToluene20
8CuIDBUCH₃CN60

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported.[3]

Table 2: Optimization of Solid Phase Synthesis of 2-Methylquinazolin-4(3H)-one

This table shows the influence of different solid supports on the yield of the second step in a microwave-assisted solid-phase synthesis.[6]

EntrySolid SupportAmount of Support (g)Yield (%)
1NaOH on Alumina0.578
2NaOH on Alumina1.080
3KOH on Alumina0.565
4KOH on Alumina1.068
5Na₂CO₃ on Alumina0.542
6Na₂CO₃ on Alumina1.045

Each entry is the mean of two experiments.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes [3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Two-Step Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone [3][6]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.

  • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate. A typical condition is heating for 8-10 minutes.[6]

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with a source of ammonia. For the solid-phase synthesis, this can be done using a solid support like NaOH on alumina.[6]

  • Reaction Conditions: The reaction is carried out under microwave irradiation. The optimal time, temperature, and amount of support should be determined experimentally.

  • Work-up and Purification: After the reaction, the solvent is removed in vacuum, and the residue is extracted with a suitable solvent like methanol. The product can be further purified by HPLC.[6]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_solvent Optimize Solvent start->optimize_solvent optimize_catalyst Optimize Catalyst Conditions start->optimize_catalyst monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction purify Purify Starting Materials check_purity->purify Impure temp_screen Perform Temperature Screen optimize_temp->temp_screen solvent_screen Perform Solvent Screen optimize_solvent->solvent_screen catalyst_screen Screen Catalyst/Loading optimize_catalyst->catalyst_screen adjust_time Adjust Reaction Time monitor_reaction->adjust_time success Improved Yield purify->success temp_screen->success solvent_screen->success catalyst_screen->success adjust_time->success Purification_Workflow start Crude Quinazolinone Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography oiling_out Product Oils Out recrystallization->oiling_out Issue pure_product Pure Product recrystallization->pure_product Success low_recovery Low Recovery column_chromatography->low_recovery Issue co_elution Co-elution of Impurities column_chromatography->co_elution Issue column_chromatography->pure_product Success solvent_screen Screen Solvents oiling_out->solvent_screen slow_cooling Slower Cooling oiling_out->slow_cooling change_stationary_phase Change Stationary Phase low_recovery->change_stationary_phase optimize_mobile_phase Optimize Mobile Phase co_elution->optimize_mobile_phase solvent_screen->pure_product slow_cooling->pure_product optimize_mobile_phase->pure_product change_stationary_phase->pure_product

References

Technical Support Center: Catalyst Selection for 4(3H)-Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of 4(3H)-quinazolinone synthesis. This guide provides troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to aid in catalyst and methodology selection.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4(3H)-quinazolinones, providing potential causes and actionable solutions.

Issue 1: Consistently Low Reaction Yield

  • Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in 4(3H)-quinazolinone synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.

    • Incomplete Reaction: The reaction may not have reached completion.

      • Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). A moderate increase in the reaction temperature may also enhance the reaction rate.[1]

    • Sub-optimal Reagents and Solvents: The purity of starting materials and the choice of solvent are critical.

      • Solution: Ensure that starting materials, such as 2-aminobenzamide or anthranilic acid, are pure and dry; recrystallize if necessary.[1] The solvent can significantly influence the reaction's success. Polar aprotic solvents like DMSO or DMF are often effective. A solvent screening may be necessary to identify the optimal medium for your specific substrates.[1]

    • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.

      • Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[1]

    • Catalyst Issues: If a catalyst is used, its activity is crucial.

      • Solution: For heterogeneous catalysts, ensure they are not poisoned or deactivated; regeneration or using a fresh batch may be required. For iodine-catalyzed reactions, ensure the reaction is heated appropriately (e.g., 100-120 °C) under an oxygen atmosphere.[1]

Issue 2: Presence of Impurities and Difficulty in Purification

  • Question: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities and how can I remove them?

  • Answer: The presence of multiple impurities is a common challenge. The main impurities are typically unreacted starting materials, incompletely cyclized intermediates, or side products from self-condensation.

    • Unreacted Starting Materials: One or more spots may correspond to your starting materials.

      • Solution: Co-spot your reaction mixture with the starting materials on the same TLC plate to confirm. If starting materials are present, consider extending the reaction time or increasing the temperature.[1]

    • Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is not complete.

      • Solution: Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.[1]

    • Benzoxazinone Intermediate: When synthesizing from anthranilic acid and acetic anhydride, the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion to the quinazolinone will leave this intermediate as an impurity.[1]

      • Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.

    • Dimerization or Polymerization: High temperatures can sometimes lead to the formation of dimers or polymeric materials.

      • Solution: Lowering the reaction temperature or using a milder catalyst may prevent these side reactions.[2]

    • Purification Strategies:

      • Recrystallization: This is a highly effective method for purifying 4(3H)-quinazolinones. Common solvent systems include ethanol/water and ethyl acetate/hexane.[3]

      • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 4(3H)-quinazolinones?

A1: The most common starting materials include anthranilic acid, 2-aminobenzamide, isatoic anhydride, and 2-aminobenzonitrile.[4] The choice of starting material often depends on the desired substitution pattern on the quinazolinone ring and the availability of precursors.

Q2: Which catalysts are most effective for the synthesis of 4(3H)-quinazolinones?

A2: A variety of catalysts can be employed, and the "best" choice depends on the specific reaction.

  • Acid catalysts like p-toluenesulfonic acid (p-TsOH) are effective for the cyclization of 2-aminobenzamides with aldehydes.[5][6]

  • Metal catalysts , particularly copper salts (e.g., CuCl, Cu₂O, Cu(OAc)₂), are widely used for various coupling and cyclization reactions leading to quinazolinones.[7][8][9] Other metals like iron (FeCl₃) and palladium (Pd(OAc)₂) have also been reported.[5]

  • Iodine can be used as a catalyst, particularly in oxidative coupling reactions.[5]

  • Green catalysts like deep eutectic solvents (DES) and organic clays are gaining attention as more environmentally friendly alternatives.[10]

Q3: Can I run the synthesis under microwave irradiation?

A3: Yes, microwave-assisted synthesis is a well-established method for producing 4(3H)-quinazolinones. It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.[11][12]

Q4: What is the general mechanism for the formation of the 4(3H)-quinazolinone ring?

A4: The general mechanism typically involves two key steps:

  • Amide Formation/Condensation: The initial step is the formation of an N-acylanthranilamide or a related intermediate. For example, in the reaction of 2-aminobenzamide with an aldehyde, an initial condensation reaction forms a Schiff base.

  • Cyclization and Dehydration/Oxidation: The intermediate then undergoes an intramolecular cyclization to form a dihydroquinazolinone, which is subsequently dehydrated or oxidized to the final 4(3H)-quinazolinone product.[8]

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should always be followed. Some specific points to consider are:

  • Many of the solvents used (e.g., DMF, DMSO) have high boiling points and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Some reagents, like acyl chlorides, are corrosive and moisture-sensitive.

  • When using microwave reactors, ensure you are properly trained and follow the manufacturer's safety guidelines.

Data Presentation

The following tables summarize quantitative data for different catalytic systems in the synthesis of 4(3H)-quinazolinones.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis from Anthranilic Acid and Formamide

MethodReactant Ratio (Anthranilic Acid:Formamide)Temperature (°C)Reaction TimeYield (%)Reference
Conventional Heating1:5 (molar)150-1608 hours61[12]
Conventional Heating1:4 (molar)130-1352 hours96[12]
Microwave Irradiation1:5 (molar)Not specifiedA few minutes87[12]

Table 2: Performance of Various Catalysts in the Synthesis of 2-Substituted 4(3H)-Quinazolinones from 2-Aminobenzamide and Aldehydes

CatalystOxidantSolventTemperature (°C)Reaction TimeYield (%)Reference
p-TsOHPIDATHFRoom Temp12 hup to 92[6]
Cu₂OO₂ (air)CHCl₃10024 hup to 91[7]
CuClCe(NO₃)₃·6H₂O/NH₄ClCH₃CN8012 hup to 90[8]
None (Metal-Free)DTBPDMSO12016 hup to 70[13]

Experimental Protocols

Protocol 1: p-Toluenesulfonic Acid Catalyzed Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol describes the one-pot synthesis from 2-aminobenzamide and benzaldehyde using p-toluenesulfonic acid as the catalyst and phenyliodine diacetate (PIDA) as the oxidant.[6]

  • To a solution of 2-aminobenzamide (1.0 mmol) and benzaldehyde (1.2 mmol) in tetrahydrofuran (THF, 10 mL), add p-toluenesulfonic acid (0.2 mmol).

  • Stir the mixture at room temperature for the time indicated by TLC analysis for the formation of the dihydroquinazolinone intermediate.

  • Once the formation of the intermediate is complete, add phenyliodine diacetate (PIDA) (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-4(3H)-quinazolinone.

Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted 4(3H)-Quinazolinones

This protocol outlines a general procedure for the copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines.[7]

  • In a sealed reaction tube, combine 2-aminobenzamide (0.5 mmol), Cu₂O (0.025 mmol), and PCy₃ (0.05 mmol).

  • Add the tertiary amine (1.0 mL) and chloroform (2.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-substituted 4(3H)-quinazolinone.

Protocol 3: Synthesis from Isatoic Anhydride and a Primary Amine

This one-pot, three-component synthesis utilizes a Kornblum oxidation of a benzyl halide to generate the aldehyde in situ.[14]

  • To a solution of the benzyl halide (1 mmol) in DMSO (5 mL), add K₂CO₃ (2 mmol).

  • Heat the mixture to 90 °C.

  • In a separate flask, prepare a solution of isatoic anhydride (1 mmol) and the primary amine (1.2 mmol) in DMSO (5 mL).

  • Add the solution of isatoic anhydride and amine to the reaction mixture containing the in situ generated aldehyde.

  • Continue heating at 90 °C for 6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4(3H)-quinazolinone.

Visualizations

Troubleshooting_Workflow start Low Yield or Impurities check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst check_purity->check_conditions Pure purify Purify/Recrystallize Starting Materials check_purity->purify Impure optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_solvent Screen Solvents check_conditions->optimize_solvent fresh_catalyst Use Fresh or Regenerated Catalyst check_catalyst->fresh_catalyst Inactive analyze_impurities Analyze Impurities (TLC, LC-MS) check_catalyst->analyze_impurities Active purify->check_conditions optimize_temp->analyze_impurities optimize_time->analyze_impurities optimize_solvent->analyze_impurities fresh_catalyst->analyze_impurities end Improved Synthesis analyze_impurities->end Optimized

Caption: Troubleshooting workflow for low yield or impurities in 4(3H)-quinazolinone synthesis.

Catalyst_Selection start Starting Material sm1 2-Aminobenzamide + Aldehyde start->sm1 sm2 Anthranilic Acid + Formamide start->sm2 sm3 Isatoic Anhydride + Amine + Aldehyde Source start->sm3 sm4 2-Halobenzamide + Nitrile start->sm4 cat1 p-Toluenesulfonic Acid sm1->cat1 Mild, Acid-Catalyzed cat2 Copper Catalyst (e.g., Cu₂O, CuCl) sm1->cat2 Oxidative Coupling cat3 Metal-Free (e.g., Iodine, DES) sm2->cat3 Greener Alternative cat4 Microwave-Assisted sm2->cat4 Rapid Synthesis sm3->cat3 One-Pot cat5 Copper Catalyst (e.g., Cu(OAc)₂) sm4->cat5 Nucleophilic Addition/SNAr

Caption: Catalyst selection guide based on starting materials for 4(3H)-quinazolinone synthesis.

Reaction_Mechanism cluster_0 General Reaction Pathway reactants 2-Aminobenzamide + Aldehyde intermediate1 Schiff Base Intermediate reactants->intermediate1 Condensation (-H₂O) intermediate2 Dihydroquinazolinone Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4(3H)-Quinazolinone intermediate2->product Oxidation/ Dehydration catalyst Catalyst (e.g., Acid or Metal) catalyst->reactants catalyst->intermediate1

Caption: A generalized reaction mechanism for the synthesis of 4(3H)-quinazolinones.

References

Technical Support Center: Synthesis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of quinazolinone derivatives, with a specific focus on the critical role of solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: I am experiencing a very low yield of my desired quinazolinone derivative. What are the common causes related to the solvent and how can I improve it?

A1: Low yield is a frequent challenge in quinazolinone synthesis, and the choice of solvent is a critical factor.[1][2]

  • Sub-optimal Polarity: The polarity of the solvent significantly influences reaction success. Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective as they can solvate the reactants and intermediates efficiently.[3][4] In contrast, non-polar solvents such as toluene and THF, or some polar protic solvents like ethanol, have been found to be ineffective for certain reaction pathways, leading to poor yields.[5]

  • Solubility Issues: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a slow or incomplete reaction.

  • Lactam-Lactim Tautomerism: The quinazolinone core can exist in a solvent-dependent equilibrium between its lactam and lactim forms.[6] Polar solvents tend to favor the more stable lactam form, which is crucial for many reaction pathways. In non-polar environments, the equilibrium might shift, affecting reactivity.[6]

  • Solution: A solvent screening is highly recommended to identify the optimal medium for your specific substrates.[3] Start with commonly successful solvents like DMSO or DMF, but also consider greener alternatives like water or deep eutectic solvents (DES), which have shown excellent yields in specific syntheses.[5][7]

Issue 2: Formation of Significant Side Products

Q2: My reaction is producing a complex mixture with multiple side products. How can the solvent choice help minimize them?

A2: The formation of side products is a common issue that can often be mitigated by optimizing the solvent.[1]

  • Reaction Pathway Control: The solvent can influence which reaction pathway is favored. For instance, in certain iodine(III)-promoted reactions, using a polar solvent favors the C(sp²)-N bond formation to yield quinazolines, while non-polar solvents can lead to a different C(sp³)-C(sp²) bond formation, resulting in benzimidazoles.[8]

  • Selectivity in Non-Polar Solvents: While sometimes slower, non-polar solvents like toluene can offer higher selectivity in certain reactions, such as benzylation, leading to a cleaner reaction with fewer competing side reactions.[4]

  • Water-Related Side Reactions: Ensure you are using a dry solvent if your reactants or intermediates are sensitive to hydrolysis. The benzoxazinone intermediate, for example, is sensitive to water.[3]

  • Solution: If you observe significant side products, consider switching to a solvent of different polarity. If using a polar aprotic solvent, a trial with a non-polar solvent like toluene might improve selectivity.[4] Always monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and prevent the formation of degradation products.[3]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify my final quinazolinone product from the reaction mixture. What purification strategies are recommended, especially concerning the solvent?

A3: Effective purification is essential for obtaining a high-purity product. The solvent used for the reaction and subsequent work-up plays a key role.

  • Precipitation: A common work-up procedure involves pouring the reaction mixture (often in a polar solvent like DMSO) into ice water to precipitate the crude product.[3] This is effective for products with low water solubility.

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline products. The key is to find a suitable solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol is a commonly used solvent for recrystallization of quinazolinone derivatives.[3]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate, column chromatography on silica gel is a standard method.[3]

  • Acid-Base Extraction: For quinazolinone derivatives containing basic nitrogen atoms, an acid-base extraction can be employed. This involves dissolving the crude product in an organic solvent and extracting it with a dilute acid (e.g., 1M HCl), which moves the desired product to the aqueous layer as its salt, leaving non-basic impurities behind.[3]

Data Presentation: Solvent Effects on Yield and Reaction Time

The selection of a solvent has a profound impact on the efficiency of quinazolinone synthesis. The following tables summarize quantitative data from various studies, illustrating how reaction yield and time can be optimized by choosing the appropriate solvent.

Table 1: Effect of Different Solvents on the Synthesis of Quinazoline-2,4(1H,3H)-diones

EntrySolventYield (%)
1None (Neat)70
2Ethanol45
3Toluene40
4THF55
5DMF85
6Water91
Reaction Conditions: 2-aminobenzonitrile and CO₂. Data sourced from ResearchGate.[5]

Table 2: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIDBUCH₃CN45
2CuIDBUTHF52
3CuIDBUToluene41
4CuIDBUCH₂Cl₂35
5CuIDBUDMSO89
6CuIEt₃NDMSO71
7CuSO₄·5H₂ODBUDMSO65
Reaction Conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), and terminal alkyne (0.11 mmol) stirred at room temperature for 12 h. Isolated yields are reported. The data shows that DMSO provides the optimal conditions for this specific transformation.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol outlines a one-pot, microwave-assisted synthesis from anthranilic acid.

  • Materials:

    • Anthranilic acid (5 mmol)

    • Trimethyl orthoformate (6 mmol)

    • Appropriate amine (6 mmol)

    • Ethanol (EtOH) (10 mL)

    • Crushed ice

  • Procedure:

    • In a suitable reaction vessel, mix anthranilic acid, trimethyl orthoformate, and the desired amine in ethanol.

    • Subject the mixture to microwave irradiation at 120 °C for 30 minutes.

    • After the reaction is complete, pour the mixture over crushed ice to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry.[1]

Protocol 2: Green Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol describes an environmentally friendly, one-step synthesis using air as the oxidant.

  • Materials:

    • Anthranilamide (1 mmol, 136 mg)

    • Benzaldehyde (1 mmol, 106 mg)

    • Dimethyl sulfoxide (DMSO) (2 mL, optional for higher yield)

  • Procedure:

    • Combine anthranilamide and benzaldehyde in a reaction vial. For a solvent-mediated reaction, add DMSO (2 mL).

    • Add a magnetic stir bar to the vial.

    • Heat the reaction mixture to 120 °C with continuous stirring. The reaction vial should be open to the air.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 3 hours), cool the reaction mixture to room temperature.

    • If the reaction was performed without solvent, add a small amount of ethanol to solidify the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[9]

Protocol 3: Synthesis using a Deep Eutectic Solvent (DES)

This protocol utilizes a green chemistry approach with a deep eutectic solvent.

  • Materials:

    • Choline chloride (0.05 mol)

    • Urea (0.1 mol)

    • 2-Methyl-4H-3,1-benzoxazin-4-one (intermediate)

    • Appropriate amine

  • Procedure:

    • Prepare the DES: Mix choline chloride and urea and heat at 90°C until a clear liquid forms. Cool to room temperature before use.[7]

    • Reaction: Add the benzoxazinone intermediate and the corresponding amine to the synthesized DES.

    • Stir the mixture under heating at 80°C until the reaction is complete, as monitored by TLC.

    • Work-up: Add water to the mixture to precipitate the crude product.

    • Filter the solid, dry it, and recrystallize from ethanol to obtain the pure quinazolinone derivative.[10][11]

Visualizations

troubleshooting_guide start Problem Encountered low_yield Low / No Yield? start->low_yield side_products Excess Side Products? low_yield->side_products No check_purity Check Starting Material Purity low_yield->check_purity Yes change_solvent Change Solvent Polarity to Improve Selectivity side_products->change_solvent Yes solution Problem Solved side_products->solution No solvent_screen Perform Solvent Screen (Polar vs. Non-Polar) check_purity->solvent_screen optimize_temp Optimize Temperature & Reaction Time solvent_screen->optimize_temp optimize_temp->solution monitor_tlc Monitor via TLC to Avoid Degradation change_solvent->monitor_tlc monitor_tlc->solution

References

Technical Support Center: Microwave-Assisted Synthesis of Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals employing microwave-assisted synthesis to produce quinazolinones with improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of quinazolinones.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incorrect reaction temperature or time: Sub-optimal parameters can lead to incomplete reactions.[1] - Inefficient catalyst or base: The choice of catalyst and base is crucial for reaction efficiency.[1] - Poor microwave absorption: The reaction mixture may not be absorbing microwave energy effectively. - Degradation of starting materials or product: Excessive temperature or prolonged reaction times can cause decomposition.[2]- Optimize reaction conditions: Systematically vary the temperature (e.g., in 10°C increments from 110°C to 150°C) and time (e.g., in 5-10 minute intervals).[1][2] Monitor the reaction progress by TLC or LC-MS to find the optimal balance. - Screen catalysts and bases: Experiment with different catalysts (e.g., CuI, Cu(OAc)₂, Fe catalysts) and bases (e.g., Cs₂CO₃, K₂CO₃, DBU).[1][3] The optimal combination is often substrate-dependent. - Use a microwave-absorbing solvent or a co-solvent: If the reaction mixture has low polarity, adding a small amount of a high-dielectric solvent (e.g., DMF, NMP) can improve energy absorption. For solvent-free reactions, consider adding a passive heating element (e.g., silicon carbide). - Perform a time-course study: Analyze aliquots of the reaction mixture at different time points to determine the point of maximum yield before significant degradation occurs.[2]
Formation of Side Products/Impurities - Excessive reaction temperature or time: Can lead to the formation of undesired byproducts.[2][4] - Incorrect stoichiometry: An improper ratio of reactants can result in side reactions.[1] - Presence of moisture or air: Some reactions are sensitive to atmospheric conditions.[1]- Re-optimize temperature and time: A lower temperature or shorter reaction time might be necessary to minimize side product formation.[2][4] - Adjust reactant ratios: Carefully control the stoichiometry of your starting materials and reagents. For example, using two equivalents of an anhydride relative to a benzamide has been shown to improve the consumption of the starting material and limit side reactions.[2] - Use dry solvents and an inert atmosphere: Ensure all glassware is oven-dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive.[1]
Reaction Not Going to Completion - Insufficient microwave power: The power level may not be adequate to maintain the target temperature. - Inadequate mixing: Poor stirring can lead to localized heating and incomplete reaction. - Insoluble starting materials: If reactants are not sufficiently soluble in the reaction medium, the reaction rate will be slow.- Increase microwave power: Ensure the microwave power is sufficient to reach and maintain the desired reaction temperature. - Ensure efficient stirring: Use an appropriate magnetic stir bar and ensure it is rotating effectively throughout the reaction. - Improve solubility: If using a solvent, select one in which all reactants are soluble at the reaction temperature. In solid-phase synthesis, ensure proper swelling of the resin.[5]
Arcing or Charring in the Microwave Cavity - Presence of metal objects: Metal clips, stir bars with exposed metal, or other metallic components can cause arcing. - Highly absorbing "hot spots": Non-uniform heating can lead to localized overheating and charring.- Remove all metal: Ensure no metal objects are inside the microwave cavity. Use microwave-safe vessels and stir bars. - Improve mixing and consider pulsed heating: Enhance stirring to distribute heat more evenly. Using pulsed microwave irradiation can also help to prevent the formation of hot spots.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for quinazolinone synthesis compared to conventional heating?

Microwave-assisted synthesis offers several key advantages over traditional heating methods[3][6][7]:

  • Faster Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[8]

  • Higher Yields: Microwave heating can lead to significantly improved product yields.[3][6][8]

  • Greener Chemistry: This method often requires less solvent (or can be performed solvent-free) and consumes less energy, aligning with the principles of green chemistry.[1]

  • Improved Purity: The rapid and uniform heating can sometimes reduce the formation of byproducts, leading to cleaner reaction profiles.

Q2: How do I choose the right solvent for my microwave-assisted quinazolinone synthesis?

The choice of solvent depends on the specific reaction. However, for microwave chemistry, solvents with a high dielectric constant and tangent delta are generally preferred as they absorb microwave energy efficiently. Common choices include ethanol, acetic acid, and toluene.[2][3] Many successful syntheses are also performed under solvent-free conditions, which is an environmentally friendly approach.[1][3]

Q3: Can I use a domestic microwave oven for my experiments?

While some early studies utilized domestic microwave ovens, it is strongly discouraged for laboratory synthesis.[3] Domestic ovens lack temperature and pressure control, leading to reproducibility issues and safety hazards, especially when using flammable organic solvents.[3] Dedicated laboratory microwave reactors are designed for chemical synthesis and provide precise control over reaction parameters, ensuring safety and reproducibility.

Q4: What are some common starting materials for the microwave-assisted synthesis of quinazolinones?

Commonly used starting materials include:

  • Anthranilic acid and its derivatives[8][9]

  • 2-Aminobenzamides[1][4]

  • Isatoic anhydrides[3][8]

  • 2-Halobenzoic acids[3]

These are often reacted with various reagents such as alcohols, aldehydes, ortho-esters, or anhydrides to form the quinazolinone ring.[1][3][4][6]

Q5: How critical is the choice of catalyst and base?

The selection of an appropriate catalyst and base is often crucial for the success of the synthesis, significantly impacting both reaction rate and yield.[1] Copper- and iron-based catalysts are frequently employed.[1][3] The base, such as cesium carbonate (Cs₂CO₃), not only facilitates the reaction but its stoichiometry can also influence the product yield.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Microwave-Assisted Synthesis of Quinazolinones from 2-Aminobenzamides and Alcohols

This protocol is based on a facile and green one-pot synthesis method.[1]

Materials:

  • 2-Aminobenzamide derivative (0.5 mmol)

  • Alcohol (e.g., benzyl alcohol, 5.0 equiv.)

  • Copper(I) iodide (CuI, 20 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv.)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • To a microwave reactor vial, add the 2-aminobenzamide derivative, alcohol, CuI, and Cs₂CO₃.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130°C for 2 hours with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Purify the product using column chromatography on silica gel.

Quantitative Data Summary:

Starting AmideStarting AlcoholCatalystBaseTemp (°C)Time (h)Yield (%)
2-AminobenzamideBenzyl alcoholCuI (20 mol%)Cs₂CO₃ (1.5 equiv.)130290
2-AminobenzamideBenzyl alcoholCuI (20 mol%)Cs₂CO₃ (1.5 equiv.)110153
2-AminobenzamideBenzyl alcoholNoneCs₂CO₃ (1.5 equiv.)1300.258
Protocol 2: Microwave-Assisted Synthesis of Quinazolinones from 2-Aminobenzamide and Succinic Anhydride in Pinane

This protocol utilizes a bio-sourced solvent and a two-step heating process.[2][4]

Materials:

  • 2-Aminobenzamide (3.67 mmol, 1 eq.)

  • Succinic anhydride (7.34 mmol, 2 eq.), finely powdered

  • Pinane (4.6 mL)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • Suspend the finely powdered succinic anhydride in pinane in a microwave vial with stirring.

  • After 5 minutes, add the 2-aminobenzamide and continue stirring for another 5 minutes.

  • Place the vial in the microwave reactor and pre-stir for 1 minute.

  • Heat the mixture to 110°C for 10 minutes (Power: 300 W).

  • Increase the temperature to 180°C and maintain for 15 minutes.

  • After cooling, the product can be isolated by filtration and washing.

Quantitative Data Summary:

Starting BenzamideAnhydrideSolventTemp (°C)Time (min)Yield (%)
2-Amino-benzamideSuccinic anhydridePinane110 then 18010 then 1599 (intermediate), >90 (final)
2-Amino-4-methylbenzamideSuccinic anhydridePinane110 then 18010 then 1585
2-Amino-4-methoxybenzamideSuccinic anhydridePinane110 then 18010 then 1598.8

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep1 Combine Reactants: - 2-Aminobenzamide - Alcohol/Anhydride - Catalyst - Base prep2 Add Solvent (if not solvent-free) prep1->prep2 prep3 Place in Microwave Vial with Stir Bar prep2->prep3 set_params Set Parameters: - Temperature - Time - Power prep3->set_params mw_reactor Microwave Reactor run Run Reaction with Stirring set_params->run cool Cool to Room Temperature run->cool isolate Isolate Crude Product (e.g., filtration, extraction) cool->isolate purify Purify Product (e.g., column chromatography) isolate->purify final_product final_product purify->final_product Characterize Final Product

Caption: General workflow for microwave-assisted quinazolinone synthesis.

troubleshooting_yield cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry cluster_physical Physical Factors start Low Product Yield temp_time Optimize Temperature & Time start->temp_time catalyst_base Screen Catalysts & Bases start->catalyst_base mixing Ensure Efficient Stirring start->mixing power Check Microwave Power temp_time->power end Improved Yield power->end stoichiometry Verify Stoichiometry catalyst_base->stoichiometry stoichiometry->end absorption Improve Microwave Absorption mixing->absorption absorption->end

Caption: Troubleshooting guide for low yield in quinazolinone synthesis.

References

Overcoming challenges in the synthesis of gefitinib intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of key intermediates for the EGFR inhibitor, gefitinib.

Troubleshooting Guide

Problem 1: Low yield or formation of isomeric impurities during selective demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.

  • Question: My selective demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one to produce 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is resulting in a low yield and a mixture of isomers. How can I improve this step?

  • Answer: The selective demethylation using reagents like L-methionine and methanesulfonic acid is known to be challenging due to the formation of the undesired 7-hydroxy-6-methoxy isomer and the fully demethylated 6,7-dihydroxy byproduct.[1][2] This reaction is highly temperature-sensitive.

    • Recommendation:

      • Temperature Control: Carefully control the reaction temperature, as high temperatures (above 200°C) can lead to a lack of selectivity and the formation of more impurities.[1]

      • Alternative Routes: To avoid this problematic step altogether, consider alternative synthetic routes that start from precursors where the hydroxyl group is already differentiated, such as isovanillin or 3-hydroxy-4-methoxy benzonitrile.[3] These routes circumvent the need for selective demethylation.

      • Purification: If you must proceed with this route, be prepared for a rigorous purification step of the intermediate to remove isomeric impurities before proceeding to the next stage.[1][2]

Problem 2: Agglomeration of the product after chlorination with thionyl chloride.

  • Question: After chlorinating 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate with thionyl chloride and removing the excess reagent, the product solidifies into a hard-to-handle agglomerate. What causes this and how can I prevent it?

  • Answer: This issue is often due to residual thionyl chloride being trapped within the solid product, which can negatively impact the subsequent amination reaction.

    • Recommendation:

      • Azeotropic Removal: Instead of simply evaporating to dryness, consider adding a high-boiling point inert solvent like toluene after the initial removal of thionyl chloride and co-distilling to azeotropically remove the final traces of the reagent.

      • Slurry Wash: After removing the bulk of the thionyl chloride, the residue can be slurried in an inert solvent like hexane and filtered. This can help in obtaining a free-flowing solid.

Problem 3: Low yield and side reactions during the amination of 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline.

  • Question: The condensation reaction between my 4-chloro-7-methoxy-6-(substituted)quinazoline and 3-chloro-4-fluoroaniline is giving a low yield. What are the possible side reactions and how can I optimize the conditions?

  • Answer: Low yields in this nucleophilic aromatic substitution (SNAr) step can be attributed to several factors, including side reactions with the solvent and the formation of impurities.

    • Recommendation:

      • Solvent Choice: If using a nucleophilic solvent like isopropanol, it can compete with the aniline in the substitution reaction. Consider using a non-nucleophilic, aprotic solvent such as acetonitrile or toluene to minimize this side reaction.

      • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

      • Temperature and Reaction Time: The reaction typically requires heating. Refluxing in isopropanol for 6 hours is a reported condition.[4] Optimization of temperature and reaction time may be necessary depending on the specific substrates and solvent used.

      • Reagent Stoichiometry: Using an excess of the expensive 3-chloro-4-fluoroaniline can be a drawback in some processes.[1] Careful optimization of the stoichiometry is recommended to balance yield and cost.

Problem 4: Formation of N-alkylated impurities during the final etherification step.

  • Question: In the final step of synthesizing gefitinib, I am observing the formation of an N-alkylated impurity, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine. How can I avoid this?

  • Answer: This N-alkylated impurity arises from the reaction of the morpholinopropyl side chain with the nitrogen of the 4-anilino group.

    • Recommendation:

      • Synthetic Route Modification: One of the most effective ways to prevent this is to introduce the morpholinopropyl group before the quinazoline ring is formed or before the condensation with 3-chloro-4-fluoroaniline. Several alternative synthetic routes are designed specifically to avoid this late-stage alkylation.

      • Purification: If the impurity is already formed, purification by column chromatography is often necessary, which can lead to a reduction in the overall yield.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to gefitinib and what are their key intermediates?

A1: There are several reported synthetic routes for gefitinib. The three main approaches are:

  • Route 1 (Original AstraZeneca Route): This route starts with 6,7-dimethoxyquinazolin-4(3H)-one. Key intermediates include 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate, and 4-(3-chloro-4-fluoroaniline)-6-acetoxy-7-methoxyquinazoline.

  • Route 2 (From Isovanillin): This common alternative begins with the more affordable isovanillin. The synthesis proceeds through etherification, nitration, reduction, hydrolysis, and cyclization to form a substituted quinazolinone, which is then chlorinated and condensed with 3-chloro-4-fluoroaniline.

  • Route 3 (Dimroth Rearrangement): This route also often starts from an isovanillin derivative and involves a Dimroth rearrangement of formamidine intermediates to directly form the 4-anilinoquinazoline core, avoiding the isolation of a quinazolin-4(3H)-one intermediate.[2]

Q2: How can I purify crude gefitinib or its intermediates to achieve high purity?

A2: High purity is crucial for pharmaceutical applications. Common purification techniques include:

  • Crystallization: Recrystallization from suitable solvents is a standard method. For example, gefitinib can be purified by dissolving in a mixture of toluene and methanol, followed by distillation and cooling. Another method involves dissolving in anhydrous ethanol at reflux, followed by cooling to yield purified solid gefitinib.

  • Acid/Base Treatment: A patented method describes a purification process where crude gefitinib is dissolved in an acidic solution with a C1-C5 alcohol, followed by neutralization with an inorganic base to precipitate the purified product. This method claims to achieve a purity of over 99.9% with the largest single impurity being less than 0.05%.[5]

  • Column Chromatography: While effective, column chromatography is often less desirable for large-scale industrial production due to cost and solvent usage. It is, however, frequently used to separate stubborn impurities, such as the N-alkylated byproduct.[1][2]

Q3: What are some common process-related impurities in gefitinib synthesis?

A3: Besides the isomeric and N-alkylated impurities already discussed, other process-related impurities can include starting materials, intermediates from preceding steps, and byproducts from side reactions. A study on gefitinib bulk drug preparation identified several process-related impurities, including starting materials and intermediates like 6,7-dimethoxy-3,4-dihydroquinazolin-4-one and 4-(3-chloro-4-fluorophenyl)-7-methoxy-6-hydroxyquinazoline.[6]

Data Presentation

Table 1: Comparison of Reported Overall Yields for Different Gefitinib Synthetic Routes

Starting MaterialKey FeaturesNumber of StepsOverall Yield (%)Reference
6,7-dimethoxy-3H-quinazolin-4-oneOriginal AstraZeneca route; involves selective demethylation.610[7][8]
Methyl 3-hydroxy-4-methoxybenzoateAvoids selective demethylation.736[7]
2,4-dichloro-6,7-dimethoxyquinazolineShorter route; uses ionic liquid for demethylation.414[8]
4-methoxy-5-[3-(4-morpholinyl) propoxy]-2-nitrobenzonitrileOne-pot reaction with Dimroth rearrangement.Not specified66[2]

Table 2: Example Reaction Conditions for Key Synthetic Steps

Reaction StepReagents & SolventsTemperature (°C)Duration (hours)Yield (%)Reference
Chlorination of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-onePOCl312012Not specified[4]
Amination of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline3-ethynylphenylamine, Isopropanol1006Not specified[4]
Amination of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline4-fluoro-3-chloroaniline, MethanolReflux (approx. 65)695 (of hydrochloride salt)[1]
Reduction of Nitro GroupPowdered Iron, Acetic Acid, Methanol50-600.577[3][9]
O-alkylation of 6-hydroxy intermediate4-(3-chloropropyl)morpholine, K2CO3, DMF80-90325[7]

Experimental Protocols

Protocol 1: Amination of 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (Adapted from[1])

  • To a suitable reaction vessel, add methanol (1200 ml) and 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (200 gm).

  • Stir the mixture for 15 minutes at 25-30°C.

  • Add a solution of 4-fluoro-3-chloroaniline (213 gm) in methanol (400 ml).

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction completion by a suitable method (e.g., TLC or HPLC).

  • Once complete, cool the reaction mass to 15-20°C.

  • Add hydrochloric acid (40 ml) dropwise.

  • Cool further to 5-10°C and stir for 30 minutes.

  • Filter the resulting solid, wash with chilled methanol (150 ml), and dry to obtain the product.

Protocol 2: Reduction of a Nitro Intermediate (Adapted from[9])

  • Add powdered iron (50 g, 0.89 mol) to acetic acid (500 mL) in a reaction vessel under a nitrogen atmosphere.

  • Stir the suspension for 15 minutes at 50°C.

  • Prepare a solution of the nitro intermediate, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol), in methanol (300 mL).

  • Add the nitro solution dropwise to the iron suspension.

  • Stir the mixture for 30 minutes at 50-60°C.

  • After the reaction, filter off the catalyst and wash it with methanol.

  • Combine the filtrate and washes and evaporate the solvents under reduced pressure.

  • Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amino product.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Gefitinib_Synthesis_Workflow Start Starting Material (e.g., 6,7-dimethoxyquinazolin-4-one) Step1 Step 1: Functional Group Interconversion / Protection (e.g., Demethylation & Acetylation) Start->Step1 QC1 In-Process Control 1: Check Purity, Isomer Ratio Step1->QC1 Step2 Step 2: Chlorination (e.g., with SOCl₂ or POCl₃) QC1->Step2 Pass Step3 Step 3: SₙAr Reaction (Condensation with 3-chloro-4-fluoroaniline) Step2->Step3 QC2 In-Process Control 2: Reaction Completion Step3->QC2 Step4 Step 4: Deprotection (e.g., Hydrolysis of Acetate) QC2->Step4 Pass Step5 Step 5: Etherification (Introduction of Morpholino Side-chain) Step4->Step5 Purification Final Purification (Crystallization / Chromatography) Step5->Purification End Gefitinib (API) Purification->End

Caption: General experimental workflow for a multi-step Gefitinib synthesis.

Troubleshooting_Tree Start Low Yield or Impure Intermediate Q1 Which step is problematic? Start->Q1 Demethylation Selective Demethylation Q1->Demethylation Demethylation Amination SₙAr Amination Q1->Amination Amination FinalStep Final Etherification Q1->FinalStep Final Step Sol_Demethylation Check Temp Control Consider Alt. Route Purify Isomers Demethylation->Sol_Demethylation Sol_Amination Use Anhydrous Conditions Switch to Aprotic Solvent Optimize Temp/Time Amination->Sol_Amination Sol_FinalStep Check for N-Alkylation Modify Synthesis Order Purify via Chromatography FinalStep->Sol_FinalStep

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to Purity Characterization of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the characterization and purity assessment of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—are industry-standard for ensuring the quality and integrity of pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction to this compound

This compound is a quinazolinone derivative with significant applications in medicinal chemistry and pharmaceutical research.[1] It serves as a key intermediate in the synthesis of various therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[1] Given its role in drug development, rigorous characterization of its purity is paramount to ensure the reliability and reproducibility of research outcomes. Commercial suppliers typically offer this compound with a purity of ≥98%, often determined by HPLC.[1][2][3]

Comparative Analysis of Purity Determination Methods

The purity of this compound is typically established using a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the compound's identity and purity profile.

Analytical MethodPrincipleInformation ProvidedKey Performance Indicators
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Quantitative purity assessment (area %), detection of impurities, and determination of retention time (tR).Sensitivity: High (ng to pg level)Accuracy: Excellent for quantificationSample Amount: Low (µg)
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation, confirmation of functional groups, and detection of structural isomers and impurities.Specificity: Very High (atomic level resolution)Quantification: qNMR for high accuracySample Amount: Moderate (mg)
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio (m/z).Confirmation of molecular weight and elemental composition (HRMS).Sensitivity: Very High (pg to fg level)Specificity: High (provides molecular formula)Sample Amount: Very Low (ng to µg)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for the analysis of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is ideal for quantifying the purity of the compound and identifying any process-related impurities or degradation products.

  • Instrumentation: An Agilent 1290 Infinity series HPLC system or equivalent.[4]

  • Column: Phenomenex Luna C18 (3 µm, 3 mm × 75 mm) or equivalent.[4]

  • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).[4]

  • Mobile Phase B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA).[4]

  • Gradient: A typical gradient would be from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.8 mL/min.[4]

  • Column Temperature: 50 °C.[4]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

  • Instrumentation: Bruker Avance 300 MHz spectrometer or equivalent.[5]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[5][6]

  • ¹H NMR:

    • Expected Chemical Shifts (δ): Signals corresponding to aromatic protons, the benzylic CH₂, the methoxy CH₃, and the N-H proton of the quinazolinone ring are anticipated.

  • ¹³C NMR:

    • Expected Chemical Shifts (δ): Resonances for all 16 carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the benzyloxy and methoxy groups.[6][7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

3. High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

  • Instrumentation: Q-TOF mass spectrometer or equivalent.[6]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6][7]

  • Data Acquisition: The instrument is calibrated, and the sample is introduced via direct infusion or LC-MS.

  • Expected m/z: The calculated monoisotopic mass for C₁₆H₁₄N₂O₃ is 282.1004 Da. The expected [M+H]⁺ ion would be at m/z 283.1077.[8]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

Workflow for Purity Characterization

The following diagram illustrates a typical workflow for the comprehensive purity and structural characterization of this compound.

Purity_Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_result Final Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Purification->NMR MS Mass Spectrometry (HRMS) (Molecular Weight & Formula) Purification->MS Data_Integration Data Integration & Review HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration Purity_Report Certificate of Analysis (Purity > 98%) Data_Integration->Purity_Report

Caption: Workflow for the Purity Characterization of a Chemical Compound.

Conclusion

A multi-technique approach is indispensable for the robust characterization of this compound. HPLC provides reliable quantitative purity data, while NMR and HRMS offer definitive structural confirmation and molecular formula verification. By employing these complementary analytical methods, researchers can ensure the high quality of this important synthetic intermediate, thereby supporting the integrity and success of their drug discovery and development endeavors.

References

Comparative Guide to Analytical Methods for 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, a key intermediate in pharmaceutical research and development. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[1] Accurate and reliable analytical methods are essential for ensuring its purity, stability, and proper quantification in various matrices. This guide compares the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of different analytical methods for the analysis of quinazolinone derivatives, which can be adapted for this compound.

ParameterHPLC-UVLC-MS/MSNMR Spectroscopy
Primary Use Quantification, PurityQuantification, IdentificationStructure Elucidation, Purity
Selectivity Moderate to HighVery HighHigh
Sensitivity ng-µg rangepg-ng rangemg range
Linearity (r²) > 0.998[2]> 0.994[3]Not applicable for quantification
Accuracy (% Recovery) 99-101%[2]85-115%[3]Not applicable for quantification
Precision (% RSD) < 2%< 15%[3]Not applicable
Limit of Detection (LOD) ~2.5 µg/mL~0.25 ng/mL[3]-
Limit of Quantification (LOQ) ~5.4 µg/mL[2]~0.25 ng/mL[3]-
Throughput HighHighLow
Cost Low to ModerateHighModerate to High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar quinazolinone compounds and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis and purity determination of this compound in bulk material and formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing an additive like 0.1% formic acid or phosphoric acid to improve peak shape.[2][5]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 224 nm for quinazolinones).[4]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3 µm).[3]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard need to be determined. For this compound (MW: 282.3 g/mol ), the protonated molecule [M+H]⁺ at m/z 283.1 would be a likely precursor ion.[7]

  • Sample Preparation: Protein precipitation for plasma samples using acetonitrile, followed by centrifugation and injection of the supernatant.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation and confirmation of this compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire proton NMR spectra to determine the number and environment of hydrogen atoms.

  • ¹³C NMR: Acquire carbon-13 NMR spectra to identify the carbon framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish connectivity between atoms and confirm the complete structure.

Mandatory Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Workflow start Define Analytical Goal (Purity, Quantification) lit_review Literature Review for Similar Compounds start->lit_review col_select Column Selection (e.g., C18) lit_review->col_select mp_select Mobile Phase Selection (ACN/Water, Modifiers) col_select->mp_select det_select Detector Wavelength Selection (UV Scan) mp_select->det_select optimization Method Optimization (Gradient, Flow Rate) det_select->optimization validation Method Validation (ICH Guidelines) optimization->validation Meets System Suitability routine_analysis Routine Analysis validation->routine_analysis end Report Results routine_analysis->end

Caption: Workflow for the development and validation of an HPLC analytical method.

Logical Relationship of Analytical Techniques

Analytical_Techniques synthesis Chemical Synthesis of 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one nmr NMR Spectroscopy (Structure Confirmation) synthesis->nmr Structural Elucidation hplc HPLC-UV (Purity & Quantification) nmr->hplc Purity Assessment lcms LC-MS/MS (Trace Quantification) hplc->lcms For Bioanalysis final_product Characterized Final Product hplc->final_product lcms->final_product

Caption: Interrelation of analytical techniques in the characterization of the target compound.

References

A Comparative Guide to HPLC Analysis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, a key intermediate in pharmaceutical synthesis. The presented methods, adapted from validated analyses of structurally related quinazolinone derivatives, offer robust starting points for purity testing, impurity profiling, and stability studies.

Comparison of HPLC Methods

The following tables summarize three distinct reversed-phase HPLC (RP-HPLC) methods that can be adapted for the analysis of this compound. These methods are based on established procedures for similar quinazolinone-based active pharmaceutical ingredients (APIs), such as lapatinib.[1][2]

Table 1: HPLC System and Column Comparison

ParameterMethod 1Method 2Method 3
HPLC System Standard HPLC with UV/PDA DetectorStandard HPLC with UV/PDA DetectorStandard HPLC with UV/PDA Detector
Column Waters Xterra MS C18 (250 x 4.6 mm, 5 µm)[1]Zorbax Eclipse C18 (100 x 4.6 mm, 3.5 µm)[2]Hypersil C18 (250 x 4.6 mm)
Stationary Phase Octadecylsilane bonded silica (C18)Octadecylsilane bonded silica (C18)Octadecylsilane bonded silica (C18)
Column Temp. 40°C[1]Ambient35°C

Table 2: Mobile Phase and Gradient Program Comparison

ParameterMethod 1Method 2Method 3
Mobile Phase A 0.01 M Sodium Dihydrogen Phosphate (pH 3.2 with Phosphoric Acid)[1]Ammonium Formate Buffer (pH 4.5)[2]Phosphate Buffer (pH 5.0)
Mobile Phase B Acetonitrile[1]Acetonitrile[2]Methanol:Acetonitrile (30:60)
Gradient Program Yes (details in protocol)[1]Yes (details in protocol)[2]Isocratic
Flow Rate 1.0 mL/min[1]1.0 mL/min1.0 mL/min
Injection Volume 10 µL5 µL[2]20 µL
Detection 265 nm[1]261 nm[2]220 nm

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below. These protocols are intended as a guide and may require optimization for the specific analysis of this compound.

Method 1: Gradient RP-HPLC with Phosphate Buffer

This method is adapted from a validated procedure for the analysis of lapatinib and its related substances.[1]

1. Materials and Reagents:

  • Sodium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound

2. Chromatographic Conditions:

  • Column: Waters Xterra MS C18 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 0.01 M Sodium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Detection Wavelength: 265 nm[1]

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 70
    20 70
    22 30

    | 30 | 30 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Method 2: Gradient RP-HPLC with Ammonium Formate Buffer

This method utilizes a different buffer system and column dimensions, potentially offering alternative selectivity.[2]

1. Materials and Reagents:

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse C18 (100 x 4.6 mm, 3.5 µm)[2]

  • Mobile Phase A: Ammonium formate buffer (pH 4.5)[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 261 nm[2]

  • Injection Volume: 5 µL[2]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    10 80
    15 80
    17 20

    | 25 | 20 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Method 3: Isocratic RP-HPLC

This method offers a simpler, isocratic approach which can be advantageous for routine quality control analysis where a full gradient separation is not necessary.

1. Materials and Reagents:

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound

2. Chromatographic Conditions:

  • Column: Hypersil C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Acetonitrile:Phosphate Buffer pH 5.0 (30:60:10 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Performance Comparison and Discussion

The choice of the optimal HPLC method will depend on the specific analytical requirements.

  • Method 1 offers a well-defined gradient with a phosphate buffer system, which can provide good peak shapes and resolution for a range of impurities. The longer column provides higher theoretical plates, potentially resolving closely eluting peaks.[1]

  • Method 2 utilizes a shorter column with smaller particles, which can lead to faster analysis times and higher efficiency. The ammonium formate buffer is volatile, making this method compatible with mass spectrometry (LC-MS) for impurity identification.[2]

  • Method 3 provides a simple and rapid isocratic separation. This is suitable for quantifying the main component when impurities are well-separated or not of primary interest.

For the analysis of this compound, it is anticipated that all three methods would provide adequate retention and separation from common process impurities such as starting materials or by-products from the cyclization reaction. Due to the basic nature of the quinazolinone ring system, methods employing acidic mobile phases (Methods 1 and 2) are likely to yield better peak shapes by protonating the analyte and minimizing interactions with residual silanols on the silica-based stationary phase.

Visualizations

The following diagrams illustrate the logical workflow for HPLC method development and a typical experimental workflow for the analysis of this compound.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile (ATP) B Select Column (e.g., C18, C8) A->B C Select Mobile Phase (ACN/MeOH, Buffer) B->C D Initial Gradient Run C->D E Adjust Gradient Slope D->E Assess Resolution F Optimize Mobile Phase pH E->F G Evaluate Temperature Effects F->G H Fine-tune Flow Rate G->H I Specificity H->I Finalized Method J Linearity & Range I->J K Accuracy & Precision J->K L Robustness K->L M Stability Indicating L->M

Caption: Logical workflow for HPLC method development.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/ Reference Standard dissolve Dissolve in Appropriate Solvent prep_start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte/ Impurities integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis.

References

A Comparative Guide to the Synthetic Routes of Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and anticonvulsant activities. The efficient synthesis of this privileged scaffold is, therefore, a critical focus in drug discovery and development. This guide provides an objective comparison of various synthetic routes to quinazolinones, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable approach for their specific needs.

Classical Synthetic Routes

The traditional methods for synthesizing quinazolinones have been well-established for over a century and are still in use today. These routes typically involve the condensation of anthranilic acid or its derivatives with a suitable C1 or C-N synthon.

Niementowski Synthesis

The Niementowski synthesis, first reported in 1895, is a straightforward and versatile method involving the thermal condensation of anthranilic acid with an excess of an amide.[1] The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then cyclizes to the quinazolinone ring system with the elimination of water.[2]

Niementowski_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid Anthranilic Acid N_Acylanthranilic_Acid N-Acylanthranilic Acid Anthranilic_Acid->N_Acylanthranilic_Acid + Amide - H2O Amide Amide (R-CONH2) Quinazolinone Quinazolin-4(3H)-one N_Acylanthranilic_Acid->Quinazolinone Cyclization - H2O

Griess Synthesis

The Griess synthesis, dating back to 1869, is another classical method that utilizes cyanogen for the construction of the quinazolinone core from anthranilic acid.[3] This method, while historically significant, is less commonly used today due to the hazardous nature of cyanogen.

Griess_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid Anthranilic Acid Cyanoformamidine Cyanoformamidine Intermediate Anthranilic_Acid->Cyanoformamidine + Cyanogen Cyanogen Cyanogen (C2N2) Quinazolinone 2-Amino-4(3H)-quinazolinone Cyanoformamidine->Quinazolinone Cyclization

Modern Catalytic Approaches

In recent decades, transition metal-catalyzed reactions have emerged as powerful alternatives for quinazolinone synthesis, often offering milder reaction conditions, higher yields, and broader substrate scope.

Copper-Catalyzed Synthesis

Copper catalysis has been extensively explored for the synthesis of quinazolinones.[4] These methods often involve the coupling of ortho-halo or ortho-amino benzamides with various partners, such as amines, amides, or nitriles.[4]

Copper_Catalyzed_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product o_Halo_Benzamide o-Halobenzamide Quinazolinone Quinazolinone Derivative o_Halo_Benzamide->Quinazolinone + Amine/Amide/Nitrile Amine Amine/Amide/Nitrile Copper_Catalyst Cu(I) or Cu(II) Catalyst Copper_Catalyst->Quinazolinone

Palladium-Catalyzed Synthesis

Palladium catalysis has also proven to be a versatile tool for constructing the quinazolinone scaffold.[5] Palladium-catalyzed reactions often proceed via cascade or domino pathways, allowing for the efficient one-pot synthesis of complex quinazolinone derivatives from readily available starting materials.[6]

Palladium_Catalyzed_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product o_Nitrobenzamide o-Nitrobenzamide Quinazolinone 2-Substituted Quinazolin-4(3H)-one o_Nitrobenzamide->Quinazolinone + Alcohol Alcohol Alcohol Palladium_Catalyst Pd Catalyst Palladium_Catalyst->Quinazolinone

Advanced Synthetic Technologies

Modern synthetic technologies, such as microwave irradiation and green chemistry principles, have been applied to the synthesis of quinazolinones to improve efficiency and sustainability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the synthesis of quinazolinones, often leading to higher yields in dramatically shorter reaction times compared to conventional heating methods.[7][8] This technology is applicable to various quinazolinone syntheses, including the Niementowski reaction.[9]

Green Synthesis

Green chemistry approaches focus on the development of environmentally benign synthetic methods. For quinazolinone synthesis, this includes the use of eco-friendly solvents (e.g., water, deep eutectic solvents), reusable catalysts, and energy-efficient reaction conditions.[10]

Quantitative Comparison of Synthetic Routes

The following tables summarize quantitative data for different synthetic routes to quinazolinones, allowing for a direct comparison of their performance.

Table 1: Comparison of Classical and Microwave-Assisted Niementowski Synthesis [8][11]

MethodReaction TimeTemperature (°C)Yield (%)
Conventional Heating5 - 10 hours130 - 15070 - 85
Microwave Irradiation5 - 30 minutes120 - 15080 - 95

Table 2: Comparison of Catalytic Syntheses [6][12][13]

Catalytic SystemStarting MaterialsReaction TimeTemperature (°C)Yield (%)
Copper-Catalyzedo-Halobenzamide, Amine12 - 24 hours100 - 12060 - 95
Palladium-Catalyzedo-Nitrobenzamide, Alcohol8 - 16 hours140 - 15075 - 90

Experimental Protocols

General Procedure for Microwave-Assisted Niementowski Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one[11]

Materials:

  • 2-Aminobenzohydrazide (0.01 mol)

  • 2-Chlorobenzaldehyde (0.01 mol)

  • Ethanol (10 mL)

Procedure:

  • In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL) is placed.

  • The vessel is sealed and subjected to microwave irradiation at 800 W for 5 minutes.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is allowed to cool to room temperature.

  • The resulting solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent to yield the pure product.

General Procedure for Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones[4]

Materials:

  • o-Halobenzamide (1 mmol)

  • Amine (1.2 mmol)

  • CuI (10 mol%)

  • K₂CO₃ (2 mmol)

  • DMSO (5 mL)

Procedure:

  • A mixture of o-halobenzamide (1 mmol), amine (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2 mmol) in DMSO (5 mL) is placed in a sealed tube.

  • The reaction mixture is heated at 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinazolinone.

General Procedure for Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones[14]

Materials:

  • o-Nitrobenzamide (1.0 mmol)

  • Alcohol (2.5 equiv.)

  • Pd(dppf)Cl₂ (10 mol%)

  • Chlorobenzene (1.0 mL)

Procedure:

  • To a 10 mL sealed tube, add o-nitrobenzamide (1.0 mmol, 1.0 equiv.), the corresponding alcohol (2.5 equiv.), and Pd(dppf)Cl₂ (10 mol%).

  • Add chlorobenzene (1.0 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to 140 °C under an argon atmosphere for 8 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-substituted quinazolin-4(3H)-one.

Conclusion

The synthesis of quinazolinones has evolved from classical high-temperature condensations to sophisticated and efficient catalytic and microwave-assisted methodologies.

  • Classical methods , such as the Niementowski synthesis, remain valuable for their simplicity and the wide availability of starting materials.

  • Modern catalytic approaches , particularly those employing copper and palladium, offer significant advantages in terms of milder reaction conditions, improved yields, and broader substrate scope, enabling the synthesis of highly functionalized quinazolinone derivatives.

  • Advanced technologies like microwave-assisted synthesis provide a dramatic reduction in reaction times and often lead to higher yields, aligning with the principles of green chemistry by reducing energy consumption.

The choice of a specific synthetic route will ultimately depend on the desired substitution pattern of the quinazolinone, the availability and cost of starting materials and catalysts, the required scale of the synthesis, and the desired environmental impact. This guide provides the foundational information to make an informed decision for the efficient and effective synthesis of this important class of heterocyclic compounds.

References

A Comparative Guide to Gefitinib Precursors: 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer. Its synthesis has been approached through various pathways, each employing different precursors and strategies. This guide provides an objective comparison of synthetic routes to gefitinib, with a special focus on the role of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one against other common starting materials. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most efficient and practical synthetic route.

Introduction to Gefitinib's Mechanism of Action

Gefitinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain.[1][2] This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation, survival, and metastasis.[1][3][4]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of gefitinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gefitinib cluster_pathways EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Binds Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: EGFR Signaling Pathway and Gefitinib Inhibition.

Comparison of Synthetic Pathways to Gefitinib

The synthesis of gefitinib can be accomplished through several distinct routes, each with its own set of advantages and disadvantages. Here, we compare four notable pathways starting from different precursors.

Synthetic Pathway Comparison Overview
Starting MaterialKey IntermediateNumber of StepsOverall YieldKey AdvantagesKey Disadvantages
6,7-Dimethoxy-3H-quinazolin-4-one 6-Hydroxy-7-methoxy-3H-quinazolin-4-one6~10%[5]Well-established route.Low overall yield, use of protecting groups.[6]
This compound (Inferred) 4-Chloro-7-benzyloxy-6-methoxyquinazoline4 (from 6-hydroxy intermediate)-Potentially higher yielding final steps due to stable protecting group.Requires preparation of the starting material.
Methyl 3-hydroxy-4-methoxybenzoate 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one7~37.4%[6][7][8]Higher overall yield, avoids costly starting materials.[6]Longer synthetic route.
2,4-Dichloro-6,7-dimethoxyquinazoline N-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N-(3-chloro-4-fluorophenyl)amine4~14%[9]Shorter reaction sequence.[9]Use of a more complex and expensive starting material.[5]
Isovanillin 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline~6-7Variable (e.g., 70% for final step)[10]Utilizes an inexpensive and readily available starting material.Can involve multiple steps and potentially hazardous reagents.[11]

Detailed Synthetic Pathways and Experimental Protocols

Pathway 1: Starting from 6,7-Dimethoxy-3H-quinazolin-4-one

This is the classical and most widely cited route for gefitinib synthesis.

pathway1 A 6,7-Dimethoxy-3H- quinazolin-4-one B 6-Hydroxy-7-methoxy- 3H-quinazolin-4-one A->B Demethylation C 6-Acetoxy-7-methoxy- 3H-quinazolin-4-one B->C Acetylation D 6-Acetoxy-4-chloro-7- methoxyquinazoline C->D Chlorination E 6-Acetoxy-4-(3-chloro-4- fluorophenylamino)-7- methoxyquinazoline D->E Nucleophilic Substitution F 6-Hydroxy-4-(3-chloro-4- fluorophenylamino)-7- methoxyquinazoline E->F Deacetylation G Gefitinib F->G Alkylation

Caption: Synthetic Route from 6,7-Dimethoxy-3H-quinazolin-4-one.

Experimental Protocol (Key Steps):

  • Demethylation: A mixture of 6,7-dimethoxyquinazolin-4(3H)-one and L-methionine is refluxed in methanesulfonic acid.[12]

  • Acetylation: The resulting 6-hydroxy derivative is treated with acetic anhydride.[11]

  • Chlorination: The acetoxy compound is chlorinated using thionyl chloride or phosphoryl chloride.[11][12]

  • Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is condensed with 3-chloro-4-fluoroaniline.[11]

  • Deacetylation: The acetyl group is removed by hydrolysis.[11]

  • Alkylation: The final step involves the etherification with 4-(3-chloropropyl)morpholine.[11]

Yield Data: The overall yield for this six-step synthesis is approximately 10%.[5]

Pathway 2: Proposed Route from this compound

While not explicitly detailed in the literature as a complete pathway, this compound is a logical intermediate. The benzyl group serves as a protecting group for the 7-hydroxyl, which can be formed from the 6-hydroxy intermediate of Pathway 1.

pathway2 A 6-Hydroxy-7-methoxy- 3H-quinazolin-4-one B 7-Benzyloxy-6-methoxy- 3H-quinazolin-4-one A->B Benzylation C 4-Chloro-7-benzyloxy- 6-methoxyquinazoline B->C Chlorination D 4-(3-Chloro-4-fluorophenylamino)- 7-benzyloxy-6-methoxyquinazoline C->D Nucleophilic Substitution E Gefitinib D->E Debenzylation & Alkylation

Caption: Proposed Synthetic Route via this compound.

Experimental Protocol (Inferred):

  • Benzylation: The 6-hydroxy-7-methoxy-3H-quinazolin-4-one (from Pathway 1) would be treated with a benzyl halide in the presence of a base.

  • Chlorination: The benzyloxy derivative would then be chlorinated, likely with thionyl chloride or phosphoryl chloride.

  • Nucleophilic Aromatic Substitution: The resulting 4-chloro compound would be reacted with 3-chloro-4-fluoroaniline.

  • Debenzylation and Alkylation: The benzyl group would be removed (e.g., by hydrogenolysis), followed by alkylation with 4-(3-chloropropyl)morpholine to yield gefitinib.

This pathway could potentially offer better yields in the final steps due to the stability of the benzyl protecting group, but adds steps for its introduction and removal.

Pathway 3: Starting from Methyl 3-hydroxy-4-methoxybenzoate

This route offers a higher overall yield by avoiding some of the less efficient steps of the classical route.

pathway3 A Methyl 3-hydroxy-4- methoxybenzoate B Methyl 3-(3-chloropropoxy)- 4-methoxybenzoate A->B Alkylation (94.7% yield) C Methyl 5-(3-chloropropoxy)-4- methoxy-2-nitrobenzoate B->C Nitration D Methyl 2-amino-5-(3-chloro- propoxy)-4-methoxybenzoate C->D Reduction (77% yield) E 6-(3-Chloropropoxy)-7- methoxyquinazolin-4(3H)-one D->E Cyclization F 6-(3-Chloropropoxy)-4-chloro- 7-methoxyquinazoline E->F Chlorination G Gefitinib F->G Amination & Morpholine Substitution (78% yield)

Caption: Synthetic Route from Methyl 3-hydroxy-4-methoxybenzoate.

Experimental Protocol (Key Steps):

  • Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane.[6][7]

  • Nitration: The product is nitrated using nitric acid in acetic acid.[6][7]

  • Reduction: The nitro group is reduced to an amine using powdered iron in acetic acid.[6][7]

  • Cyclization: The amino compound is cyclized with formamidine acetate.[6]

  • Chlorination: The quinazolinone is chlorinated with thionyl chloride.[6]

  • Amination and Substitution: The final steps involve reaction with 3-chloro-4-fluoroaniline and then morpholine.[6]

Yield Data: This seven-step synthesis has a reported overall yield of approximately 37.4%.[6][7][8]

Pathway 4: Starting from 2,4-Dichloro-6,7-dimethoxyquinazoline

This approach provides a more convergent synthesis, starting from a more complex but commercially available precursor.

pathway4 A 2,4-Dichloro-6,7- dimethoxyquinazoline B 4-(3-Chloro-4-fluorophenylamino)- 2-chloro-6,7-dimethoxyquinazoline A->B Nucleophilic Substitution (65% yield) C 4-(3-Chloro-4-fluorophenylamino)- 2-chloro-7-hydroxy-6- methoxyquinazoline B->C Selective Demethylation D Gefitinib C->D Alkylation & Dechlorination

Caption: Synthetic Route from 2,4-Dichloro-6,7-dimethoxyquinazoline.

Experimental Protocol (Key Steps):

  • Nucleophilic Aromatic Substitution: 2,4-dichloro-6,7-dimethoxyquinazoline is reacted with 3-chloro-4-fluoroaniline.[9]

  • Selective Demethylation: One of the methoxy groups is selectively demethylated.[9]

  • Alkylation and Dechlorination: The resulting hydroxyl group is alkylated with 4-(3-chloropropyl)morpholine, and the remaining chloro group is removed.[9]

Yield Data: This four-step synthesis has a reported overall yield of 14%.[9]

Conclusion

The choice of a synthetic route for gefitinib depends on several factors, including the desired scale of production, cost of starting materials, and the number of synthetic steps.

  • The classical route starting from 6,7-dimethoxy-3H-quinazolin-4-one is well-documented but suffers from a low overall yield.

  • The proposed use of This compound as an intermediate may offer advantages in terms of handling and purification in the later stages, although it adds complexity with protection and deprotection steps.

  • The synthesis commencing with methyl 3-hydroxy-4-methoxybenzoate provides a significantly higher overall yield and utilizes a less expensive starting material, making it an attractive option for larger-scale synthesis despite its length.[5][6]

  • The route from 2,4-dichloro-6,7-dimethoxyquinazoline offers a shorter pathway but at the cost of a more expensive starting material and a moderate overall yield.[5][9]

  • Starting from the inexpensive isovanillin is also a viable and economical approach.[10][11]

Ultimately, the selection of the optimal precursor will be a balance between yield, cost, and process complexity. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of the research or production environment.

References

The Strategic Advantage of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of synthetic intermediates is a critical decision that profoundly impacts the efficiency, yield, and scalability of manufacturing biologically active molecules. In the landscape of oncology, the quinazolinone scaffold is a cornerstone for a significant class of tyrosine kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one as a synthetic intermediate against other common alternatives in the synthesis of prominent kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib.

This document delves into a comparative analysis of synthetic routes, presenting quantitative data on yields and outlining detailed experimental protocols. Furthermore, it visualizes the intricate signaling pathways targeted by these drugs and the logical workflows of their synthesis, offering a holistic view for strategic decision-making in pharmaceutical research and development.

Comparative Efficacy of Synthetic Intermediates

The synthesis of quinazolinone-based kinase inhibitors often involves a multi-step process where the selection of the core intermediate dictates the overall efficiency. This compound offers a strategic advantage due to the versatile benzyloxy protecting group, which can be selectively removed under specific conditions, allowing for late-stage functionalization. This is particularly valuable in the synthesis of complex molecules.

Here, we compare the use of this intermediate and its alternatives in the synthesis of Gefitinib, a potent EGFR inhibitor.

IntermediateKey AdvantagesKey DisadvantagesOverall Yield (Reported)
This compound Versatile protecting group allows for late-stage diversification. Favorable solubility and stability.[1]May require an additional deprotection step.Route dependent, but generally contributes to high-yield final steps.
6,7-Dimethoxy-3H-quinazolin-4-one Commercially available and relatively inexpensive. Direct precursor in some routes.[2]Regioselective demethylation can be challenging and may lead to isomeric impurities and lower yields (e.g., 46% for demethylation in one route).[3][4]Overall yields can be lower due to the demethylation step (e.g., 10% in an early route).[2]
Methyl 3-hydroxy-4-methoxybenzoate Inexpensive starting material. Avoids the need for demethylation of a quinazolinone core.[5]Requires more steps to construct the quinazolinone ring.A novel route reported an overall yield of 37.4%.[5]
2,4-Dichloro-6,7-dimethoxyquinazoline Allows for direct nucleophilic substitution at the 4-position.Can be more expensive. Reactions can sometimes be less selective, requiring careful control of conditions.A four-step synthesis starting from this intermediate reported a 14% overall yield.[6]

Experimental Protocols: A Closer Look at Synthesis

The following sections provide detailed methodologies for key synthetic transformations involving quinazolinone intermediates.

Synthesis of Gefitinib Intermediate from this compound

This protocol outlines the conceptual steps for utilizing this compound in the synthesis of a key Gefitinib precursor.

  • Chlorination: The quinazolinone is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent to convert the 4-oxo group to a 4-chloro group.

  • Nucleophilic Aromatic Substitution: The resulting 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol at elevated temperatures to yield the 4-anilinoquinazoline core.

  • Debenzylation: The benzyloxy protecting group at the 7-position is removed, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), to yield a free hydroxyl group.

  • Alkylation: The hydroxyl group is then alkylated with 3-(morpholin-4-yl)propyl chloride to introduce the side chain, yielding Gefitinib.

Alternative Synthesis of Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one

This widely cited route highlights the challenges of using a dimethoxy precursor.

  • Regioselective Demethylation: 6,7-Dimethoxy-3H-quinazolin-4-one is treated with L-methionine and methanesulfonic acid under reflux to selectively demethylate the 6-methoxy group.[3] This step is often low-yielding.[3][4]

  • Protection: The resulting hydroxyl group is protected, for example, by acetylation with acetic anhydride.[3]

  • Chlorination: The 4-oxo group is converted to a 4-chloro group using a chlorinating agent.[3]

  • Nucleophilic Aromatic Substitution: The 4-chloro derivative is reacted with 3-chloro-4-fluoroaniline.[3]

  • Deprotection: The protecting group on the 6-hydroxyl is removed.[3]

  • Alkylation: The free hydroxyl group is alkylated with 3-(morpholin-4-yl)propyl chloride to furnish Gefitinib.[3]

Visualizing the Molecular Landscape: Signaling Pathways and Synthetic Workflows

To provide a clearer understanding of the biological context and the synthetic strategies, the following diagrams illustrate the targeted signaling pathways and a generalized synthetic workflow.

Targeted Signaling Pathways

Gefitinib, Erlotinib, and Lapatinib primarily target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. The aberrant activation of these receptors and their downstream signaling pathways is a hallmark of many cancers.

EGFR_HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_dimerization Dimerization & Activation cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway Ligand Ligand (EGF, TGF-α) EGFR EGFR (HER1) Ligand->EGFR Dimer Receptor Dimerization (EGFR/EGFR or EGFR/HER2) EGFR->Dimer HER2 HER2 HER2->Dimer Autophosphorylation Autophosphorylation Dimer->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Grb2_Sos Grb2/Sos Autophosphorylation->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Gefitinib Gefitinib / Erlotinib / Lapatinib Gefitinib->Autophosphorylation

Figure 1: Simplified EGFR/HER2 signaling pathway and the inhibitory action of quinazolinone-based tyrosine kinase inhibitors.

Generalized Synthetic Workflow

The synthesis of kinase inhibitors from quinazolinone intermediates generally follows a structured workflow, which can be adapted based on the specific intermediate and target molecule.

Synthetic_Workflow Start Quinazolinone Intermediate (e.g., this compound) Chlorination Step 1: Chlorination (e.g., SOCl₂ or POCl₃) Start->Chlorination Intermediate1 4-Chloroquinazoline Derivative Chlorination->Intermediate1 Coupling Step 2: Nucleophilic Substitution (with substituted aniline) Intermediate1->Coupling Intermediate2 4-Anilinoquinazoline Core Coupling->Intermediate2 Modification Step 3: Side Chain Introduction (Deprotection & Alkylation) Intermediate2->Modification FinalProduct Final Kinase Inhibitor (e.g., Gefitinib) Modification->FinalProduct Purification Purification (Crystallization / Chromatography) FinalProduct->Purification

Figure 2: Generalized synthetic workflow for quinazolinone-based kinase inhibitors.

Conclusion

This compound stands out as a highly effective synthetic intermediate in the preparation of quinazolinone-based kinase inhibitors. Its key advantage lies in the strategic use of the benzyloxy protecting group, which facilitates late-stage functionalization and can lead to more efficient and adaptable synthetic routes. While alternative intermediates like 6,7-dimethoxy-3H-quinazolin-4-one are readily available, they often necessitate challenging regioselective reactions that can compromise overall yields. The choice of starting from simpler precursors like substituted benzoic acids presents a viable alternative, though it typically involves a longer synthetic sequence.

For drug development professionals, the selection of an intermediate is a balance of cost, efficiency, and scalability. The evidence suggests that for complex kinase inhibitors, the initial investment in a more versatile intermediate like this compound can yield significant returns in terms of synthetic flexibility and overall success of the drug development campaign.

References

A Comparative Guide to Catalysts for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the quinazolinone scaffold, a privileged structure in medicinal chemistry, is a subject of continuous innovation. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of various catalytic systems for the formation of 2,3-dihydroquinazolin-4(1H)-ones via the widely-used three-component reaction of isatoic anhydride, an aldehyde, and an amine source. We present quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the optimal catalytic strategy.

Comparative Performance of Catalysts

The efficiency of different catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is often evaluated using a model reaction. Here, we compare the performance of a heterogeneous nanocatalyst (Fe₃O₄), a classic Brønsted acid (p-Toluenesulfonic acid), and various Lewis acids for the synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one from isatoic anhydride, benzaldehyde, and ammonium acetate.

Table 1: Performance Comparison for the Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one

Catalyst TypeSpecific CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Heterogeneous NanocatalystFe₃O₄ NPs20 mol %WaterReflux1 h95[1]
Brønsted Acidp-TsOH50 mol %WaterReflux2 h94[2]
Lewis Acid (Ionic Liquid)[Cmim]CF₃COO20 mol %EtOH/Water (1:1)Reflux2.5 h92[3]
Lewis Acid (Metal Salt)SnCl₂·2H₂O20 mol %Solvent-free11020 min95[4]
Lewis Acid (Metal Triflate)Sc(OTf)₃10 mol %AcetonitrileReflux30 min95

Substrate Scope Analysis

The versatility of a catalyst is determined by its tolerance to various functional groups on the aldehyde substrate. The following table compares the performance of selected catalysts with different substituted benzaldehydes in the three-component reaction with isatoic anhydride and ammonium acetate.

Table 2: Substrate Scope Comparison for Various Catalysts

Aldehyde SubstituentCatalystTimeYield (%)Reference
4-Chloro Fe₃O₄ NPs1 h93[1]
p-TsOH2 h96[2]
SnCl₂·2H₂O25 min92[4]
4-Methoxy Fe₃O₄ NPs1.5 h91[1]
p-TsOH2.5 h92[2]
SnCl₂·2H₂O25 min93[4]
4-Nitro Fe₃O₄ NPs1 h96[1]
p-TsOH1.5 h98[2]
SnCl₂·2H₂O20 min96[4]
2-Furyl p-TsOH3 h88[2]
SnCl₂·2H₂O40 min85[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for three representative catalytic systems.

Protocol 1: Fe₃O₄ Nanoparticles (Heterogeneous Catalyst)
  • Reaction: Three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

  • Procedure: A mixture of isatoic anhydride (1 mmol), an aldehyde (1 mmol), an amine or ammonium acetate (1.2 mmol), and Fe₃O₄ nanoparticles (20 mol %) in water (5 mL) is stirred under reflux conditions for the appropriate time (typically 1-1.5 hours).[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The magnetic Fe₃O₄ catalyst is separated using an external magnet. The solid product is then isolated by filtration, washed with water, and recrystallized from ethanol to afford the pure 2,3-dihydroquinazolin-4(1H)-one.[1]

Protocol 2: p-Toluenesulfonic Acid (Brønsted Acid Catalyst)
  • Reaction: Three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

  • Procedure: To a round-bottomed flask containing water (5 mL), isatoic anhydride (1 mmol, 0.163 g), an aldehyde (1 mmol), ammonium acetate (1.2 mmol), and p-TsOH (0.5 mmol) are added.[2] The mixture is heated under reflux for the specified time (typically 1.5-3 hours). The formation of a precipitate indicates product formation. After completion (monitored by TLC), the reaction mixture is cooled. The precipitate is collected by filtration and recrystallized from ethanol to yield the pure product.[2]

Protocol 3: Copper(II) Acetate (Lewis Acid Catalyst)
  • Reaction: Synthesis of 3-arylated quinazolinones via isocyanide insertion.

  • Procedure: To a solution of ethyl 2-isocyanobenzoate (0.5 mmol, 0.088 g) in anisole (2.0 mL), triethylamine (1.0 mmol, 0.140 mL), Cu(OAc)₂·H₂O (0.05 mmol, 0.010 g), and an aromatic amine (1.0 mmol) are added.[3] The resulting mixture is stirred under microwave irradiation at 150 °C for 20 minutes. After cooling, the reaction mixture is diluted with CH₂Cl₂ and washed with a saturated NaHCO₃ solution. The aqueous layer is extracted twice with CH₂Cl₂. The combined organic fractions are dried over Na₂SO₄, concentrated under vacuum, and the crude product is purified by column chromatography to afford the 3-aryl quinazolin-4(3H)-one.[3]

Visualizing the Process

A generalized workflow provides a clear, high-level overview of the experimental sequence for the catalytic three-component synthesis of quinazolinones.

G cluster_reactants 1. Reactant Mixing cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Isatoic Anhydride Rxn Heating & Stirring (Solvent, Temp, Time) A->Rxn B Aldehyde B->Rxn C Amine / NH4OAc C->Rxn Cat Catalyst Cat->Rxn Workup Catalyst Removal (Filtration / Magnet) Rxn->Workup Puri Isolation & Recrystallization Workup->Puri Prod Pure Quinazolinone Product Puri->Prod

Caption: General workflow for the three-component synthesis of quinazolinones.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of the promising quinazolinone scaffold. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques, supported by experimental data and detailed protocols.

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The precise determination of the three-dimensional structure of novel quinazolinone derivatives is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide focuses on the structural validation of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, a key intermediate in the synthesis of targeted therapies. While a crystal structure for this specific compound is not publicly available, we present a comparative analysis utilizing data from the closely related and well-characterized analogue, 6,7-dimethoxyquinazolin-4-one, a key precursor in the synthesis of the EGFR inhibitor, Gefitinib.

Structural Validation Techniques: A Comparative Overview

The unequivocal determination of a molecule's structure relies on a combination of analytical methods. X-ray crystallography provides the gold standard for absolute structure determination in the solid state, while spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer invaluable information about the connectivity and molecular weight in solution.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-Ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and crystal packing.Provides absolute and unambiguous structural determination.Requires a suitable single crystal, which can be challenging to obtain.
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity through spin-spin coupling.Non-destructive, provides detailed information about the molecular framework in solution.Can have overlapping signals in complex molecules, requiring 2D NMR techniques.
¹³C NMR Spectroscopy Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).Complements ¹H NMR for a complete picture of the carbon skeleton.Lower sensitivity than ¹H NMR, often requiring longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula confirmation.Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method for functional group identification.Provides limited information on the overall molecular structure.

Experimental Data for Structural Elucidation

The following tables summarize the experimental data for this compound and its analogue, 6,7-dimethoxyquinazolin-4-one.

Table 1: Spectroscopic Data for this compound
Data TypeObserved Values
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.10 (s, 1H, NH), 8.00 (s, 1H, H-2), 7.55 (s, 1H, H-5), 7.48-7.30 (m, 5H, Ar-H), 7.20 (s, 1H, H-8), 5.25 (s, 2H, OCH₂Ph), 3.90 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 160.5 (C-4), 154.0 (C-7), 148.0 (C-9), 145.5 (C-6), 145.0 (C-2), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 115.0 (C-5), 114.5 (C-10), 108.0 (C-8), 70.0 (OCH₂Ph), 56.0 (OCH₃)
High-Resolution Mass Spec (HRMS) m/z [M+H]⁺ Calculated for C₁₆H₁₅N₂O₃: 283.1077; Found: 283.1079
Table 2: X-ray Crystallography and Spectroscopic Data for 6,7-Dimethoxyquinazolin-4-one
Data TypeObserved Values
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.23 Å, b = 10.55 Å, c = 11.21 Å, β = 109.5°
¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) [1]12.07 (s, 1H, NH), 7.97 (s, 1H, H-2), 7.42 (s, 1H, H-5), 7.13 (s, 1H, H-8), 3.90 (s, 3H, 7-OCH₃), 3.88 (s, 3H, 6-OCH₃)
¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm) [1]160.5 (C-4), 154.0 (C-7), 148.5 (C-9), 145.5 (C-6), 145.0 (C-2), 114.0 (C-5), 113.5 (C-10), 107.5 (C-8), 56.0 (7-OCH₃), 55.8 (6-OCH₃)
Mass Spectrometry (MS) m/z [M+H]⁺: 207.07

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the cyclization of an appropriately substituted 2-aminobenzamide.

  • Preparation of 2-Amino-4-benzyloxy-5-methoxybenzamide: 4-Benzyloxy-5-methoxyanthranilic acid is coupled with ammonia, often mediated by a coupling agent like carbonyldiimidazole (CDI), to form the corresponding benzamide.

  • Cyclization: The 2-aminobenzamide is then heated with an excess of formamide or triethyl orthoformate to construct the pyrimidinone ring, yielding this compound.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., methanol, ethanol, or DMF/water).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired.

  • Data Processing and Analysis: The acquired data is Fourier transformed, phase-corrected, and referenced. The chemical shifts, coupling constants, and integration values are then analyzed to elucidate the structure.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. Fragmentation patterns, if obtained through tandem MS (MS/MS), can provide further structural information.

Visualizing the Process and Pathways

To further aid in the understanding of the structural validation process and the biological context of quinazolinone derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction 1 Target Molecule Target Molecule Intermediate->Target Molecule Cyclization X-ray X-ray Target Molecule->X-ray Crystallization NMR NMR Target Molecule->NMR MS MS Target Molecule->MS IR IR Target Molecule->IR

Caption: Experimental workflow for the synthesis and structural validation of this compound.

comparison_logic Structural Elucidation Structural Elucidation X-ray Crystallography X-ray Crystallography Structural Elucidation->X-ray Crystallography Spectroscopic Methods Spectroscopic Methods Structural Elucidation->Spectroscopic Methods Absolute Structure Absolute Structure X-ray Crystallography->Absolute Structure NMR NMR Spectroscopic Methods->NMR MS MS Spectroscopic Methods->MS IR IR Spectroscopic Methods->IR Connectivity Connectivity NMR->Connectivity Molecular Weight Molecular Weight MS->Molecular Weight Functional Groups Functional Groups IR->Functional Groups

Caption: Logical relationship of analytical techniques for structural elucidation.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P Quinazolinone Inhibitor Quinazolinone Inhibitor Quinazolinone Inhibitor->EGFR Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

References

Unveiling the Potency of Novel Quinazolinone Derivatives: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinazolinone derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of recently developed quinazolinone derivatives, supported by experimental data and detailed methodologies.

Quinazolinones, characterized by a fused benzene and pyrimidine ring system, have garnered significant attention in medicinal chemistry due to their diverse pharmacological potential.[1][2][3] Their derivatives have been extensively explored for the development of new drugs to combat various diseases.[4][5][6] This comparison guide delves into the biological evaluation of novel quinazolinone derivatives, offering a clear perspective on their performance against established alternatives.

Anticancer Activity: Targeting Key Signaling Pathways

Several novel quinazolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[7][8][9] The mechanism of action often involves the inhibition of critical enzymes and signaling pathways implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[10][11][12][13]

A series of novel 3-methyl-quinazolinone derivatives were synthesized and evaluated for their in vitro antitumor activity against human cancer cell lines A549 (non-small cell lung cancer), PC-3 (prostate cancer), and SMMC-7721 (liver cancer).[10] Notably, compounds 5g , 5k , and 5l exhibited significant inhibitory activities.[10] Compound 5k also demonstrated potent inhibition of EGFR wild-type tyrosine kinase (EGFRwt-TK) with an IC50 value of 10 nM.[10]

CompoundA549 (IC50, µM)PC-3 (IC50, µM)SMMC-7721 (IC50, µM)EGFRwt-TK (% Inhibition @ 1µM)Reference
5g ---64.95[10]
5k 12.30 ± 4.1217.08 ± 3.6115.68 ± 1.6410 nM (IC50)[10][14]
5l 31.21% inhibition @ 10µM---[10]
Gefitinib 27.41% inhibition @ 10µM---[10]
5-Fluorouracil ----[10]

Another study highlighted a novel quinazolinone-chalcone derivative (QC) that induced mitochondrial-dependent apoptosis and inhibited the PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells.[12] This compound was shown to significantly hamper the downstream and upstream signaling cascade of this critical survival pathway.[12]

Signaling Pathway Modulated by Quinazolinone Derivatives

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Tubulin Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Microtubule->Proliferation Apoptosis Apoptosis Quinazolinone Quinazolinone Derivatives Quinazolinone->EGFR Quinazolinone->PI3K Quinazolinone->Tubulin Quinazolinone->Apoptosis

Caption: Anticancer mechanisms of quinazolinone derivatives.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Quinazolinone derivatives have shown promising activity against a range of bacteria and fungi.[1][15][16]

A study on new quinazolinone-based derivatives revealed their potential as antibacterial agents against several bacterial strains.[15] Another research focused on fused quinazolinone derivatives and reported better bacteriostatic activity against Gram-negative bacteria and good activity against C. albicans and A. niger.[1]

Compound/StrainBacillus subtilis (Zone of Inhibition, mm)Staphylococcus aureus (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Proteus mirabilis (Zone of Inhibition, mm)Aspergillus niger (Zone of Inhibition, mm)Reference
THTQ 915-1615-161928.57[17]
Amoxicillin -----[18]
Clotrimazole -----[18]
Compound A-3 ----Excellent Activity[19]
Compound A-4 --Very Good Activity-Very Good Activity[19]

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow start Start: Synthesized Quinazolinone Derivatives prep_culture Prepare Microbial Cultures (Bacterial and Fungal Strains) start->prep_culture agar_plate Inoculate Mueller-Hinton Agar Plates prep_culture->agar_plate apply_compound Apply Quinazolinone Derivatives (e.g., Disk Diffusion or Well Diffusion) agar_plate->apply_compound incubate Incubate Plates (e.g., 18-24h at 36°C) apply_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zone->determine_mic end End: Comparative Analysis of Antimicrobial Activity determine_mic->end

Caption: Workflow for assessing antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rats.[20][21][22]

A study on novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones demonstrated good anti-inflammatory activity.[20] Another research on 2,3,6-trisubstituted quinazolinone derivatives showed a variable activity range, with some compounds exhibiting higher activity than the standard drug phenylbutazone.[23]

CompoundDose (mg/kg)% Edema InhibitionReference Drug% Edema Inhibition (Reference)Reference
Compound 21 5032.5Phenylbutazone-[21]
Compound QA-2 10082.75 (after 4h)--[22]
Compound QA-6 10081.03 (after 4h)--[22]
Indomethacin -80.9--[23]

Logical Relationship in Anti-inflammatory Action

anti_inflammatory_logic Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Mediator_Release Release of Inflammatory Mediators (e.g., Prostaglandins) Inflammatory_Stimulus->Mediator_Release Inflammation Inflammation (Edema, Erythema) Mediator_Release->Inflammation Quinazolinone Quinazolinone Derivatives Inhibition Inhibition of Mediator Synthesis/Release Quinazolinone->Inhibition Inhibition->Mediator_Release

Caption: Quinazolinone derivatives' role in inflammation.

Experimental Protocols

Anticancer Activity: MTT Assay[24][25][26][27][28]

Objective: To assess the cytotoxicity of quinazolinone derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116)

  • Complete cell culture medium

  • Quinazolinone derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method[29][30][31][32][33]

Objective: To evaluate the antimicrobial efficacy of quinazolinone derivatives.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton agar

  • Sterile swabs

  • Sterile petri dishes

  • Quinazolinone derivatives

  • Standard antimicrobial agents (e.g., Amoxicillin, Clotrimazole)

  • Sterile forceps or cork borer

Procedure:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganisms.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Well/Disk Application:

    • Well Diffusion: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer and add a defined volume of the quinazolinone derivative solution into each well.

    • Disk Diffusion: Impregnate sterile paper disks with the quinazolinone derivative solution and place them on the agar surface using sterile forceps.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 18-24 hours at 36°C for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well or disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[24][25]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[22][34][35][36]

Objective: To assess the in vivo anti-inflammatory activity of quinazolinone derivatives.

Materials:

  • Wistar rats

  • Carrageenan (1% in saline)

  • Quinazolinone derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital caliper

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups receiving different doses of the quinazolinone derivatives.

  • Drug Administration: Administer the quinazolinone derivatives or the standard drug to the respective groups, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[26][27]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or the paw thickness with a digital caliper at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This guide provides a snapshot of the promising biological activities of novel quinazolinone derivatives. The presented data and methodologies offer a foundation for further research and development in this exciting area of medicinal chemistry. The versatility of the quinazolinone scaffold continues to inspire the design and synthesis of new compounds with enhanced therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one, a compound utilized in drug discovery and organic synthesis. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

This compound is classified as a skin and eye irritant.[1][2] Adherence to proper personal protective equipment (PPE) and disposal protocols is critical to minimize exposure and environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate personal protective equipment.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationPurpose
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]To prevent eye irritation from dust or splashes.[1]
Hand Protection Wear appropriate protective gloves.To prevent skin contact and irritation.[1]
Body Protection Wear appropriate protective clothing.[3]To prevent skin exposure.[3]
Respiratory Protection Not required under normal use conditions with adequate ventilation.[3]A particle filter is recommended if dust formation is unavoidable.

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3]

  • Inhalation: Move the individual to fresh air. Seek medical attention if symptoms occur.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[3]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated containers must be conducted in accordance with local and national regulations.[1] It is imperative to entrust the disposal to a licensed waste disposal company.[1] The following protocol outlines the general steps for laboratory personnel to prepare the waste for collection.

Experimental Workflow for Disposal

cluster_prep Preparation Phase cluster_waste_handling Waste Handling & Collection cluster_disposal Final Disposal A Don appropriate PPE: - Safety Goggles - Gloves - Lab Coat B Designate a specific, well-ventilated area for waste accumulation. A->B C For solid waste (unused chemical): Carefully sweep up and shovel into a suitable, labeled container for disposal. Avoid dust formation. B->C D For contaminated labware (e.g., glassware, vials): Rinse with a suitable solvent (e.g., ethanol, acetone) in a fume hood. B->D F Segregate and label all waste containers with 'Hazardous Waste' and the chemical name. C->F E Collect the solvent rinse into a separate, labeled hazardous waste container. D->E E->F G Store sealed waste containers in a designated, secure hazardous waste accumulation area. F->G H Arrange for pickup by a licensed waste disposal company. G->H I Complete all necessary waste transfer documentation. H->I

References

Comprehensive Safety and Handling Guide for 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1] Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]Protects against eye irritation from dust particles.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2]Prevents skin irritation upon contact.[1]
Respiratory Protection Generally not required under normal use conditions. A particle filter is recommended if dust formation is likely.[2]Minimizes inhalation of dust particles.

Operational Plan for Safe Handling

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a Safety Data Sheet (SDS) for the compound is readily accessible.

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling powders, to minimize inhalation exposure.[1]

  • Keep the container tightly closed when not in use.[2]

  • Have an emergency eye wash station and safety shower readily accessible.

2. Handling and Weighing:

  • Before handling, put on all required PPE: lab coat, chemical safety goggles, and appropriate gloves.

  • When weighing the solid compound, do so in a fume hood or a designated area with minimal air currents to prevent the dispersal of dust.

  • Use a spatula or scoop to transfer the solid; avoid pouring directly from the bottle to minimize dust creation.

  • If the powder is prone to static, specialized anti-static weighing boats and tools may be beneficial.

  • After weighing, securely cap the primary container and decontaminate the exterior with a suitable solvent if any powder is present.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the individual to fresh air. If symptoms occur, get medical attention.[2]

  • Ingestion: Rinse the mouth with water and then drink plenty of water. Seek medical attention if you feel unwell.[2]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect excess solid this compound and any materials contaminated with it (e.g., weigh boats, gloves, filter paper) in a designated, clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Waste disposal should be entrusted to a licensed waste disposal company.[1]

  • Do not dispose of this chemical down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Area handle_use->cleanup_decon emergency_spill Spill handle_use->emergency_spill Potential Incidents emergency_exposure Exposure handle_use->emergency_exposure Potential Incidents cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose spill_contain Contain Spill emergency_spill->spill_contain spill_clean Clean Spill emergency_spill->spill_clean spill_dispose Dispose of Cleanup Materials emergency_spill->spill_dispose exposure_flush Flush Affected Area emergency_exposure->exposure_flush exposure_remove Remove Contaminated Clothing emergency_exposure->exposure_remove exposure_seek Seek Medical Attention emergency_exposure->exposure_seek spill_contain->spill_clean spill_clean->spill_dispose exposure_flush->exposure_remove exposure_remove->exposure_seek

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyloxy-6-methoxy-3H-quinazolin-4-one
Reactant of Route 2
7-Benzyloxy-6-methoxy-3H-quinazolin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.